molecular formula C11H16N2 B3395278 1-Benzylpiperazine CAS No. 2759-28-6

1-Benzylpiperazine

Número de catálogo: B3395278
Número CAS: 2759-28-6
Peso molecular: 176.26 g/mol
Clave InChI: IQXXEPZFOOTTBA-UHFFFAOYSA-N

Descripción

1-Benzylpiperazine (BZP), with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol, is a synthetic piperazine derivative of significant interest in scientific research . Historically developed in the 1940s and later investigated as a potential antidepressant, its development was discontinued due to amphetamine-like properties . Its primary research value lies in its complex mechanism of action as a central nervous system stimulant. BZP acts as a releasing agent of key neurotransmitters, including dopamine, serotonin, and norepinephrine, leading to increased extracellular concentrations and subsequent receptor activation . This multifaceted mechanism, which includes agonist activity at various serotonin receptors (e.g., 5-HT2A, 5-HT2B), makes it a compound of interest for neuropharmacological studies . Beyond neuroscience, BZP serves as an important chemical scaffold in medicinal chemistry research. For instance, benzylpiperazine derivatives have been designed and synthesized as highly selective binders for proteins like Mcl-1, showcasing their potential in the de novo development of novel anticancer therapeutics . The compound is also used as a precursor in organic synthesis, for example, in the preparation of compounds like cinnarizine and various chemical intermediates . Researchers should note that this compound is a controlled substance in numerous countries, including the United States (Schedule I), Canada (Schedule III), Australia, and many nations in Europe . It is associated with significant adverse effects such as acute psychosis, renal toxicity, seizures, and hyperthermia . This product is provided For Research Use Only (RUO) and must under no circumstances be used for personal, human, or veterinary consumption. All handling and research must comply with the local, state, and national laws and regulations of the purchaser's institution.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-benzylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13/h1-5,12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXXEPZFOOTTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10510-56-2 (tartrate), 106133-22-6 (fumarate), 5321-63-1 (di-hydrochloride)
Record name N-Benzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0022197
Record name 1-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2759-28-6
Record name 1-Benzylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2759-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzylpiperazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperazine, 1-(phenylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Benzylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylpiperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UG152ZU0E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-benzylpiperazine synthesis mechanism and reaction pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1-Benzylpiperazine (BZP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms and reaction pathways for this compound (BZP), a compound of significant interest in medicinal chemistry and pharmacological research. This document details the core synthetic routes, providing quantitative data, experimental protocols, and visual representations of the chemical transformations.

Introduction

This compound (BZP) is a synthetic compound that belongs to the piperazine (B1678402) chemical class. It has been a subject of research due to its stimulant properties and its use as a recreational drug. In the context of drug development, the piperazine ring is a common scaffold, and BZP serves as a key intermediate in the synthesis of various pharmaceutical agents. Understanding its synthesis is crucial for researchers in organic and medicinal chemistry. The two predominant methods for its preparation are the N-alkylation of piperazine with benzyl (B1604629) chloride and the reductive amination of benzaldehyde (B42025) in the presence of piperazine.

Synthesis via N-Alkylation of Piperazine with Benzyl Chloride

The most traditional and widely cited method for synthesizing this compound is the direct N-alkylation of piperazine with benzyl chloride.[1] This reaction is a classic example of a nucleophilic substitution where the secondary amine of the piperazine ring attacks the electrophilic benzylic carbon of benzyl chloride.

Mechanism:

The reaction proceeds via an SN2 mechanism. One of the nitrogen atoms of the piperazine ring acts as a nucleophile, attacking the carbon atom of the benzyl chloride and displacing the chloride ion. A base is required to neutralize the hydrogen chloride formed during the reaction. In many protocols, an excess of piperazine itself serves as the base. A significant challenge in this synthesis is controlling the degree of alkylation, as the mono-substituted product, this compound, can react further with another molecule of benzyl chloride to form the di-substituted byproduct, 1,4-dibenzylpiperazine (B181160) (DBZP).[1] To favor the formation of the mono-substituted product, a molar excess of piperazine is often used.

Quantitative Data for N-Alkylation Method
ParameterValueReference
Reactants
Piperazine Hexahydrate24.3 g (0.125 mole)[2][3]
Piperazine Dihydrochloride (B599025) Monohydrate22.1 g (0.125 mole)[2][3]
Benzyl Chloride15.8 g (0.125 mole)[2][3]
Solvent
Absolute Ethanol (B145695)50 ml[2][3]
Reaction Conditions
Temperature65°C[2][3]
Reaction Time30 minutes[2]
Product Yield
This compound Dihydrochloride29.0–29.5 g (93–95%)[2][3]
Pure this compound (free base)14.3–16.5 g (65–75%)[2][3][4]
Byproducts
1,4-dibenzylpiperazine (DBZP)Formation is a known side-reaction[1]
Experimental Protocol for N-Alkylation

This protocol is adapted from a procedure published in Organic Syntheses.[2][3]

  • Preparation of the Reaction Mixture: In a 250-ml Erlenmeyer flask, a solution of 24.3 g (0.125 mole) of piperazine hexahydrate in 50 ml of absolute ethanol is warmed in a bath at 65°C. To this, 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate is dissolved with swirling.

  • Addition of Benzyl Chloride: While maintaining the temperature at 65°C, 15.8 g (14.3 ml, 0.125 mole) of recently distilled benzyl chloride is added over a period of 5 minutes with vigorous swirling or stirring. The separation of white needles of piperazine dihydrochloride will commence almost immediately.

  • Reaction Completion and Isolation of Piperazine Dihydrochloride: The solution is stirred for an additional 25 minutes at 65°C. It is then cooled, and the unstirred solution is kept in an ice bath for about 30 minutes. The crystals of piperazine dihydrochloride monohydrate are collected by suction filtration, washed with three 10-ml portions of ice-cold absolute ethanol, and then dried.

  • Isolation of this compound Dihydrochloride: The combined filtrate and washings are cooled in an ice bath and treated with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride. After thorough mixing, the solution is cooled for 10–15 minutes in an ice bath. The precipitated white plates of this compound dihydrochloride are collected by suction filtration, washed with dry benzene, and dried. The yield is 29.0–29.5 g (93–95%).

  • Preparation of this compound (Free Base): A solution of the dihydrochloride salt in 50 ml of water is made alkaline (pH > 12) with about 60 ml of 5N sodium hydroxide. This solution is then extracted twelve times with 20-ml portions of chloroform. The combined extracts are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed, and the remaining pale-brown oil is distilled at reduced pressure. The yield of pure this compound, with a boiling point of 122–124°C at 2.5 mm Hg, is 14.3–16.5 g (65–75%).[2][3]

Reaction Pathway Diagram

N_Alkylation cluster_reactants Reactants cluster_products Products piperazine Piperazine bzp This compound piperazine->bzp Nucleophilic Attack benzyl_chloride Benzyl Chloride benzyl_chloride->bzp dbzp 1,4-Dibenzylpiperazine (Byproduct) benzyl_chloride->dbzp bzp->dbzp Further Alkylation hcl HCl

Caption: N-Alkylation of Piperazine with Benzyl Chloride.

Synthesis via Reductive Amination

An alternative and often more environmentally friendly approach to synthesizing this compound is through the reductive amination of benzaldehyde with piperazine.[5] This method involves the formation of an iminium ion intermediate, which is then reduced to the final amine product.

Mechanism:

The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of benzaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The iminium ion is subsequently reduced by a reducing agent to yield this compound. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd/C).[5] The use of catalytic hydrogenation is considered a green chemistry approach as it avoids the use of stoichiometric metal hydride reagents and produces water as the only byproduct.[5]

Quantitative Data for Reductive Amination Method
ParameterValueReference
Reactants
BenzaldehydeVaries with scale[5]
PiperazineVaries with scale[5]
Catalyst
10% Pd/COptimal catalyst[5]
20% Pd(OH)₂/CNo aldehyde reduction, but incomplete reaction[5]
Reducing Agent
H₂ gasContinuous flow[5]
Reaction Conditions
Temperature50°C[5]
Flow Rate1 mL/min[5]
Product Yield
BenzylpiperazineHigh yield (quantitative HPLC)[5]
Byproducts
Benzyl alcoholCan be formed by concomitant reduction of benzaldehyde[5]
Experimental Protocol for Reductive Amination (Continuous Flow)

This protocol is a general representation based on the principles of continuous-flow hydrogenation for reductive amination.[5][6]

  • Reactant Solution Preparation: A solution containing benzaldehyde and piperazine in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Continuous-Flow Hydrogenation Setup: A continuous-flow hydrogenation reactor is equipped with a catalyst cartridge containing 10% Pd/C.

  • Reaction Execution: The reactant solution is pumped through the heated catalyst bed (at 50°C) along with a stream of hydrogen gas. The flow rate is maintained at 1 mL/min.

  • Product Collection: The output from the reactor, containing the product, is collected.

  • Work-up and Purification: The solvent is removed under reduced pressure. The crude product can be purified by distillation or crystallization, if necessary. The yield is typically determined by quantitative HPLC analysis of the reaction mixture.

Reaction Pathway Diagram

Reductive_Amination cluster_reactants Reactants benzaldehyde Benzaldehyde hemiaminal Hemiaminal Intermediate benzaldehyde->hemiaminal piperazine Piperazine piperazine->hemiaminal Nucleophilic Attack iminium Iminium Ion hemiaminal->iminium Dehydration h2o H₂O hemiaminal->h2o bzp This compound iminium->bzp Reduction h2_pdc H₂ / Pd/C h2_pdc->bzp

Caption: Reductive Amination of Benzaldehyde with Piperazine.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: N-alkylation of piperazine with benzyl chloride and reductive amination of benzaldehyde with piperazine. The N-alkylation method is a well-established, high-yielding procedure, though it requires careful control to minimize the formation of the di-substituted byproduct. The reductive amination approach, particularly when utilizing continuous-flow hydrogenation, offers a greener, safer, and highly efficient alternative that is well-suited for scalable synthesis. The choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, and environmental considerations.

References

1-Benzylpiperazine's Action on Dopamine Transporters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that exerts significant effects on the central nervous system, primarily through its interaction with monoamine transporters. This technical guide provides an in-depth analysis of the mechanism of action of BZP on the dopamine (B1211576) transporter (DAT), a critical protein responsible for regulating dopamine homeostasis in the brain. Understanding this interaction is crucial for researchers in the fields of neuropharmacology, drug addiction, and psychostimulant research. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.

Core Mechanism of Action

BZP's primary mechanism of action at the dopamine transporter is characterized by a dual effect: it acts as both a dopamine reuptake inhibitor and a dopamine releasing agent.[1][2] This profile is similar to that of other well-known psychostimulants, such as amphetamine.[3][4] BZP's ability to block the reuptake of dopamine from the synaptic cleft and to promote its non-vesicular release leads to a significant increase in extracellular dopamine concentrations, which underlies its stimulant effects.[1]

Quantitative Analysis of BZP Interaction with Dopamine Transporter

The following tables summarize the available quantitative data on the interaction of this compound with the dopamine transporter.

ParameterValueSpeciesPreparationReference
Dopamine Release (EC50) 175 nMRatBrain Synaptosomes[2]

EC50 (Half-maximal effective concentration) represents the concentration of BZP required to elicit 50% of its maximal dopamine-releasing effect.

Note: While it is established that this compound inhibits dopamine uptake, specific Ki (binding affinity) and IC50 (inhibitory concentration) values for its interaction with the dopamine transporter are not consistently reported in the readily available scientific literature. The primary pharmacological characterization of BZP at the dopamine transporter focuses on its action as a releasing agent.

Signaling Pathways and Molecular Mechanisms

The interaction of BZP with the dopamine transporter initiates a cascade of presynaptic events that culminate in increased extracellular dopamine. As a dopamine-releasing agent, BZP's mechanism is thought to involve a series of steps that are analogous to those of amphetamine.

BZP_Mechanism BZP Mechanism of Action at the Dopamine Transporter cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Dopamine Neuron BZP_ext This compound (BZP) DAT Dopamine Transporter (DAT) BZP_ext->DAT 1. BZP binds to and is transported by DAT BZP_int Intracellular BZP DAT->BZP_int Dopamine_release Dopamine Efflux DAT->Dopamine_release VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) BZP_int->VMAT2 2. BZP disrupts vesicular dopamine storage Dopamine_vesicle Dopamine Vesicles Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto 3. Dopamine moves from vesicles to cytosol Dopamine_cyto->DAT 4. Increased cytosolic dopamine leads to DAT-mediated efflux

BZP's proposed mechanism of action on the dopamine transporter.

The interaction of BZP with the dopamine transporter is also believed to influence presynaptic signaling cascades that regulate dopamine release. While direct evidence for BZP's effect on these pathways is limited, inferences can be drawn from the known mechanisms of other dopamine releasing agents like amphetamine.

Presynaptic_Signaling Presynaptic Signaling Influenced by Dopamine Releasing Agents BZP BZP / Amphetamine-like Releasing Agent DAT Dopamine Transporter (DAT) BZP->DAT TAAR1 Trace Amine-Associated Receptor 1 (TAAR1) BZP->TAAR1 Activates AC Adenylate Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates DAT_phos DAT Phosphorylation PKA->DAT_phos Phosphorylates DA_efflux Dopamine Efflux DAT_phos->DA_efflux Promotes

Putative presynaptic signaling cascade activated by dopamine releasing agents.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the dopamine transporter.

Radioligand Binding Assay for Dopamine Transporter Affinity (Ki)

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Materials:

  • Rat striatal tissue or cells expressing the dopamine transporter (e.g., HEK293-DAT cells).

  • Radioligand specific for DAT (e.g., [³H]WIN 35,428 or [³H]GBR 12935).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known DAT inhibitor like GBR 12909).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue or harvest cells expressing DAT. Centrifuge the homogenate and resuspend the pellet (containing the membranes) in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a series of tubes, add a fixed concentration of the radioligand, varying concentrations of the test compound (BZP), and a constant amount of the membrane preparation. For determining non-specific binding, add a high concentration of the non-specific binding control instead of the test compound.

  • Incubation: Incubate the tubes at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Radioligand Binding Assay Workflow start Start prep Membrane Preparation start->prep assay Assay Setup (Radioligand, BZP, Membranes) prep->assay incubation Incubation assay->incubation filtration Filtration & Washing incubation->filtration quant Scintillation Counting filtration->quant analysis Data Analysis (IC50 -> Ki) quant->analysis end End analysis->end

Workflow for a radioligand binding assay.
Synaptosomal Dopamine Uptake Assay (IC50)

Objective: To determine the potency of a test compound to inhibit dopamine uptake into presynaptic terminals.

Materials:

  • Fresh or frozen rodent brain tissue (e.g., striatum).

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose).

  • Krebs-Ringer-HEPES buffer (KRH buffer).

  • [³H]Dopamine.

  • Test compound (this compound).

  • Uptake inhibitor for non-specific uptake control (e.g., nomifensine (B1679830) or cocaine).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Synaptosome Preparation: Homogenize brain tissue in ice-cold sucrose buffer. Centrifuge the homogenate at a low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of the test compound (BZP) or vehicle at 37°C.

  • Initiate Uptake: Add a fixed concentration of [³H]Dopamine to each tube to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (typically a few minutes), rapidly terminate the uptake by adding ice-cold KRH buffer and filtering the mixture through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove extracellular [³H]Dopamine.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the amount of dopamine taken up at each concentration of the test compound. Plot the percentage of inhibition of dopamine uptake against the logarithm of the BZP concentration to determine the IC50 value.

Uptake_Assay_Workflow Synaptosomal Dopamine Uptake Assay Workflow start Start prep Synaptosome Preparation start->prep preinc Pre-incubation with BZP prep->preinc initiate Initiate Uptake with [³H]Dopamine preinc->initiate terminate Terminate Uptake & Filter initiate->terminate quant Scintillation Counting terminate->quant analysis Data Analysis (IC50) quant->analysis end End analysis->end

Workflow for a synaptosomal dopamine uptake assay.
In Vivo Microdialysis for Dopamine Release

Objective: To measure the effect of a test compound on extracellular dopamine levels in the brain of a freely moving animal.

Materials:

  • Live rodent (e.g., rat or mouse).

  • Stereotaxic apparatus.

  • Microdialysis probe.

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Test compound (this compound).

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

  • Surgery: Anesthetize the animal and place it in a stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate.

  • Baseline Collection: Collect baseline dialysate samples for a set period to establish a stable baseline of extracellular dopamine.

  • Drug Administration: Administer the test compound (BZP) systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

  • Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.

  • Analysis: Analyze the dopamine concentration in each dialysate sample using HPLC-ED.

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the baseline levels and plot them over time to observe the time course of the drug's effect on dopamine release.

Microdialysis_Workflow In Vivo Microdialysis Workflow start Start surgery Stereotaxic Surgery (Guide Cannula Implantation) start->surgery recovery Animal Recovery surgery->recovery probe Microdialysis Probe Insertion recovery->probe baseline Baseline Sample Collection probe->baseline drug BZP Administration baseline->drug collection Post-Drug Sample Collection drug->collection analysis HPLC-ED Analysis collection->analysis data Data Analysis analysis->data end End data->end

Workflow for an in vivo microdialysis experiment.

Conclusion

This compound exerts its stimulant effects primarily through a dual action on the dopamine transporter, functioning as both a reuptake inhibitor and a releasing agent. This leads to a significant elevation of extracellular dopamine levels in the brain. While quantitative data on its dopamine-releasing potency is available, further research is needed to fully elucidate its binding affinity and uptake inhibition potency at the dopamine transporter. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate pharmacology of BZP and other novel psychoactive substances at the dopamine transporter. A comprehensive understanding of these mechanisms is essential for advancing our knowledge of psychostimulant action and for the development of potential therapeutic interventions for substance use disorders.

References

An In-depth Technical Guide to the Serotonergic and Noradrenergic Effects of 1-Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. 1-Benzylpiperazine (BZP) is a controlled substance in many countries and has known psychoactive and potentially harmful effects. All research involving BZP must be conducted in accordance with local laws and regulations, under appropriate safety protocols, and with the necessary institutional approvals.

**Executive Summary

This compound (BZP) is a synthetic psychoactive compound that primarily exerts its effects through the modulation of serotonergic and noradrenergic systems. Initially investigated as an antidepressant, its stimulant and euphoric properties led to its recreational use. This guide provides a detailed technical overview of BZP's pharmacological profile, focusing on its interactions with serotonin (B10506) and norepinephrine (B1679862) transporters and receptors. It includes quantitative data on its binding affinities and functional potencies, detailed experimental protocols for its in vitro and in vivo characterization, and visual representations of its proposed signaling pathways.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the interaction of this compound with key targets in the serotonergic and noradrenergic systems.

Table 1: Monoamine Transporter Affinity and Potency of this compound (BZP)

TargetParameterValue (nM)SpeciesAssay TypeReference
Serotonin Transporter (SERT)EC50 (Release)6050RatNeurotransmitter Release Assay[1]
Norepinephrine Transporter (NET)EC50 (Release)62RatNeurotransmitter Release Assay[1]
Dopamine Transporter (DAT)EC50 (Release)175RatNeurotransmitter Release Assay[1]

Table 2: Receptor Binding Affinity of this compound (BZP)

TargetParameterValue (nM)SpeciesAssay TypeReference
α2-Adrenergic ReceptorHigh Affinity AntagonistNot Quantified-Functional Assays[1]
5-HT2A ReceptorAgonist/Partial AgonistNot Quantified-Functional Assays[1]
5-HT2B ReceptorPartial Agonist/AntagonistNot Quantified-Functional Assays[1]
5-HT3 ReceptorBindingNot Quantified-Functional Assays[1]

Mechanism of Action

This compound exhibits a complex mechanism of action, primarily characterized by its interaction with monoamine transporters and specific G protein-coupled receptors.

Effects on Monoamine Transporters

BZP acts as a substrate for monoamine transporters, leading to the release of serotonin and norepinephrine from presynaptic terminals. It is a more potent releaser of norepinephrine than serotonin, as indicated by its lower EC50 value for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT).[1] This preferential release of norepinephrine contributes significantly to its stimulant effects.

Effects on Serotonergic Receptors

BZP also acts as a non-selective agonist at a variety of serotonin receptors.[1] Its activity at 5-HT2A receptors may be responsible for mild hallucinogenic effects at higher doses.[1] Interactions with 5-HT2B and 5-HT3 receptors could be linked to some of its peripheral side effects, such as gastrointestinal issues and headaches, respectively.[1]

Effects on Noradrenergic Receptors

A key feature of BZP's pharmacology is its high-affinity antagonism at α2-adrenergic receptors.[1] These receptors are typically presynaptic autoreceptors that provide negative feedback on norepinephrine release. By blocking these receptors, BZP disinhibits noradrenergic neurons, leading to a further increase in the release of norepinephrine. This action synergizes with its effects as a norepinephrine releaser.

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways affected by this compound.

BZP_Serotonergic_Signaling cluster_presynaptic Presynaptic Serotonergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP_SERT BZP SERT SERT BZP_SERT->SERT Substrate Vesicle_5HT 5-HT Vesicle SERT->Vesicle_5HT Reverses Transport Release_5HT Vesicle_5HT->Release_5HT FiveHT 5-HT Release_5HT->FiveHT FiveHT2A 5-HT2A Receptor (Gq/11-coupled) FiveHT->FiveHT2A Agonist Gq Gq/11 FiveHT2A->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Cellular_Response_5HT Neuronal Excitation Ca_release->Cellular_Response_5HT PKC->Cellular_Response_5HT

BZP's Action on the Serotonergic Synapse

BZP_Noradrenergic_Signaling cluster_presynaptic_NE Presynaptic Noradrenergic Neuron cluster_synapse_NE Synaptic Cleft cluster_postsynaptic_NE Postsynaptic Neuron BZP_NET BZP NET NET BZP_NET->NET Substrate Alpha2_Auto α₂ Autoreceptor (Gi-coupled) BZP_NET->Alpha2_Auto Antagonist Vesicle_NE NE Vesicle NET->Vesicle_NE Reverses Transport Release_NE Vesicle_NE->Release_NE NE NE Release_NE->NE Gi Gi Alpha2_Auto->Gi Activates AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib Inhibits AC_inhib->Release_NE Reduces (Negative Feedback) NE->Alpha2_Auto Alpha1_Post α₁ Receptor (Gq-coupled) NE->Alpha1_Post Agonist Gq_NE Gq Alpha1_Post->Gq_NE Activates PLC_NE PLC Gq_NE->PLC_NE Activates PIP2_NE PIP2 PLC_NE->PIP2_NE Hydrolyzes IP3_NE IP3 PIP2_NE->IP3_NE DAG_NE DAG PIP2_NE->DAG_NE Ca_release_NE Ca²⁺ Release IP3_NE->Ca_release_NE PKC_NE PKC Activation DAG_NE->PKC_NE Cellular_Response_NE Sympathomimetic Effects Ca_release_NE->Cellular_Response_NE PKC_NE->Cellular_Response_NE

BZP's Dual Action on the Noradrenergic Synapse

Experimental Protocols

The following protocols provide detailed methodologies for key in vitro and in vivo experiments to characterize the serotonergic and noradrenergic effects of compounds like BZP.

In Vitro Radioligand Binding Assay for Monoamine Transporters

This protocol details a competitive binding assay to determine the affinity (Ki) of a test compound for SERT and NET.

Materials:

  • HEK293 cells stably expressing human SERT or NET

  • Radioligand: [3H]-Citalopram (for SERT) or [3H]-Nisoxetine (for NET)

  • Test compound (e.g., BZP)

  • Reference compound (e.g., unlabeled citalopram (B1669093) or nisoxetine)

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of membrane preparation (typically 10-20 µg of protein).

    • Non-specific Binding: Add 50 µL of a high concentration of the reference compound (e.g., 10 µM), 50 µL of radioligand solution, and 100 µL of membrane preparation.

    • Test Compound: Add 50 µL of the test compound at various concentrations (e.g., 10-11 M to 10-5 M), 50 µL of radioligand solution, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Target) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter_wash Filter and Wash (Separate Bound/Unbound) incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (IC₅₀ and Kᵢ Calculation) count->analyze end End analyze->end

Workflow for Radioligand Binding Assay
In Vitro Neurotransmitter Release Assay Using Synaptosomes

This protocol describes a method to measure the release of [3H]-serotonin or [3H]-norepinephrine from pre-loaded rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum for SERT, hippocampus for NET)

  • Radiolabeled neurotransmitter: [3H]-Serotonin or [3H]-Norepinephrine

  • Test compound (e.g., BZP)

  • Krebs-Ringer buffer (pH 7.4)

  • Percoll gradient solutions

  • Superfusion system

  • Scintillation counter and scintillation fluid

Procedure:

  • Synaptosome Preparation:

    • Dissect the desired brain region in ice-cold sucrose (B13894) buffer (0.32 M).

    • Homogenize the tissue and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.

    • Layer the supernatant onto a Percoll gradient and centrifuge at 15,000 x g for 20 minutes to isolate the synaptosomal fraction.

    • Wash the synaptosomal pellet with Krebs-Ringer buffer.

  • Radiolabel Loading:

    • Resuspend the synaptosomes in Krebs-Ringer buffer containing the radiolabeled neurotransmitter (e.g., 50 nM [3H]-Serotonin).

    • Incubate at 37°C for 15 minutes to allow for uptake.

  • Superfusion:

    • Transfer the loaded synaptosomes to the chambers of a superfusion system.

    • Perfuse with Krebs-Ringer buffer at a constant flow rate (e.g., 0.5 mL/min) and collect fractions at regular intervals (e.g., every 5 minutes).

    • After establishing a stable baseline of radioactivity release, switch to a buffer containing the test compound (BZP) at various concentrations.

    • Continue collecting fractions to measure the effect of the test compound on neurotransmitter release.

    • At the end of the experiment, perfuse with a high concentration of a releasing agent (e.g., KCl) to determine the total releasable pool of neurotransmitter.

  • Scintillation Counting:

    • Add scintillation fluid to each collected fraction and measure radioactivity.

  • Data Analysis:

    • Express the radioactivity in each fraction as a percentage of the total releasable pool.

    • Plot the percentage of release against time to visualize the effect of the test compound.

    • Calculate the EC50 value for release by plotting the peak release against the log concentration of the test compound.

Neurotransmitter_Release_Workflow start Start prep_synaptosomes Prepare Synaptosomes from Rat Brain start->prep_synaptosomes load_radiolabel Load with Radiolabeled Neurotransmitter prep_synaptosomes->load_radiolabel superfuse Superfuse and Collect Baseline Fractions load_radiolabel->superfuse add_compound Introduce Test Compound (BZP) superfuse->add_compound collect_fractions Collect Experimental Fractions add_compound->collect_fractions induce_release Induce Total Release (e.g., with KCl) collect_fractions->induce_release count Scintillation Counting induce_release->count analyze Data Analysis (EC₅₀ Calculation) count->analyze end End analyze->end

Workflow for Neurotransmitter Release Assay
In Vivo Microdialysis in Freely Moving Rats

This protocol outlines the procedure for measuring extracellular levels of serotonin and norepinephrine in a specific brain region (e.g., prefrontal cortex) of a rat following systemic administration of BZP.

Materials:

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Microinfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (BZP)

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the desired brain region (e.g., prefrontal cortex).

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the microinfusion pump and fraction collector.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period of 1-2 hours to obtain a stable baseline of neurotransmitter levels.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • After collecting baseline samples, administer BZP to the animal (e.g., via intraperitoneal injection) at the desired dose.

    • Continue collecting dialysate samples to monitor the drug-induced changes in extracellular neurotransmitter concentrations.

  • Sample Analysis:

    • Analyze the collected dialysate samples for serotonin and norepinephrine content using HPLC-ED.

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in the samples.

    • Express the post-drug concentrations as a percentage of the average baseline concentration.

    • Plot the percentage change in neurotransmitter levels over time to visualize the effect of BZP.

Microdialysis_Workflow start Start implant_cannula Surgically Implant Guide Cannula in Rat Brain start->implant_cannula recover Allow for Recovery implant_cannula->recover insert_probe Insert Microdialysis Probe recover->insert_probe collect_baseline Perfuse with aCSF and Collect Baseline Samples insert_probe->collect_baseline administer_drug Administer BZP collect_baseline->administer_drug collect_experimental Collect Post-Drug Samples administer_drug->collect_experimental analyze_hplc Analyze Samples via HPLC-ED collect_experimental->analyze_hplc analyze_data Data Analysis (% Change from Baseline) analyze_hplc->analyze_data end End analyze_data->end

Workflow for In Vivo Microdialysis

Conclusion

This compound possesses a multifaceted pharmacological profile, acting as a releasing agent at serotonin and norepinephrine transporters, a non-selective agonist at various serotonin receptors, and a potent antagonist at α2-adrenergic receptors. Its more pronounced effect on norepinephrine release, coupled with the disinhibition of noradrenergic neurons, likely underlies its primary stimulant properties. The detailed experimental protocols provided in this guide offer a robust framework for the further characterization of BZP and other novel psychoactive substances. A more comprehensive understanding of its receptor binding profile and the downstream signaling consequences will be crucial for a complete elucidation of its mechanism of action and potential toxicological effects.

References

In Vitro Pharmacological Profile of 1-Benzylpiperazine (BZP): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been recreationally used for its stimulant and euphoric effects. Initially investigated as a potential antidepressant, its development was halted due to amphetamine-like properties.[1] This technical guide provides a comprehensive overview of the in vitro pharmacological profile of BZP, focusing on its interactions with key molecular targets in the central nervous system. The data presented herein has been compiled from various scientific studies to serve as a detailed resource for researchers and drug development professionals.

Core Pharmacological Actions

The primary mechanism of action of this compound involves the modulation of monoamine neurotransmitter systems. In vitro studies have demonstrated that BZP acts as a releaser and reuptake inhibitor of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[1] Its pharmacological profile is complex, exhibiting a mixed mechanism of action that includes interactions with various neurotransmitter transporters and receptors.[1]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the in vitro activity of this compound at various molecular targets.

Table 1: Monoamine Transporter Activity
TransporterAssay TypeParameterValue (nM)Reference
Dopamine Transporter (DAT)Neurotransmitter ReleaseEC₅₀175[1]
Norepinephrine Transporter (NET)Neurotransmitter ReleaseEC₅₀62[1]
Serotonin Transporter (SERT)Neurotransmitter ReleaseEC₅₀6050[1]
Table 2: Receptor Binding Affinities
ReceptorRadioligandParameterValue (nM)Reference
α₂-Adrenoceptor--High Affinity (Antagonist)[1]
5-HT₂A Receptor--Binds to receptor[1]
5-HT₂B Receptor--Partial agonist/antagonist effects[1]
5-HT₃ Receptor--Binds to receptor[1]
σ₁ Receptor[³H]-(+)-PentazocineKᵢ- (Derivatives show high affinity)[2]
σ₂ Receptor[³H]-DTGKᵢ- (Derivatives show high affinity)[2]

Key Signaling Pathways and Experimental Workflows

The interaction of BZP with its molecular targets initiates downstream signaling cascades that are responsible for its psychoactive effects. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to characterize them.

Signaling Pathways

BZP_Dopamine_Signaling BZP This compound DAT Dopamine Transporter (DAT) BZP->DAT Interacts with DA_release Dopamine Release (EC₅₀ = 175 nM) DAT->DA_release Synaptic_DA Increased Synaptic Dopamine DA_release->Synaptic_DA D1R D1 Receptor Synaptic_DA->D1R Activates D2R D2 Receptor Synaptic_DA->D2R Activates AC_stim ↑ Adenylyl Cyclase D1R->AC_stim AC_inhib ↓ Adenylyl Cyclase D2R->AC_inhib cAMP_stim ↑ cAMP AC_stim->cAMP_stim PKA_stim ↑ PKA cAMP_stim->PKA_stim Downstream_Effects Downstream Cellular Effects PKA_stim->Downstream_Effects cAMP_inhib ↓ cAMP AC_inhib->cAMP_inhib cAMP_inhib->Downstream_Effects

BZP's effect on dopaminergic signaling.

BZP_Serotonin_Signaling BZP This compound SERT Serotonin Transporter (SERT) BZP->SERT Interacts with HT2A 5-HT₂A Receptor BZP->HT2A Direct Agonist HT_release Serotonin Release (EC₅₀ = 6050 nM) SERT->HT_release Synaptic_HT Increased Synaptic Serotonin HT_release->Synaptic_HT Synaptic_HT->HT2A Agonist at Gq Gq/11 HT2A->Gq Activates PLC ↑ Phospholipase C Gq->PLC IP3_DAG ↑ IP₃ & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Downstream_Effects Downstream Cellular Effects Ca_PKC->Downstream_Effects

BZP's modulation of serotonergic pathways.
Experimental Workflows

Radioligand_Binding_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifugation Centrifugation to isolate membranes Tissue->Centrifugation Resuspension Resuspend in assay buffer Centrifugation->Resuspension Incubation Incubate membranes with Radioligand ([³H]L) & BZP (competitor) Resuspension->Incubation Filtration Rapid filtration to separate bound/free [³H]L Incubation->Filtration Counting Scintillation counting of bound [³H]L* Filtration->Counting IC50 Determine IC₅₀ from competition curve Counting->IC50 Ki Calculate Kᵢ using Cheng-Prusoff equation IC50->Ki Uptake_Assay_Workflow cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis Cells Cells expressing monoamine transporters (e.g., HEK293-DAT) Plating Plate cells in multi-well plates Cells->Plating Preincubation Pre-incubate cells with BZP or vehicle Plating->Preincubation Uptake Add radiolabeled substrate (e.g., [³H]Dopamine) Preincubation->Uptake Termination Terminate uptake by washing with ice-cold buffer Uptake->Termination Lysis Cell lysis Termination->Lysis Counting Scintillation counting of cell lysate Lysis->Counting IC50_calc Calculate IC₅₀ for uptake inhibition Counting->IC50_calc

References

The Rise and Fall of a Potential Antidepressant: A Technical History of 1-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP), a synthetic compound initially synthesized in 1944 by Burroughs Wellcome & Co., was the subject of investigation as a potential antidepressant agent in the 1970s. Its mechanism of action, involving the modulation of key monoamine neurotransmitters—dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862)—placed it in a promising position. However, the very properties that conferred its potential therapeutic effects, namely its amphetamine-like stimulant properties, also led to its downfall as a viable clinical candidate due to a significant potential for abuse. This technical guide provides a comprehensive historical overview of the development of this compound as an antidepressant, detailing its pharmacological profile, the experimental methodologies used in its evaluation, and the ultimate reasons for the cessation of its clinical development.

Introduction

The mid-20th century saw a burgeoning interest in the neurochemical basis of depression, leading to the development of the monoamine hypothesis, which posited that a deficiency in synaptic concentrations of norepinephrine, serotonin, and dopamine was a key etiological factor in the disease. This hypothesis spurred the search for compounds that could elevate the levels of these neurotransmitters. This compound emerged as a candidate during this era, with early research suggesting it possessed the desired neurochemical profile of a monoamine reuptake inhibitor and releasing agent.

Pharmacological Profile: A Double-Edged Sword

The primary mechanism of action of BZP involves its interaction with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). BZP acts as both a reuptake inhibitor and a releasing agent for these monoamines, leading to an increase in their synaptic concentrations.[1][2] This multifaceted activity is responsible for its stimulant and potential antidepressant effects.

Quantitative Data on Monoamine Transporter Interaction

While specific preclinical data from the 1970s on BZP's antidepressant efficacy in animal models remains elusive in the available literature, later in-vitro studies have precisely quantified its interaction with monoamine transporters. The following table summarizes the data from a key study by Baumann et al. (2005), which provides a clear picture of BZP's potency at each transporter.

TransporterParameterValue (nM)Reference
Dopamine Transporter (DAT)Release EC₅₀296 ± 47[Baumann et al., 2005]
Norepinephrine Transporter (NET)Release EC₅₀211 ± 27[Baumann et al., 2005]
Serotonin Transporter (SERT)Release EC₅₀1968 ± 161[Baumann et al., 2005]
Dopamine Transporter (DAT)Uptake Inhibition Kᵢ1630 ± 230[Baumann et al., 2005]
Norepinephrine Transporter (NET)Uptake Inhibition Kᵢ705 ± 101[Baumann et al., 2005]
Serotonin Transporter (SERT)Uptake Inhibition Kᵢ227 ± 28[Baumann et al., 2005]

EC₅₀: Half maximal effective concentration for release. Kᵢ: Inhibitory constant for uptake inhibition.

Preclinical Evaluation: Methodologies of the Era

The preclinical assessment of potential antidepressants in the 1970s relied on a battery of in vivo and in vitro assays designed to predict clinical efficacy. While the specific results for BZP from this period are not well-documented in accessible literature, the methodologies employed would have been consistent with the standards of the time.

In Vivo Behavioral Models

Two primary animal models were used to screen for antidepressant activity:

  • Forced Swim Test (FST): In this model, rodents are placed in an inescapable cylinder of water. The duration of immobility is measured, with a reduction in immobility time by a test compound considered indicative of antidepressant-like activity.[3][4][5]

  • Tail Suspension Test (TST): This test involves suspending a mouse by its tail, leading to a state of immobility. A decrease in the duration of immobility following drug administration is interpreted as an antidepressant effect.[6][7]

In Vitro Neurochemical Assays

To elucidate the mechanism of action, researchers would have employed in vitro techniques to measure the effects of BZP on monoamine systems.

  • Synaptosome Preparation: Brain tissue would be homogenized and fractionated to isolate synaptosomes, which are resealed nerve terminals containing synaptic vesicles and transporters.

  • Monoamine Uptake and Release Assays: Synaptosomes would be incubated with radiolabeled monoamines (e.g., ³H-dopamine, ³H-serotonin, ³H-norepinephrine) in the presence and absence of BZP. The amount of radioactivity taken up or released by the synaptosomes would be measured to determine BZP's effect on transporter function.

Signaling Pathways Modulated by this compound

The increase in synaptic monoamines initiated by BZP triggers a cascade of intracellular signaling events. While the initial focus of antidepressant research was on the acute neurochemical effects, it is now understood that long-term therapeutic efficacy is mediated by downstream adaptations in neuronal signaling.

BZP_Signaling_Pathway cluster_transporters Monoamine Transporters cluster_synapse Synaptic Cleft cluster_downstream Postsynaptic Neuron BZP This compound DAT DAT BZP->DAT Inhibits Reuptake & Promotes Release NET NET BZP->NET Inhibits Reuptake & Promotes Release SERT SERT BZP->SERT Inhibits Reuptake & Promotes Release DA Dopamine DAT->DA NE Norepinephrine NET->NE SE Serotonin SERT->SE GPCR G-Protein Coupled Receptors DA->GPCR Increased Binding NE->GPCR Increased Binding SE->GPCR Increased Binding AC Adenylate Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., BDNF) CREB->Gene Regulates

Caption: Signaling pathway activated by this compound.

Experimental Workflows

The evaluation of a potential antidepressant like BZP followed a structured workflow, moving from in vitro characterization to in vivo behavioral assessment.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Interpretation binding_assay Monoamine Transporter Binding Assays pharmacology Pharmacological Profile (EC₅₀, Kᵢ) binding_assay->pharmacology release_assay Monoamine Release Assays release_assay->pharmacology animal_models Animal Models of Depression (FST, TST) behavior Behavioral Effects animal_models->behavior microdialysis In Vivo Microdialysis neurochemistry Neurochemical Changes microdialysis->neurochemistry pharmacology->behavior pharmacology->neurochemistry

Caption: General experimental workflow for antidepressant screening.

The End of the Line: Amphetamine-Like Effects and Abuse Potential

Conclusion

The story of this compound's journey as a potential antidepressant is a salient example of the complexities of psychopharmacological drug development. While its ability to modulate monoamine systems aligned with the prevailing theories of depression at the time, its powerful stimulant properties and high abuse liability rendered it clinically untenable. The historical development of BZP serves as a crucial case study for researchers and drug development professionals, highlighting the importance of a thorough evaluation of a compound's complete pharmacological profile, including its potential for abuse, in the early stages of development. The later, more precise characterization of its interaction with monoamine transporters has provided valuable data for the field of neuropharmacology, contributing to a deeper understanding of the structure-activity relationships of piperazine-based compounds.

References

An In-Depth Technical Guide to 1-Benzylpiperazine (BZP) Structural Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP) and its structural analogues represent a significant class of psychoactive compounds that have garnered attention in both recreational drug scenes and scientific research. Initially explored for its potential antidepressant properties, BZP was never commercialized due to its stimulant effects, which are approximately 10% as potent as d-amphetamine.[1] This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), pharmacological properties, and analytical detection methods for BZP and its derivatives. It is intended to serve as a resource for researchers and professionals engaged in the study of these compounds for purposes of drug development, forensic analysis, or understanding their neuropharmacological effects. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical signaling pathways and experimental workflows to facilitate a deeper understanding of this compound class.

Introduction

This compound (BZP) is a synthetic substance belonging to the piperazine (B1678402) chemical class.[1] It acts as a central nervous system stimulant, primarily affecting dopaminergic and serotonergic neurotransmission.[2] BZP and its derivatives, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (B195711) (mCPP), have been identified as the active ingredients in "party pills," often marketed as legal alternatives to illicit drugs like MDMA.[1][2] The pharmacological profile of these compounds is complex, with many derivatives exhibiting mixed agonist and antagonist activities at various monoamine transporters and receptors.[1] This guide will explore the chemical space of BZP analogues, providing a detailed examination of their synthesis, pharmacological actions, and the methodologies used to characterize them.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its analogues is most commonly achieved through the nucleophilic substitution reaction between a piperazine derivative and a substituted benzyl (B1604629) halide.

General Synthesis Protocol for 1-Substituted Piperazines

A common and straightforward method for the synthesis of monosubstituted piperazines involves the reaction of piperazine with a benzyl halide. To prevent the formation of the disubstituted product, a large excess of piperazine can be used, or one of the nitrogen atoms on the piperazine ring can be protected. A more direct approach involves the in-situ formation of piperazine monohydrochloride.

Example Protocol for this compound Synthesis: [3]

  • Preparation of Piperazine Monohydrochloride Solution: A solution of piperazine hexahydrate (0.125 mole) in absolute ethanol (B145695) (50 ml) is warmed to 65°C. To this, piperazine dihydrochloride (B599025) monohydrate (0.125 mole) is dissolved with swirling.

  • Reaction with Benzyl Chloride: While maintaining the temperature at 65°C, recently distilled benzyl chloride (0.125 mole) is added over 5 minutes with vigorous stirring.

  • Precipitation of this compound Dihydrochloride: The reaction mixture is cooled in an ice bath and treated with absolute ethanol saturated with dry hydrogen chloride. The precipitated white plates of this compound dihydrochloride are collected by suction filtration.

  • Isolation of the Free Base: The dihydrochloride salt is dissolved in water, and the solution is made alkaline (pH > 12) with 5N sodium hydroxide. The free base is then extracted with an organic solvent such as chloroform.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting oil is then purified by vacuum distillation.

Synthesis of Substituted Analogues

The synthesis of substituted BZP analogues follows a similar principle, utilizing appropriately substituted benzyl chlorides or other benzylating agents. For instance, the synthesis of 1-(4-methoxybenzyl)piperazine (B1330243) can be achieved by reacting piperazine with 4-methoxybenzyl chloride.[1]

General Procedure for N-Arylation to produce phenylpiperazines: [4]

  • In-situ formation of 1-(4-methoxyphenyl)piperazine (B173029): Diethanolamine is reacted with an excess of hydrobromic acid under reflux. The excess acid is distilled off, and p-anisidine (B42471) and sodium carbonate in 1-butanol (B46404) are added and heated.

  • N-arylation: The resulting 1-(4-methoxyphenyl)piperazine can then be reacted with a substituted aryl halide, such as p-chloronitrobenzene, to yield the corresponding N-aryl piperazine derivative.

Structure-Activity Relationships (SAR)

The pharmacological profile of BZP derivatives is highly dependent on the nature and position of substituents on both the benzyl ring and the piperazine moiety.

Substitutions on the Benzyl Ring

The substitution pattern on the aromatic ring of the benzyl group is a key determinant of activity.[4]

  • Electronic Effects: The electronic properties of the substituents influence the interaction with receptor binding pockets. For related phenethylamines, the lipophilicity of the substituent at the 4-position has been correlated with 5-HT2A receptor affinity.[4]

  • Positional Isomers: The position of the substituent on the benzyl ring can dramatically alter the pharmacological profile. For example, moving a substituent from the para to the meta or ortho position can change the selectivity and potency of the compound at different receptors and transporters.

Substitutions on the Piperazine Ring

Modifications to the piperazine ring, particularly at the N4 position, can also significantly impact pharmacological activity. The introduction of different substituents can alter the compound's affinity for various targets and its pharmacokinetic properties.

Pharmacology

BZP and its analogues exert their effects by interacting with multiple components of the monoaminergic systems.

Mechanism of Action

The primary mechanism of action for many BZP derivatives involves the inhibition of monoamine transporters and/or the promotion of neurotransmitter release.[1]

  • Dopamine (B1211576) Transporter (DAT), Norepinephrine Transporter (NET), and Serotonin (B10506) Transporter (SERT): BZP itself is a substrate for DAT and NET, leading to the release of dopamine and norepinephrine.[5] It has a much lower potency for SERT.[5] In contrast, some of its phenylpiperazine analogues, like TFMPP, are potent serotonin releasing agents.[6]

  • Serotonin Receptors: BZP and many of its analogues also act as agonists at various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] This direct receptor interaction contributes to their complex psychoactive effects.

Signaling Pathways

The interaction of BZP analogues with G-protein coupled receptors (GPCRs), such as the serotonin receptors, initiates intracellular signaling cascades.

  • 5-HT1A Receptor Signaling: 5-HT1A receptors are typically coupled to Gi/o proteins.[7] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7]

  • 5-HT2A Receptor Signaling: 5-HT2A receptors are primarily coupled to Gq/11 proteins.[7] Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

BZP Analogue Signaling Pathways cluster_5HT1A 5-HT1A Receptor Signaling cluster_5HT2A 5-HT2A Receptor Signaling BZP_Analogue1 BZP Analogue (e.g., Agonist) Receptor_5HT1A 5-HT1A Receptor BZP_Analogue1->Receptor_5HT1A Binds G_protein_1 Gi/o Protein Receptor_5HT1A->G_protein_1 Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein_1->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates Cellular_Response1 Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response1 Leads to BZP_Analogue2 BZP Analogue (e.g., Agonist) Receptor_5HT2A 5-HT2A Receptor BZP_Analogue2->Receptor_5HT2A Binds G_protein_2 Gq/11 Protein Receptor_5HT2A->G_protein_2 Activates PLC Phospholipase C G_protein_2->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response2 Cellular Response (e.g., Neuronal Depolarization) Ca_release->Cellular_Response2 Leads to PKC->Cellular_Response2 Leads to Experimental_Workflow Synthesis Synthesis of BZP Analogue Purification Purification and Structural Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro_Binding In Vitro Binding Assays (DAT, NET, SERT, 5-HT Receptors) Determine Ki values Purification->InVitro_Binding InVitro_Functional In Vitro Functional Assays (Uptake/Release, Second Messenger) Determine EC50/IC50 values Purification->InVitro_Functional Tox_Screening Toxicology Screening (e.g., Cytotoxicity, hERG) Purification->Tox_Screening Data_Analysis Data Analysis and SAR Determination InVitro_Binding->Data_Analysis InVivo_PK In Vivo Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) InVitro_Functional->InVivo_PK InVivo_PD In Vivo Pharmacodynamics (e.g., Locomotor Activity, Drug Discrimination) InVitro_Functional->InVivo_PD InVitro_Functional->Data_Analysis InVivo_PK->Data_Analysis InVivo_PD->Data_Analysis Tox_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

The Neurochemical Landscape of 1-Benzylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance with stimulant properties that has seen recreational use. This technical guide provides an in-depth overview of the neurochemical effects of BZP administration, focusing on its interactions with key monoaminergic systems. The document summarizes quantitative data on its potency at neurotransmitter transporters and receptors, details relevant experimental methodologies, and visualizes its mechanism of action through signaling pathway diagrams. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the pharmacology and toxicology of BZP and related piperazine (B1678402) derivatives.

Introduction

This compound (BZP) is a piperazine derivative that exerts its psychoactive effects primarily through the modulation of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) neurotransmission.[1][2][3] Initially investigated as a potential antidepressant, its stimulant and euphoric properties, akin to those of amphetamine, led to its recreational use.[3][4] Understanding the precise neurochemical mechanisms of BZP is crucial for elucidating its pharmacological profile, abuse potential, and potential therapeutic applications or toxicological risks. This guide synthesizes the current knowledge on the neurochemical effects of BZP administration, presenting quantitative data, experimental protocols, and visual representations of its molecular interactions.

Core Neurochemical Effects of this compound

BZP's primary mechanism of action involves the inhibition of monoamine reuptake and the promotion of their release, leading to increased extracellular concentrations of dopamine, norepinephrine, and to a lesser extent, serotonin.[1][2][3] This multifaceted interaction with the monoaminergic systems underlies its complex psychostimulant effects.

Effects on Monoamine Transporters

BZP interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), inhibiting the reuptake of their respective neurotransmitters from the synaptic cleft. Its potency, however, varies significantly across these transporters.

Table 1: In Vitro Potency of this compound (BZP) at Monoamine Transporters

TransporterAssay TypeParameterValue (nM)Reference
DATNeurotransmitter ReleaseEC₅₀175[5]
NETNeurotransmitter ReleaseEC₅₀62[5]
SERTNeurotransmitter ReleaseEC₅₀6050[5]

EC₅₀ (Half maximal effective concentration) for neurotransmitter release indicates the concentration of BZP required to elicit 50% of the maximal release of the respective neurotransmitter.

Effects on Monoamine Receptors

In addition to its actions on transporters, BZP also exhibits affinity for various postsynaptic and presynaptic receptors, further modulating monoaminergic signaling.

  • α2-Adrenergic Receptors: BZP acts as an antagonist at α2-adrenergic autoreceptors.[5] This action inhibits the negative feedback mechanism that normally suppresses norepinephrine release, leading to a further increase in synaptic norepinephrine levels.

  • Serotonin Receptors: BZP displays a broad affinity for multiple serotonin receptor subtypes, acting as a non-selective agonist.[5] Its interaction with 5-HT₂A receptors may contribute to mild hallucinogenic effects at high doses, while its effects on 5-HT₂B and 5-HT₃ receptors have been linked to peripheral side effects and headaches, respectively.[5]

Signaling Pathways and Mechanisms of Action

The administration of BZP initiates a cascade of neurochemical events, primarily centered on the disruption of normal monoamine transporter function and receptor modulation.

BZP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron BZP This compound (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux NET Norepinephrine Transporter (NET) BZP->NET Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Weakly Inhibits Reuptake alpha2 α2-Adrenergic Autoreceptor BZP->alpha2 Antagonizes DA_synapse Dopamine DAT->DA_synapse ↑ Release NE_synapse Norepinephrine NET->NE_synapse ↑ Release SE_synapse Serotonin SERT->SE_synapse ↑ Release (minor) alpha2->NE_synapse ↑ Release (Disinhibition) DA_vesicle Dopamine Vesicles DA_vesicle->DAT NE_vesicle Norepinephrine Vesicles NE_vesicle->NET SE_vesicle Serotonin Vesicles SE_vesicle->SERT DA_receptor Dopamine Receptors DA_synapse->DA_receptor Activates NE_receptor Adrenergic Receptors NE_synapse->NE_receptor Activates SE_receptor Serotonin Receptors (5-HTx) SE_synapse->SE_receptor Activates

Figure 1: Simplified signaling pathway of this compound (BZP).

Experimental Protocols

The following sections detail generalized protocols for key experimental techniques used to elucidate the neurochemical effects of BZP. Specific parameters may vary between studies.

In Vitro Neurotransmitter Release Assay (Synaptosome Superfusion)

This protocol outlines a method for measuring BZP-induced neurotransmitter release from isolated nerve terminals (synaptosomes).

4.1.1. Preparation of Rat Brain Synaptosomes

  • Tissue Homogenization: Euthanize adult rats and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 4 mM HEPES, pH 7.4). Homogenize the tissue using a Dounce homogenizer with several gentle strokes.[6][7]

  • Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant (S1) is then centrifuged at a higher speed (e.g., 12,000 x g for 20 minutes at 4°C) to pellet the crude synaptosomal fraction (P2).[6][7]

  • Washing and Resuspension: Resuspend the P2 pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and centrifuge again to wash the synaptosomes. Finally, resuspend the washed synaptosomes in the superfusion buffer.[8]

4.1.2. Superfusion Procedure

  • Loading: Incubate the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

  • Superfusion Setup: Place the loaded synaptosomes onto a filter in a superfusion chamber and continuously perfuse with a physiological buffer at a constant flow rate (e.g., 0.5-1.0 mL/min).[8]

  • Sample Collection: Collect fractions of the superfusate at regular intervals (e.g., every 2-5 minutes) to establish a baseline of spontaneous neurotransmitter release.

  • BZP Administration: Introduce BZP at various concentrations into the superfusion buffer and continue collecting fractions to measure stimulated neurotransmitter release.

  • Analysis: Quantify the radioactivity in each fraction using liquid scintillation counting to determine the amount of neurotransmitter released over time.

Synaptosome_Superfusion_Workflow start Start prep Synaptosome Preparation start->prep loading Radiolabeled Neurotransmitter Loading prep->loading superfusion Superfusion (Baseline Collection) loading->superfusion bzp_admin BZP Administration superfusion->bzp_admin collection Fraction Collection (Stimulated Release) bzp_admin->collection analysis Liquid Scintillation Counting collection->analysis end End analysis->end Microdialysis_Workflow start Start surgery Probe Implantation Surgery start->surgery recovery Recovery surgery->recovery perfusion aCSF Perfusion recovery->perfusion baseline Baseline Sample Collection perfusion->baseline bzp_admin BZP Administration baseline->bzp_admin collection Post-Administration Sample Collection bzp_admin->collection analysis HPLC-ECD Analysis collection->analysis end End analysis->end

References

The Stimulant Properties of Benzylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stimulant properties of 1-benzylpiperazine (BZP), a synthetic psychoactive substance. BZP exhibits a complex pharmacological profile, primarily characterized by its interaction with monoamine neurotransmitter systems. This document details its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for the cited assays are provided to facilitate replication and further research.

Core Mechanism of Action

Benzylpiperazine's stimulant effects are primarily mediated by its ability to increase synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE), and to a lesser extent, serotonin (B10506) (5-HT).[1][2] This is achieved through a dual mechanism: inhibition of monoamine reuptake and promotion of neurotransmitter release.[1] BZP acts as a substrate for monoamine transporters, leading to a reversal of their normal function—a process known as transporter-mediated release.[3]

BZP's pharmacological actions are often compared to those of amphetamine, though it is significantly less potent.[1] Its primary activity is on the dopamine and norepinephrine systems, classifying it as a catecholamine-selective releaser.[1][4] Unlike MDMA, which shows a preference for the serotonin transporter (SERT), BZP demonstrates a higher potency for the dopamine transporter (DAT) and norepinephrine transporter (NET).[4]

Beyond its interaction with transporters, BZP also functions as a non-selective agonist at various serotonin receptor subtypes and as an antagonist at α2-adrenergic receptors, which contributes to its complex and sometimes described as "messy" pharmacological profile.[5][6] The antagonism of presynaptic α2-autoreceptors can lead to an increase in norepinephrine release.[6]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of benzylpiperazine, including its potency at inhibiting monoamine transporters and its binding affinity for various CNS receptors.

Table 1: Monoamine Transporter Inhibition by Benzylpiperazine

TransporterIC₅₀ (nM) [95% CI]DAT/SERT Ratio
hNET (human Norepinephrine Transporter)1,900 [1,400-2,600]-
hDAT (human Dopamine Transporter)16,300 [11,100-23,900]0.4
hSERT (human Serotonin Transporter)6,500 [4,600-9,200]-
Data sourced from Simmler et al., 2014. The DAT/SERT ratio is calculated as (1/DAT IC₅₀) / (1/SERT IC₅₀).

Table 2: Neurotransmitter Release Mediated by Benzylpiperazine

TransporterEC₅₀ (nM)
DAT (Dopamine)175
NET (Norepinephrine)62
SERT (Serotonin)6050
Data sourced from a study cited in Wikipedia, referencing primary literature.

Table 3: Receptor and Transporter Binding Affinities (Ki) of Benzylpiperazine

TargetKᵢ (nM) [95% CI]
Transporters
NET7,700 [4,500-13,000]
DAT>10,000
SERT>10,000
Receptors
5-HT₁ₐ>10,000
5-HT₂ₐ>10,000
5-HT₂₋>10,000
5-HT₂𝒸>10,000
D₁>10,000
D₂>10,000
D₃>10,000
α₁ₐ>10,000
α₂ₐ>10,000
H₁>10,000
TAAR₁ (rat)>10,000
TAAR₁ (mouse)>10,000
Data sourced from Simmler et al., 2014. A higher Kᵢ value indicates lower binding affinity.

Visualized Mechanisms and Workflows

Signaling Pathway of Benzylpiperazine at the Synapse

The following diagram illustrates the primary mechanisms by which BZP increases synaptic monoamine concentrations.

BZP_Mechanism BZP Action at a Dopaminergic/Noradrenergic Synapse cluster_presynaptic Presynaptic Terminal BZP_ext BZP DAT DAT BZP_ext->DAT Blocks Reuptake & Induces Efflux NET NET BZP_ext->NET Blocks Reuptake & Induces Efflux Alpha2 α2-AR BZP_ext->Alpha2 Antagonizes (Increases Release) VMAT2 VMAT2 DA_vesicle Dopamine Vesicles VMAT2->DA_vesicle Packaging DA_cytosol Cytosolic Dopamine DA_vesicle->DA_cytosol Basal Release DA_cytosol->VMAT2 Reuptake DA_cytosol->DAT Efflux (Induced) DA_cytosol->NET Efflux (Induced) DA_synapse Increased Synaptic Dopamine/ Norepinephrine DAT->DA_cytosol Reuptake (Blocked) NET->DA_cytosol Reuptake (Blocked) DA_receptor Postsynaptic Dopamine/ Adrenergic Receptors DA_synapse->DA_receptor

Caption: BZP's interaction with monoamine transporters (DAT/NET) and α2-autoreceptors.

Experimental Workflow: Monoamine Uptake Inhibition Assay

This diagram outlines the typical workflow for determining the IC₅₀ of a compound at monoamine transporters using cultured cells.

Uptake_Assay_Workflow Workflow for Monoamine Transporter Uptake Inhibition Assay start Start cell_culture Culture HEK 293 cells stably expressing hDAT, hNET, or hSERT start->cell_culture plating Plate cells in 96-well plates and allow to form a monolayer cell_culture->plating preincubation Pre-incubate cells with varying concentrations of BZP or control plating->preincubation add_radioligand Add radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) preincubation->add_radioligand incubation Incubate for a defined period (e.g., 1-10 min at 37°C) add_radioligand->incubation stop_reaction Terminate uptake by aspirating medium and washing with ice-cold buffer incubation->stop_reaction lysis Lyse cells to release internalized radioligand stop_reaction->lysis scintillation Measure radioactivity using a liquid scintillation counter lysis->scintillation analysis Calculate % inhibition vs. control and determine IC₅₀ using non-linear regression scintillation->analysis end End analysis->end

References

1-Benzylpiperazine (BZP): A Technical Guide for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has garnered significant interest in the field of neuropharmacology due to its complex mechanism of action and stimulant properties. Initially explored as a potential antidepressant, BZP later emerged as a recreational drug, prompting extensive research into its effects on the central nervous system. This technical guide provides an in-depth overview of BZP for researchers, scientists, and drug development professionals. It covers its primary mechanism of action as a monoamine releaser and reuptake inhibitor, its interactions with various neurotransmitter transporters and receptors, and detailed protocols for key in vitro and in vivo experimental assays. Quantitative data are summarized in structured tables, and complex signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of BZP as a research chemical.

Introduction

This compound (BZP) is a piperazine (B1678402) derivative with prominent central nervous system (CNS) stimulant effects.[1] It belongs to a class of compounds that modulate monoaminergic neurotransmission, primarily affecting dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE) systems.[2] While structurally distinct from amphetamines, BZP shares some pharmacological and behavioral characteristics with them, albeit with lower potency.[1] Its multifaceted interaction with key neuronal targets makes it a valuable tool for investigating the neurobiology of stimulant action, reward, and addiction.

Mechanism of Action

BZP's primary mechanism of action involves the release and reuptake inhibition of monoamine neurotransmitters.[2] It interacts with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of their respective neurotransmitters.[2][3]

Monoamine Transporter Interaction

BZP acts as a substrate for monoamine transporters, inducing transporter-mediated release of dopamine, norepinephrine, and to a lesser extent, serotonin.[1] This action is similar to that of amphetamine. Additionally, BZP inhibits the reuptake of these neurotransmitters, further prolonging their presence in the synaptic cleft.[3]

Receptor Interactions

Beyond its effects on transporters, BZP also exhibits affinity for various postsynaptic and presynaptic receptors. It has been shown to act as a non-selective agonist at a wide range of serotonin receptors.[1] Furthermore, BZP functions as an antagonist at α2-adrenergic receptors, which contributes to increased norepinephrine release by blocking presynaptic autoreceptor-mediated negative feedback.[4]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the neuropharmacological profile of this compound.

Table 1: Monoamine Release Potency of this compound

NeurotransmitterEC50 (nM) for ReleaseReference
Dopamine (DA)175[1]
Norepinephrine (NE)62[1]
Serotonin (5-HT)6050[1]

Table 2: Receptor Binding Affinities (Ki) of this compound

Transporter/ReceptorKi (nM)Reference
Dopamine Transporter (DAT)Data not available
Serotonin Transporter (SERT)Data not available
Norepinephrine Transporter (NET)Data not available
5-HT1A ReceptorData not available
5-HT2A ReceptorData not available
5-HT2B ReceptorData not available
5-HT2C ReceptorData not available

Note: Specific Ki values for this compound at these targets are not consistently reported in the readily available scientific literature. Researchers are encouraged to perform their own binding assays to determine these values in their specific experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the neuropharmacological properties of this compound.

In Vitro Assays

These assays are used to determine the binding affinity (Ki) of BZP for the dopamine, serotonin, and norepinephrine transporters.

  • Objective: To quantify the affinity of BZP for DAT, SERT, and NET.

  • Materials:

    • Cell membranes prepared from cells expressing the human recombinant dopamine, serotonin, or norepinephrine transporter.

    • Radioligands:

      • For DAT: [³H]WIN 35,428

      • For SERT: [³H]Citalopram

      • For NET: [³H]Nisoxetine

    • Unlabeled BZP hydrochloride

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Wash buffer (ice-cold assay buffer)

    • 96-well filter plates

    • Scintillation cocktail and liquid scintillation counter

  • Procedure:

    • Preparation of Reagents: Prepare serial dilutions of unlabeled BZP in assay buffer.

    • Assay Setup: In a 96-well filter plate, add the following in triplicate:

      • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membrane preparation.

      • Non-specific Binding: A high concentration of a known selective inhibitor for the respective transporter (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET), radioligand, and cell membrane preparation.

      • Competition: Serial dilutions of BZP, radioligand, and cell membrane preparation.

    • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Harvesting: Rapidly filter the contents of the wells through the filter plates using a cell harvester.

    • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Counting: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of BZP.

    • Determine the IC50 value (the concentration of BZP that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow prep Prepare Reagents (BZP dilutions, Radioligand, Membranes) setup Set up 96-well Plate (Total, Non-specific, Competition) prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Harvest and Wash (Separate bound from free) incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis (IC50 and Ki determination) count->analyze

Caption: Workflow for a radioligand binding assay.

In Vivo Assays

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following BZP administration.

  • Objective: To measure BZP-induced changes in dopamine, serotonin, and norepinephrine levels in brain regions such as the nucleus accumbens or prefrontal cortex.

  • Materials:

    • Adult male rats (e.g., Sprague-Dawley or Wistar)

    • Stereotaxic apparatus

    • Microdialysis probes and guide cannulae

    • Surgical instruments

    • Dental cement

    • Microinfusion pump

    • Fraction collector

    • Artificial cerebrospinal fluid (aCSF)

    • BZP hydrochloride

    • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system

  • Procedure:

    • Surgical Implantation:

      • Anesthetize the rat and place it in the stereotaxic apparatus.

      • Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).

      • Secure the guide cannula with dental cement and allow the animal to recover for several days.

    • Microdialysis Experiment:

      • On the day of the experiment, insert the microdialysis probe through the guide cannula.

      • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

      • Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels.

      • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

      • Administer BZP (e.g., via intraperitoneal injection or through reverse dialysis by including it in the aCSF).

      • Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

    • Sample Analysis:

      • Analyze the collected dialysate samples for dopamine, serotonin, norepinephrine, and their metabolites using HPLC-ED.

  • Data Analysis:

    • Quantify the concentration of each neurotransmitter in the dialysate samples.

    • Express the data as a percentage of the baseline levels.

    • Analyze the time course of neurotransmitter changes in response to BZP administration.

cluster_1 In Vivo Microdialysis Workflow surgery Stereotaxic Surgery (Guide Cannula Implantation) recovery Post-operative Recovery surgery->recovery probe_insertion Probe Insertion and Perfusion recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline bzp_admin BZP Administration baseline->bzp_admin post_bzp_collection Post-drug Sample Collection bzp_admin->post_bzp_collection hplc HPLC-ED Analysis post_bzp_collection->hplc data_analysis Data Analysis (% Baseline Change) hplc->data_analysis

Caption: Workflow for an in vivo microdialysis experiment.

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.

  • Objective: To determine if BZP produces rewarding effects in rodents.

  • Materials:

    • Conditioned place preference apparatus with at least two distinct compartments.

    • Rodents (mice or rats).

    • BZP hydrochloride and vehicle (e.g., saline).

    • Video tracking system.

  • Procedure:

    • Pre-conditioning (Habituation):

      • On day 1, place the animal in the apparatus with free access to all compartments for a set period (e.g., 15-20 minutes).

      • Record the time spent in each compartment to determine any initial preference.

    • Conditioning:

      • Over several days (e.g., 4-8 days), pair one compartment with BZP administration and the other with vehicle administration.

      • On drug-pairing days, administer BZP and confine the animal to the designated compartment.

      • On vehicle-pairing days, administer the vehicle and confine the animal to the other compartment.

      • The order of drug and vehicle pairings should be counterbalanced.

    • Post-conditioning (Test):

      • On the test day, place the animal in the apparatus in a drug-free state with free access to all compartments.

      • Record the time spent in each compartment.

  • Data Analysis:

    • Compare the time spent in the drug-paired compartment during the pre-conditioning and post-conditioning phases.

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties of BZP.

This behavioral assay assesses the subjective effects of a drug by training animals to discriminate it from a vehicle.

  • Objective: To determine if the subjective effects of BZP are similar to those of other psychoactive drugs (e.g., stimulants).

  • Materials:

    • Operant conditioning chambers equipped with two levers and a food dispenser.

    • Rats.

    • BZP hydrochloride, a training drug (e.g., d-amphetamine), and vehicle.

  • Procedure:

    • Training:

      • Train food-deprived rats to press a lever for a food reward.

      • Train the rats to discriminate between the training drug and vehicle. For example, after administration of the training drug, responses on one lever are reinforced, while after vehicle administration, responses on the other lever are reinforced.

      • Training continues until the rats reliably press the correct lever based on the injection they received.

    • Testing:

      • Once the discrimination is established, test the effects of different doses of BZP.

      • Administer a dose of BZP and record which lever the rat predominantly presses.

  • Data Analysis:

    • Calculate the percentage of responses on the drug-appropriate lever for each dose of BZP.

    • Full substitution (≥80% drug-lever responding) indicates that BZP produces subjective effects similar to the training drug.

Signaling Pathways and Logical Relationships

The neuropharmacological effects of BZP are mediated through a complex interplay of actions on monoamine transporters and receptors. The following diagram illustrates the primary signaling pathways affected by BZP.

cluster_transporters Monoamine Transporters cluster_receptors Receptors cluster_effects Neurochemical Effects bzp This compound (BZP) dat Dopamine Transporter (DAT) bzp->dat Inhibits & Reverses sert Serotonin Transporter (SERT) bzp->sert Inhibits & Reverses net Norepinephrine Transporter (NET) bzp->net Inhibits & Reverses alpha2 α2-Adrenergic Receptor bzp->alpha2 Antagonist ht_receptors 5-HT Receptors (non-selective) bzp->ht_receptors Agonist da_release ↑ Dopamine Release dat->da_release da_reuptake ↓ Dopamine Reuptake dat->da_reuptake ht_release ↑ Serotonin Release sert->ht_release ht_reuptake ↓ Serotonin Reuptake sert->ht_reuptake ne_release ↑ Norepinephrine Release net->ne_release ne_reuptake ↓ Norepinephrine Reuptake net->ne_reuptake alpha2->ne_release Disinhibits

Caption: Primary signaling pathways affected by BZP.

Conclusion

This compound is a valuable research tool for investigating the complexities of monoaminergic neurotransmission. Its mixed mechanism of action, involving both monoamine release and reuptake inhibition, as well as interactions with various receptors, provides a unique pharmacological profile. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to elucidate the neuropharmacological effects of BZP and similar compounds. Further research, particularly in obtaining precise binding affinities (Ki values) for a range of targets, will be crucial for a more complete understanding of its molecular interactions and for the development of more selective pharmacological probes.

References

Methodological & Application

Application Note and Protocol: GC-MS Identification of 1-Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been widely encountered as a recreational drug, often marketed as an alternative to illicit stimulants like methamphetamine and ecstasy.[1][2] Its stimulant and psychoactive properties necessitate robust analytical methods for its detection and quantification in various biological and non-biological samples for clinical, forensic, and research purposes.[1][3][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of BZP due to its high sensitivity and specificity.[1][2][3][5] This document provides a comprehensive protocol for the identification of BZP in samples using GC-MS, including sample preparation, instrument parameters, and data analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from validated GC-MS methods for the determination of BZP in different matrices. These values can serve as a reference for expected performance characteristics.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for BZP

Sample MatrixLOD (µg/mL)LOQ (µg/mL)Citation
Plasma0.0040.016[3]
Urine0.0020.008[3]
Cell Culture Medium0.1560.312[3]

Table 2: Linearity and Extraction Efficiency

Sample MatrixLinearity Range (µg/mL)Extraction Efficiency (%)Citation
Plasma0 - 1079 - 96[3]
Urine0 - 1090 - 108[3]
Cell Culture Medium0 - 1076 - 101[3]

Experimental Protocol

This protocol outlines a general procedure for the analysis of BZP in biological samples. Optimization may be required depending on the specific sample matrix and instrumentation.

1. Sample Preparation

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte.[6] Two common methods are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

a) Liquid-Liquid Extraction (LLE) [7][8]

  • To 1 mL of the sample (e.g., plasma, urine), add an appropriate internal standard.

  • Alkalinize the sample by adding a few drops of concentrated potassium hydroxide (B78521) (KOH) to a pH of approximately 12.[7]

  • Add 4 mL of an immiscible organic solvent (e.g., n-butyl chloride or ethyl acetate).[1][7]

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a small volume (e.g., 50 µL) of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for GC-MS analysis.[1]

b) Solid-Phase Extraction (SPE) [3][8]

  • Condition a solid-phase extraction column (e.g., ZCDAU020) with 3 mL of methanol, followed by 3 mL of deionized water, and then 2 mL of 0.1 M phosphate (B84403) buffer (pH 6).[1]

  • Load the sample onto the conditioned column.

  • Wash the column sequentially with 2 mL of deionized water, 2 mL of 20% acetonitrile in deionized water, and 1 mL of 0.1 M acetic acid to remove interferences.[1]

  • Dry the column under vacuum for 3-5 minutes.

  • Perform a final wash with 2 mL of hexane (B92381) and 2 mL of methanol, followed by drying under vacuum for 5 minutes.[1]

  • Elute the analytes with 2 mL of a methylene (B1212753) chloride/isopropanol/ammonium hydroxide (78:20:2) mixture.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS injection.

2. Derivatization (Optional but Recommended)

Derivatization can improve the chromatographic properties and sensitivity of BZP. Perfluoroacylation is a common method.[3]

  • To the dried extract, add a derivatizing agent such as heptafluorobutyric anhydride (B1165640) (HFBA).

  • The reaction can be facilitated by microwave irradiation for a short period (e.g., 5 minutes).[9]

3. GC-MS Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: A non-polar or semi-polar capillary column, such as a DB-5 or equivalent, is suitable.

    • Injector Temperature: 250 - 280 °C.

    • Injection Mode: Splitless injection of 1 µL is recommended for trace analysis.[10]

    • Oven Temperature Program:

      • Initial temperature: 70-100 °C, hold for 1-2 minutes.

      • Ramp: Increase at 10-25 °C/minute to 280-300 °C.

      • Final hold: 2-5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for initial identification. Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity and quantification.

    • Mass Range: 40 - 450 amu.

    • Ion Source Temperature: 230 - 250 °C.

    • Quadrupole Temperature: 150 °C.

4. Data Analysis and Identification

  • Retention Time: The retention time of the BZP peak in the sample chromatogram should match that of a known BZP standard analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the sample peak should be compared to a reference mass spectrum of BZP. The presence of characteristic fragment ions is key for positive identification. The major fragmentation patterns for BZP typically show a base peak at m/z 198, which corresponds to the loss of a C2H4N fragment from the piperazine (B1678402) ring.[11] Other significant ions may be observed.[12][13] A mass spectral library match quality index greater than 90 is a good indicator of a positive identification.[1]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for BZP Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample 1. Sample Collection (Plasma, Urine, etc.) Add_IS 2. Add Internal Standard Sample->Add_IS Extraction_Choice Extraction Method? Add_IS->Extraction_Choice LLE 3a. Liquid-Liquid Extraction (LLE) Extraction_Choice->LLE LLE SPE 3b. Solid-Phase Extraction (SPE) Extraction_Choice->SPE SPE Evaporation 4. Evaporation to Dryness LLE->Evaporation SPE->Evaporation Derivatization 5. Derivatization (Optional) Evaporation->Derivatization Reconstitution 6. Reconstitution Derivatization->Reconstitution Injection 7. GC-MS Injection Reconstitution->Injection Separation 8. Chromatographic Separation Detection 9. Mass Spectrometric Detection Data_Acquisition 10. Data Acquisition Detection->Data_Acquisition Peak_Integration 11. Peak Identification & Integration Data_Acquisition->Peak_Integration Library_Search 12. Mass Spectral Library Search Peak_Integration->Library_Search Quantification 13. Quantification Library_Search->Quantification Report 14. Final Report Quantification->Report

Caption: Workflow for the identification of this compound (BZP) using GC-MS.

References

Application Note: Quantification of Benzylpiperazine (BZP) in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of benzylpiperazine (BZP) in various biological matrices, including plasma, urine, and hair. BZP is a stimulant that has been used recreationally and its detection is crucial in forensic toxicology and clinical research.[1][2] The described protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides high selectivity and sensitivity, enabling the accurate quantification of BZP at low ng/mL levels. The protocols and data presented are intended for researchers, scientists, and drug development professionals.

Introduction

Benzylpiperazine (BZP) is a synthetic compound with stimulant properties, belonging to the piperazine (B1678402) class of drugs.[3] It has been encountered as a recreational drug, often marketed as a "legal" alternative to illicit stimulants like ecstasy.[2] Due to its potential for abuse and adverse health effects, sensitive and specific analytical methods are required for its detection and quantification in biological specimens. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and wide dynamic range. This application note provides a comprehensive protocol for the quantification of BZP in plasma, urine, and hair using LC-MS/MS, including sample preparation, chromatographic conditions, and mass spectrometric parameters.

Experimental Workflow

The overall experimental workflow for the quantification of BZP in biological matrices is depicted below.

BZP_Quantification_Workflow Experimental Workflow for BZP Quantification cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis SampleCollection Biological Matrix Collection (Plasma, Urine, Hair) InternalStandard Internal Standard Spiking (e.g., BZP-d7) SampleCollection->InternalStandard Pretreatment Sample Pre-treatment (e.g., Hydrolysis for Urine, Digestion for Hair) InternalStandard->Pretreatment SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) Pretreatment->SPE Elution Elution SPE->Elution Evaporation Evaporation to Dryness Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (C18 Reversed-Phase Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+ MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for BZP quantification.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is critical for removing matrix interferences and concentrating the analyte of interest. Solid-phase extraction (SPE) is a highly effective technique for this purpose.

Materials:

Protocol for Plasma/Urine (100 µL sample volume): [2]

  • Spike 100 µL of plasma or urine sample with an appropriate amount of BZP-d7 internal standard.

  • Pre-treat the sample with 1 mL of phosphate (B84403) buffer.[2]

  • Condition the SPE column with methanol followed by deionized water.

  • Load the pre-treated sample onto the SPE column.

  • Wash the column with deionized water followed by a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute BZP and the IS with a suitable elution solvent (e.g., methanol containing 2% formic acid).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40-65°C.[2]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., a 50:50 mixture of methanol and 2mM ammonium formate buffer with 0.2% formic acid).[2]

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol for Hair (20 mg sample): [1][4]

  • Decontaminate the hair sample by washing with dichloromethane (B109758) and methanol.

  • Dry the hair sample completely.

  • Pulverize the hair sample.

  • Incubate the pulverized hair in an appropriate extraction solvent (e.g., methanol with sonication).

  • Centrifuge the sample and collect the supernatant.

  • Proceed with the SPE protocol as described for plasma/urine, starting from step 1 by spiking the supernatant with the internal standard.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., Kinetex® F5)[2]

  • Mobile Phase A: 2 mM ammonium formate with 0.2% formic acid in water[2]

  • Mobile Phase B: Methanol with 0.1% formic acid[2]

  • Flow Rate: 0.400 mL/min[2]

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Injection Volume: 5-10 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI), positive mode[2]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The following MRM transitions can be used for quantification and qualification of BZP and its deuterated internal standard. The collision energy should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
BZP 177.191.1Optimized
177.1134.1Optimized
BZP-d7 184.198.1Optimized

Note: The specific m/z values and collision energies may need to be optimized on the instrument being used. The precursor ion for BZP corresponds to its protonated molecule [M+H]+. The product ion at m/z 91 is a characteristic fragment of the benzyl (B1604629) group.[5]

Quantitative Data Summary

The following tables summarize the validation parameters reported for the LC-MS/MS quantification of BZP in various biological matrices.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

Biological MatrixLinearity RangeLLOQCorrelation Coefficient (r²)Reference
Human Plasma1 - 50 ng/mL5 ng/mL> 0.99[6][7]
Human Plasma5 - 10,000 ng/mL5 ng/mL0.9937[8]
Whole Blood20 - 2000 ng/mL20 ng/mL> 0.99[2]
Urine50 - 2000 ng/mL50 ng/mL> 0.99[2]
Hair0.085 - 8.65 ng/mgNot specified≥ 0.99[1][4]

Table 2: Accuracy and Precision

Biological MatrixConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Human PlasmaNot specified< 5%< 10%> 90%[6][7]
Hair0.22 ng/mg≤ 10%≤ 10%Not specified[1][4]
Hair2.16 ng/mg≤ 10%≤ 10%Not specified[1][4]

Table 3: Extraction Efficiency

Biological MatrixConcentrationExtraction Efficiency (%)Reference
Hair0.22 ng/mg78%[1][4]
Hair2.16 ng/mg91%[1][4]

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of BZP in diverse biological matrices. The use of a deuterated internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. The described solid-phase extraction protocol effectively cleans up the samples, leading to robust and reproducible results. The method's performance, as summarized in the quantitative data tables, demonstrates its suitability for various research applications, including pharmacokinetic studies, forensic investigations, and clinical toxicology.

Conclusion

This application note provides a detailed and validated LC-MS/MS method for the quantification of benzylpiperazine in plasma, urine, and hair. The protocols are designed to be readily implemented in a laboratory with standard bioanalytical instrumentation. The high sensitivity, selectivity, and accuracy of this method make it a valuable tool for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

References

Application Notes and Protocols: Synthesis of 1-Benzylpiperazine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential therapeutic applications of 1-benzylpiperazine derivatives. The piperazine (B1678402) scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds across various therapeutic areas.[1] this compound serves as a crucial starting material for the creation of a diverse library of compounds with potential applications in oncology, infectious diseases, and neurology.

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a wide spectrum of biological activities. They have been investigated as anticancer, antimicrobial, and neuroprotective agents, as well as ligands for various receptors. The following table summarizes key quantitative data for several promising derivatives.

Compound ID/ClassTarget/ActivityMeasurementValueReference
Benzylpiperazine DerivativesMcl-1 (anti-apoptotic protein)Kᵢ0.18 µM (most potent)[2]
Benzylpiperazinyl Derivative 15 σ₁ ReceptorKᵢ1.6 nM[3][4]
Vindoline-Piperazine Conjugate 23 Breast Cancer (MDA-MB-468)GI₅₀1.00 µM[5][6]
Vindoline-Piperazine Conjugate 25 Non-Small Cell Lung Cancer (HOP-92)GI₅₀1.35 µM[5][6]
Phenylpiperazine Derivative BS230 Breast Adenocarcinoma (MCF7)CytotoxicityStronger than Doxorubicin[7][8]
N-Benzylpiperazine (BZP)Caspase-9 activation (Neurotoxicity)Activation130.2 ± 36.3 % at 1700 µM[9]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its derivatives are crucial for reproducible research. The following protocols are based on established methods.[3][4][10][11]

Protocol 1: Synthesis of this compound Dihydrochloride (B599025)

This protocol describes a simple and efficient method to produce this compound dihydrochloride, a stable salt that can be easily converted to the free base.[10]

Materials:

Procedure:

  • Dissolve piperazine in a suitable solvent like methanol.

  • Add a catalyst, such as an amine salt (e.g., aniline (B41778) hydrochloride).[12]

  • Slowly add benzyl chloride dropwise to the piperazine solution at a controlled temperature (e.g., 50°C).[12]

  • After the addition is complete, maintain the reaction temperature for a set period (e.g., 3 hours).[12]

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Cool the resulting residue in an ice bath and treat with absolute ethanol saturated with dry hydrogen chloride.

  • Collect the precipitated white plates of this compound dihydrochloride by suction filtration.

  • Wash the product with dry benzene and dry it.

  • To obtain the free base, dissolve the dihydrochloride salt in water and make the solution alkaline (pH > 12) with 5N sodium hydroxide.[10]

  • Extract the aqueous solution multiple times with chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent.

  • Purify the resulting oil by distillation under reduced pressure to yield pure this compound.[10]

Protocol 2: General Procedure for the Synthesis of N-Acyl-1-benzylpiperazine Derivatives

This protocol outlines the synthesis of amide derivatives from this compound and various acyl chlorides.[4]

Materials:

Procedure:

  • Prepare a mixture of this compound and triethylamine in dry THF.

  • Stir the mixture at 0°C for 10 minutes.

  • Add the desired acyl chloride to the solution.

  • Continue the reaction at 0°C for 30 minutes and then allow it to proceed at room temperature for 1-3 days.

  • After the reaction is complete, evaporate the solvent under vacuum to obtain the crude product.

  • Purify the product using appropriate methods, such as flash column chromatography.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound and its subsequent derivatization.

G cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_application Drug Discovery Applications Piperazine Piperazine Reaction1 Reaction (e.g., Nucleophilic Substitution) Piperazine->Reaction1 BenzylChloride Benzyl Chloride BenzylChloride->Reaction1 BZP_HCl This compound Dihydrochloride Reaction1->BZP_HCl FreeBase This compound (Free Base) BZP_HCl->FreeBase Basification Reaction2 Acylation / Amide Coupling FreeBase->Reaction2 AcylChloride Acyl Chloride / Carboxylic Acid AcylChloride->Reaction2 Derivative This compound Derivative Reaction2->Derivative Anticancer Anticancer Agents Derivative->Anticancer Antimicrobial Antimicrobial Agents Derivative->Antimicrobial Sigma1Ligands Sigma-1 Receptor Ligands Derivative->Sigma1Ligands G cluster_bcl2 Bcl-2 Family Proteins Apoptotic_Stimulus Apoptotic Stimulus Bax_Bak Bax / Bak (Pro-apoptotic) Apoptotic_Stimulus->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion promote Mcl1_Bcl2 Mcl-1 / Bcl-2 (Anti-apoptotic) Mcl1_Bcl2->Bax_Bak inhibit Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Derivative This compound Derivative (Mcl-1 Inhibitor) Derivative->Mcl1_Bcl2 inhibit G cluster_receptor Sigma-1 Receptor (σ₁R) Sigma1R σ₁R NMDAR NMDA Receptor Sigma1R->NMDAR potentiates OpioidR Opioid Receptor Sigma1R->OpioidR inhibits Pain_Signal Pain Hypersensitivity NMDAR->Pain_Signal Analgesia Analgesia OpioidR->Analgesia Derivative This compound Derivative (σ₁R Antagonist) Derivative->Sigma1R blocks

References

Application Notes and Protocols for In Vivo Rodent Behavioral Studies Using 1-Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine (BZP) is a synthetic compound with stimulant properties that has been used as a recreational drug.[1] In neuroscience and psychopharmacology research, BZP is a valuable tool for investigating the roles of dopamine (B1211576) and serotonin (B10506) in various behaviors. BZP primarily acts as a dopamine and serotonin releasing agent, with a less potent effect on norepinephrine.[2][3] Its mechanism of action involves interacting with monoamine transporters, leading to an increase in extracellular levels of these neurotransmitters.[2] This profile makes BZP relevant for studying the neural underpinnings of drug abuse, anxiety, and locomotor activity. These application notes provide an overview of the use of BZP in rodent behavioral studies, including detailed protocols and data presentation.

Pharmacological Profile

BZP's behavioral effects are largely attributed to its ability to increase synaptic concentrations of dopamine and serotonin.[3] It functions as a substrate for dopamine and serotonin transporters, leading to their reversal and subsequent neurotransmitter release. While it shares some mechanisms with amphetamines, BZP is generally less potent.[1]

Data Presentation: Summary of BZP Effects in Rodent Behavioral Studies

The following tables summarize the quantitative data from various in vivo rodent behavioral studies investigating the effects of this compound.

Table 1: Effects of this compound on Locomotor Activity in Rodents

Animal ModelDose Range (mg/kg)Route of AdministrationKey Findings
Mice30 - 100i.p.Dose-dependent increase in locomotor activity. 30 mg/kg doubled activity, while 100 mg/kg resulted in a 3.5-fold increase compared to saline.
Rats5 - 40i.p.Dose-dependent increase in hyperactivity and stereotypy.
Rats10 - 20i.p.Increased open-field rearing and ambulation.

Table 2: Effects of this compound in Anxiety-Related Behavioral Models in Rodents

Animal ModelBehavioral TestDose (mg/kg)Route of AdministrationKey Findings
RatsElevated Plus Maze10 - 20i.p.No significant effect on open-arm occupancy.
RatsLight-Dark Box10 - 20i.p.Decreased time spent in and entries into the light compartment.
RatsOpen Field Test10i.p.Reduced entries and time in the center of the open field, suggesting increased anxiety.

Table 3: Effects of this compound in Drug Discrimination and Reinforcement Models in Rodents

Animal ModelBehavioral ParadigmTraining DrugBZP Dose Range (mg/kg)Key Findings
MiceDrug DiscriminationS(+)-MDMANot specifiedFully substituted for the discriminative stimulus effects of S(+)-MDMA.
RatsDrug DiscriminationMethamphetamineNot specifiedFully substituted for the discriminative stimulus effects of methamphetamine.
MiceConditioned Place PreferenceBZP10 - 100Failed to produce a conditioned place preference, suggesting limited rewarding effects on its own under these conditions.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Locomotor Activity Assessment

This protocol is designed to assess the stimulant effects of BZP on spontaneous locomotor activity in rodents.

Materials:

  • This compound (BZP) hydrochloride

  • Sterile saline (0.9% NaCl)

  • Locomotor activity chambers equipped with infrared beams or video tracking software

  • Rodent scale

  • Syringes and needles for injection

Procedure:

  • Animal Acclimation: House animals in the testing facility for at least one week prior to the experiment. On the day of testing, bring the animals to the testing room and allow them to acclimate for at least 60 minutes.[4]

  • Habituation: Place each animal individually into a locomotor activity chamber for a 30-minute habituation period to allow for exploration and reduction of novelty-induced hyperactivity.

  • Drug Preparation and Administration:

    • Prepare a solution of BZP in sterile saline. The concentration should be adjusted to deliver the desired dose in a volume of 1-10 ml/kg body weight.

    • Weigh each animal to determine the precise injection volume.

    • Administer BZP or vehicle (saline) via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, place the animal back into the locomotor activity chamber. Record locomotor activity (e.g., distance traveled, beam breaks, rearing frequency) for a period of 60-120 minutes using the automated system.[5]

  • Data Analysis: Analyze the data by dividing the session into time bins (e.g., 5-10 minutes) to observe the time course of BZP's effects. Compare the activity levels between the BZP-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Open Field Test for Anxiety-Like Behavior

The open field test is used to assess anxiety-like behavior and general locomotor activity.[6]

Materials:

  • This compound (BZP) hydrochloride

  • Sterile saline (0.9% NaCl)

  • Open field arena (a square or circular arena with walls)

  • Video camera mounted above the arena

  • Video tracking software

  • Rodent scale

  • Syringes and needles for injection

Procedure:

  • Animal Acclimation: Follow the same acclimation procedure as in Protocol 1.[7]

  • Drug Preparation and Administration: Prepare and administer BZP or vehicle as described in Protocol 1.

  • Testing:

    • Gently place the animal in the center of the open field arena.[6]

    • Allow the animal to explore the arena for 5-10 minutes.[6]

    • Record the session using the overhead video camera.

  • Data Collection and Analysis:

    • Use video tracking software to analyze the recording.

    • Key parameters to measure include:

      • Time spent in the center zone versus the periphery.

      • Number of entries into the center zone.

      • Total distance traveled.

      • Rearing frequency.

    • A decrease in the time spent and entries into the center zone is indicative of anxiogenic-like effects.[6]

  • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between each animal to eliminate olfactory cues.[8]

Protocol 3: Conditioned Place Preference (CPP)

The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[9]

Materials:

  • This compound (BZP) hydrochloride

  • Sterile saline (0.9% NaCl)

  • Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber)

  • Rodent scale

  • Syringes and needles for injection

  • Video camera and tracking software (optional, but recommended)

Procedure:

  • Apparatus: The CPP apparatus should have at least two compartments with different cues (e.g., different flooring textures, wall patterns).[9]

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place each animal in the center of the apparatus with free access to all compartments for 15-20 minutes.[10]

    • Record the time spent in each compartment to determine any initial preference. A biased design pairs the drug with the initially non-preferred side, while an unbiased design pairs the drug randomly.[9]

  • Conditioning: This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer BZP (i.p.) and immediately confine the animal to one of the compartments for 30-45 minutes.[11]

    • On vehicle conditioning days, administer saline and confine the animal to the opposite compartment for the same duration.

    • Alternate between drug and vehicle conditioning days.

  • Post-Conditioning (Preference Test):

    • The day after the last conditioning session, place the animal back in the center of the apparatus with free access to all compartments in a drug-free state.

    • Record the time spent in each compartment for 15-20 minutes.[10]

  • Data Analysis:

    • Calculate the difference in time spent in the drug-paired compartment between the pre-conditioning and post-conditioning tests.

    • A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a significant decrease suggests a conditioned place aversion.

Mandatory Visualizations

Signaling Pathway of this compound

BZP_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BZP This compound (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Binds to & Reverses SERT Serotonin Transporter (SERT) BZP->SERT Binds to & Reverses Extracellular_Dopamine Extracellular Dopamine DAT->Extracellular_Dopamine Increases Extracellular_Serotonin Extracellular Serotonin SERT->Extracellular_Serotonin Increases Dopamine_Vesicle Dopamine Vesicles Dopamine_Vesicle->DAT Dopamine Efflux Serotonin_Vesicle Serotonin Vesicles Serotonin_Vesicle->SERT Serotonin Efflux Dopamine_Receptors Dopamine Receptors Extracellular_Dopamine->Dopamine_Receptors Activates Serotonin_Receptors Serotonin Receptors Extracellular_Serotonin->Serotonin_Receptors Activates Postsynaptic_Effects Behavioral Effects (e.g., Increased Locomotion) Dopamine_Receptors->Postsynaptic_Effects Serotonin_Receptors->Postsynaptic_Effects

Caption: BZP's primary mechanism of action.

Experimental Workflow for a BZP In Vivo Rodent Behavioral Study

BZP_Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation habituation Habituation to Testing Room (60 minutes) acclimation->habituation drug_prep BZP & Vehicle Preparation habituation->drug_prep randomization Random Assignment to Groups (BZP vs. Vehicle) drug_prep->randomization injection Drug/Vehicle Administration (i.p.) randomization->injection behavioral_testing Behavioral Assay (e.g., Open Field, Locomotor) injection->behavioral_testing data_collection Data Collection (Automated/Video Tracking) behavioral_testing->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End data_analysis->end

Caption: A typical experimental workflow.

References

Application Notes and Protocols for Assessing 1-Benzylpiperazine (BZP) Neurotoxicity Using Cell Culture-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been used recreationally as a substitute for amphetamines and ecstasy.[1] Its stimulant effects are primarily attributed to its ability to increase extracellular levels of dopamine (B1211576) and serotonin.[2][3] However, growing evidence indicates that BZP possesses neurotoxic potential, raising concerns about its safety.[4][5] In vitro cell culture-based assays are invaluable tools for elucidating the mechanisms of BZP-induced neurotoxicity and for screening potential therapeutic interventions.[6][7] This document provides detailed application notes and protocols for a panel of assays to assess the neurotoxic effects of BZP in neuronal cell models.

Key Mechanisms of BZP Neurotoxicity

Studies using neuronal cell lines, such as the human neuroblastoma SH-SY5Y and glioblastoma LN-18 cells, have revealed several key mechanisms underlying BZP's neurotoxic effects.[2][8] These include:

  • Induction of Oxidative Stress: BZP treatment leads to an increase in reactive oxygen species (ROS), causing cellular damage.[2][8]

  • Mitochondrial Dysfunction: The compound impairs mitochondrial function, leading to a decrease in ATP production and alterations in the mitochondrial membrane potential.[2][8]

  • Apoptosis (Programmed Cell Death): BZP can trigger the apoptotic cascade, characterized by the activation of caspases, such as caspase-3 and caspase-9.[2][8]

  • Dopaminergic System Disruption: BZP interacts with the dopamine transporter (DAT), causing dopamine release and potentially contributing to dopaminergic neuron damage.[1][8]

Data Presentation: Summary of BZP-Induced Neurotoxic Effects

The following tables summarize quantitative data from in vitro studies on BZP neurotoxicity.

Table 1: Effects of BZP on Cell Viability and Mitochondrial Function

Cell LineBZP ConcentrationAssayEndpointResultReference
LN-181700 µM (300 µg/mL)LDH ReleaseCytotoxicityStatistically significant increase in LDH release[8]
LN-181700 µM (300 µg/mL)ATPliteATP LevelStatistically significant decrease to 66.6 ± 12.4% of control[8]
HepaRG24 hoursMTT AssayCell ViabilityDose-dependent decrease in cell viability[9]
SH-SY5YIncreasing concentrations (15–1000 μM) for 24hMTT AssayCell ViabilityConcentration-dependent loss of cell viability[10]

Table 2: BZP-Induced Oxidative Stress and Apoptosis

Cell LineBZP ConcentrationAssayEndpointResultReference
LN-18570 µM (100 µg/mL)OxiSelect™8-OHdG LevelIncreased levels of this oxidative DNA damage marker[8]
LN-181700 µM (300 µg/mL)OxiSelect™8-OHdG LevelIncreased levels of this oxidative DNA damage marker[8]
LN-18570 µM (100 µg/mL)ROS AssayROS ProductionStatistically significant increase to 118.3 ± 11.6% of control[8]
LN-181700 µM (300 µg/mL)ROS AssayROS ProductionStatistically significant increase to 120.9 ± 12.3% of control[8]
LN-18Lowest concentration testedCaspase-3 ActivityApoptosisStatistically significant increase to 258.8 ± 76.4% of control[8]
LN-181700 µM (300 µg/mL)Caspase-9 ActivityApoptosisStatistically significant increase to 130.2 ± 36.3% of control[8]

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)[11]

  • 96-well plates[12]

  • Complete culture medium

  • This compound (BZP) stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[12]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[12]

  • Treat the cells with various concentrations of BZP for the desired time period (e.g., 24 hours). Include untreated control wells.

  • After treatment, remove the culture medium.

  • Add 100 µL of fresh culture medium and 10 µL of MTT solution to each well.[12]

  • Incubate the plate at 37°C for 4 hours.[11][12]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS.[13]

Materials:

  • Neuronal cells

  • 96-well black plate with a clear bottom[13]

  • This compound (BZP) stock solution

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)[14]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Protocol:

  • Seed cells in a 96-well black plate and allow them to adhere.[13]

  • Treat cells with BZP for the desired duration.

  • Remove the culture medium and wash the cells once with PBS.[13]

  • Add 100 µL of DCFH-DA solution to each well and incubate for 30-60 minutes at 37°C in the dark.[13][15]

  • Remove the DCFH-DA solution and wash the cells with PBS.[13]

  • Add 100 µL of PBS to each well.[13]

  • Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[13]

Apoptosis Assessment: Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16][17]

Materials:

  • Neuronal cells

  • This compound (BZP) stock solution

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)[16]

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC) or colorimetric substrate (e.g., Ac-DEVD-pNA)[16]

  • Microplate reader (fluorometer or spectrophotometer)

Protocol:

  • Culture and treat cells with BZP to induce apoptosis.[16]

  • Harvest the cells and wash with ice-cold PBS.[16]

  • Resuspend the cell pellet in cold lysis buffer and incubate on ice for 15-20 minutes.[16]

  • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.[16]

  • Collect the supernatant (cytosolic extract).

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of 2X reaction buffer, your cell lysate, and 5 µL of the caspase-3 substrate.[16]

  • Incubate at 37°C for 1-2 hours, protected from light.[16]

  • Measure the fluorescence (Ex/Em = 360/460 nm for AMC) or absorbance (405 nm for pNA).[16][17]

  • Express caspase-3 activity as a fold increase over the untreated control.

Dopamine Transporter (DAT) Function Assay

This assay measures the uptake of radiolabeled dopamine ([³H]DA) into cells expressing DAT to assess the functional impact of BZP.[18][19]

Materials:

  • Cells stably or transiently expressing DAT (e.g., COS-7 or MDCK cells)[18]

  • 96-well plate[18]

  • Assay buffer

  • This compound (BZP) stock solution

  • [³H]Dopamine

  • Known DAT inhibitor (e.g., nomifensine) for non-specific uptake control[20]

  • Scintillation counter[20]

Protocol:

  • Plate DAT-expressing cells in a 96-well plate.[18]

  • On the day of the experiment, wash the cells with assay buffer.[18]

  • Pre-incubate the cells with varying concentrations of BZP or vehicle for 10-20 minutes at 37°C.[20]

  • Initiate dopamine uptake by adding [³H]Dopamine to each well.[20]

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.[20]

  • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.[20]

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage inhibition of [³H]Dopamine uptake by BZP compared to the vehicle control.

Visualization of Pathways and Workflows

BZP_Neurotoxicity_Pathway BZP This compound (BZP) DAT Dopamine Transporter (DAT) BZP->DAT interacts with Mitochondria Mitochondria BZP->Mitochondria impairs function ROS Reactive Oxygen Species (ROS) Mitochondria->ROS increases ATP ATP Depletion Mitochondria->ATP decreases Caspase9 Caspase-9 Mitochondria->Caspase9 activates OxidativeStress Oxidative Stress (DNA Damage) ROS->OxidativeStress NeuronalDamage Neuronal Damage ATP->NeuronalDamage Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces Apoptosis->NeuronalDamage OxidativeStress->NeuronalDamage

Caption: BZP-induced neurotoxicity signaling pathway.

Experimental_Workflow cluster_assays In Vitro Neurotoxicity Assays cluster_endpoints 3. Assessment of Neurotoxic Endpoints CellCulture 1. Neuronal Cell Culture (e.g., SH-SY5Y) BZPTreatment 2. BZP Treatment (Dose-response & Time-course) CellCulture->BZPTreatment MTT Cell Viability (MTT Assay) BZPTreatment->MTT ROS_Assay Oxidative Stress (ROS Assay) BZPTreatment->ROS_Assay Caspase_Assay Apoptosis (Caspase Activity) BZPTreatment->Caspase_Assay DAT_Assay DAT Function (Dopamine Uptake) BZPTreatment->DAT_Assay DataAnalysis 4. Data Analysis & Interpretation MTT->DataAnalysis ROS_Assay->DataAnalysis Caspase_Assay->DataAnalysis DAT_Assay->DataAnalysis

Caption: General workflow for assessing BZP neurotoxicity.

References

Application Notes and Protocols for the Analytical Detection of 1-Benzylpiperazine (BZP) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the detection and quantification of 1-benzylpiperazine (BZP) and its primary metabolites in biological matrices. Detailed protocols for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, along with key quantitative data to aid in method selection and implementation.

Introduction

This compound (BZP) is a synthetic stimulant that has been widely encountered as a recreational drug, often marketed as a "legal" alternative to illicit substances like amphetamines.[1][2][3] Understanding its metabolic fate is crucial for clinical and forensic toxicology, as well as for drug development and monitoring. The primary metabolic pathways of BZP involve hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety.[4][5] The main metabolites identified are para-hydroxy-BZP (p-OH-BZP) and meta-hydroxy-BZP (m-OH-BZP), with p-OH-BZP being the most significant biomarker for BZP intake.[6][7]

Metabolic Pathway of this compound

The metabolism of BZP primarily occurs in the liver. The main transformation is the hydroxylation of the benzyl (B1604629) group, leading to the formation of p-OH-BZP and, to a lesser extent, m-OH-BZP. These metabolites can also be excreted as glucuronide and/or sulfate (B86663) conjugates.[4][6][7] A secondary pathway involves the cleavage of the piperazine ring.

BZP_Metabolism BZP This compound (BZP) pOH_BZP p-Hydroxy-BZP (Main Metabolite) BZP->pOH_BZP Hydroxylation mOH_BZP m-Hydroxy-BZP (Minor Metabolite) BZP->mOH_BZP Hydroxylation Degradation Piperazine Ring Degradation Products BZP->Degradation Degradation Conjugates Glucuronide/Sulfate Conjugates pOH_BZP->Conjugates Conjugation mOH_BZP->Conjugates Conjugation GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Acid Hydrolysis Urine->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Acetylation Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition (Full Scan) GCMS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Hair Hair Sample Extraction Methanol Extraction Hair->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Analytical_Techniques Urine Urine Analysis Screening Screening Urine->Screening Hair Hair Analysis Hair->Screening GCMS GC-MS Screening->GCMS Broad Spectrum LCMS LC-MS/MS Screening->LCMS High Throughput Confirmation Confirmation & Quantification GCMS->Confirmation LCMS->Confirmation

References

Protocol for Solid-Phase Extraction of Benzylpiperazine (BZP) from Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Benzylpiperazine (BZP) is a synthetic psychoactive substance that has been widely encountered as a recreational drug. Accurate and reliable methods for the detection of BZP in biological matrices are crucial for clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex samples like urine prior to chromatographic analysis. This application note provides a detailed protocol for the solid-phase extraction of BZP from human urine samples using a mixed-mode SPE column. The method described is suitable for researchers, scientists, and drug development professionals involved in the analysis of piperazine-derived substances.

Principle

This protocol utilizes a mixed-mode solid-phase extraction column that incorporates both reversed-phase (C8) and strong cation exchange (SCX) functionalities. BZP, as a basic compound, will be retained on the sorbent through a combination of hydrophobic interactions with the C8 chains and ionic interactions with the benzenesulfonic acid groups of the SCX phase. This dual retention mechanism allows for a rigorous washing procedure to remove endogenous interferences from the urine matrix, resulting in a cleaner extract and improved analytical sensitivity. The retained BZP is then eluted with a solvent mixture that disrupts both of these interactions.

Materials and Reagents

  • SPE Column: United Chemical Technologies (UCT) Clean Screen® DAU (ZCDAU020) or equivalent mixed-mode C8/SCX column.

  • BZP standard: Certified reference material.

  • Internal Standard (IS): e.g., Benzylpiperazine-d7 (BZP-d7) or a structurally similar compound.

  • Methanol (B129727) (MeOH): HPLC grade.

  • Deionized Water: High purity.

  • Phosphate (B84403) Buffer (0.1 M, pH 6.0): Prepare by dissolving appropriate amounts of monobasic and dibasic sodium phosphate in deionized water and adjusting the pH.

  • Acetic Acid

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH)

  • Ethyl Acetate

  • Nitrogen gas for evaporation.

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Experimental Protocol

A detailed step-by-step methodology for the solid-phase extraction of BZP from urine samples is provided below.

Sample Pre-treatment
  • Allow urine samples to equilibrate to room temperature.

  • Vortex the samples to ensure homogeneity.

  • Transfer a 1 mL aliquot of the urine sample to a clean glass tube.

  • Spike the sample with an appropriate internal standard.

  • Add 1 mL of 0.1 M phosphate buffer (pH 6.0).

  • Vortex the sample for 30 seconds.

  • Centrifuge at 3000 rpm for 10 minutes to pellet any particulate matter.

Solid-Phase Extraction
  • Column Conditioning:

    • Place the mixed-mode SPE columns on the manifold.

    • Condition the columns by passing 3 mL of methanol through the sorbent.

    • Follow with 3 mL of deionized water.

    • Finally, equilibrate the columns with 2 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the sorbent to go dry at this stage.[1]

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE column.

    • Allow the sample to pass through the sorbent at a slow and steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the column with 3 mL of deionized water.

    • Follow with a wash of 3 mL of 0.1 M acetic acid.

    • Finally, wash with 3 mL of methanol.

    • Dry the column thoroughly under vacuum for 5-10 minutes to remove any residual solvent.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the retained BZP from the column with 3 mL of a freshly prepared solution of 5% ammonium hydroxide in ethyl acetate.

    • Allow the elution solvent to pass through the sorbent at a slow flow rate (approximately 1 mL/min) to ensure complete elution.

Eluate Processing
  • Evaporation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the mobile phase used for the subsequent LC-MS analysis.

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

The following tables summarize the quantitative data obtained from the validation of this solid-phase extraction protocol for benzylpiperazine in urine.

ParameterValueReference
Linear Dynamic Range 50 - 2000 ng/mL[2]
Limit of Detection (LOD) 100 ng/mL[1]
Limit of Quantification (LOQ) 20 ng/mL (in blood, indicative for urine)[2]
Recovery 97.8%[1]
Precision (Within-day CV) < 5.3%[1]
Precision (Between-day CV) < 13.7%[1]

Table 1: Performance characteristics of the solid-phase extraction method for BZP in urine.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the solid-phase extraction of BZP from urine samples.

SPE_Workflow Workflow for Solid-Phase Extraction of BZP from Urine cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid-Phase Extraction cluster_post_extraction 3. Post-Extraction Processing urine_sample 1 mL Urine Sample add_is Add Internal Standard urine_sample->add_is add_buffer Add 1 mL Phosphate Buffer (pH 6.0) add_is->add_buffer vortex_centrifuge Vortex & Centrifuge add_buffer->vortex_centrifuge load Load Sample vortex_centrifuge->load Pre-treated Sample condition Condition Column (MeOH, H₂O, Buffer) condition->load wash Wash Column (H₂O, Acetic Acid, MeOH) load->wash elute Elute BZP (5% NH₄OH in Ethyl Acetate) wash->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow of the solid-phase extraction protocol for BZP from urine samples.

References

Application of 1-Benzylpiperazine in Monoamine Release Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzylpiperazine (BZP) is a synthetic compound that acts as a monoamine releasing agent, exhibiting stimulant and euphoric effects.[1][2] Its primary mechanism of action involves the stimulation of release and inhibition of reuptake of the monoamine neurotransmitters dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) from presynaptic neurons.[3] This activity is mediated through its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] Due to its amphetamine-like effects, BZP has been a subject of interest in neuropharmacology and drug development research.[3]

These application notes provide a comprehensive overview of the use of this compound in in vitro monoamine release assays. Detailed protocols for assessing BZP-induced release of dopamine, norepinephrine, and serotonin are provided, along with a summary of its pharmacological data.

Mechanism of Action

This compound acts as a substrate for monoamine transporters, leading to non-exocytotic release of neurotransmitters from the presynaptic terminal. This process, known as transporter-mediated release, involves BZP binding to the transporter and being translocated into the neuron. This action promotes a reverse transport of endogenous monoamines from the cytoplasm into the synaptic cleft, thereby increasing their extracellular concentrations.[1][3] BZP displays a mixed mechanism of action, with a more potent effect on the norepinephrine and dopamine transporters compared to the serotonin transporter.[1] Additionally, BZP has been shown to act as an antagonist at α2-adrenergic autoreceptors, which further enhances norepinephrine release by inhibiting the negative feedback mechanism.[1][2]

Data Presentation

The following table summarizes the quantitative data for this compound's potency in inducing the release of dopamine, norepinephrine, and serotonin.

Monoamine TransporterEC50 for Release (nM)[1]
Dopamine (DAT)175
Norepinephrine (NET)62
Serotonin (SERT)6050

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Experimental Protocols

Detailed methodologies for conducting monoamine release assays with this compound are provided below. These protocols are adapted from established methods for studying monoamine transporter function using rat brain synaptosomes and can be modified for use with cell lines stably expressing the respective monoamine transporters.

Protocol 1: Dopamine Release Assay Using Rat Striatal Synaptosomes

This protocol describes the measurement of [³H]dopamine release from isolated nerve terminals (synaptosomes) prepared from the rat striatum.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer (KRB), pH 7.4 (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 glucose, 2.5 CaCl₂)

  • [³H]Dopamine

  • This compound (BZP) solutions (various concentrations)

  • Pargyline (B1678468) (monoamine oxidase inhibitor)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation:

    • Euthanize rats and rapidly dissect the striata on ice.

    • Homogenize the tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 17,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (P2 fraction, containing synaptosomes) in Krebs-Ringer buffer.

  • [³H]Dopamine Loading:

    • Pre-incubate the synaptosomal suspension with 10 µM pargyline for 10 minutes at 37°C.

    • Add [³H]dopamine to a final concentration of 50 nM and incubate for another 15 minutes at 37°C to allow for uptake.

  • Superfusion and Release:

    • Layer the [³H]dopamine-loaded synaptosomes onto a filter in a superfusion chamber.

    • Perfuse the synaptosomes with oxygenated Krebs-Ringer buffer at a flow rate of 0.5 mL/min for a 30-minute washout period.

    • Collect 3-minute fractions of the superfusate.

    • After the washout period, switch to a buffer containing the desired concentration of BZP and continue collecting fractions for 15 minutes.

    • At the end of the experiment, lyse the synaptosomes on the filter with a detergent to determine the remaining radioactivity.

  • Quantification and Data Analysis:

    • Add scintillation cocktail to each collected fraction and the lysed synaptosomes.

    • Measure the radioactivity using a liquid scintillation counter.

    • Express the release of [³H]dopamine in each fraction as a percentage of the total radioactivity present in the synaptosomes at the beginning of that fraction's collection.

    • Calculate the BZP-induced release by subtracting the basal release (average of fractions before BZP addition) from the peak release observed in the presence of BZP.

    • Generate concentration-response curves to determine the EC50 value for BZP-induced dopamine release.

Protocol 2: Norepinephrine Release Assay Using Rat Hippocampal Synaptosomes

This protocol is similar to the dopamine release assay but uses synaptosomes from the hippocampus, a brain region rich in noradrenergic terminals.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer (KRB), pH 7.4

  • [³H]Norepinephrine

  • This compound (BZP) solutions (various concentrations)

  • Pargyline

  • Desipramine (norepinephrine uptake inhibitor, for defining non-specific uptake)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from rat hippocampus as described in Protocol 1.

  • [³H]Norepinephrine Loading:

    • Pre-incubate the synaptosomal suspension with 10 µM pargyline for 10 minutes at 37°C.

    • Add [³H]norepinephrine to a final concentration of 50 nM and incubate for 15 minutes at 37°C.

  • Superfusion and Release: Follow the superfusion and release procedure as described in Protocol 1, using BZP as the releasing agent.

  • Quantification and Data Analysis: Analyze the data as described in Protocol 1 to determine the EC50 value for BZP-induced norepinephrine release.

Protocol 3: Serotonin Release Assay Using Rat Brain Cortex Synaptosomes

This protocol measures the release of [³H]serotonin from cortical synaptosomes.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer buffer (KRB), pH 7.4

  • [³H]Serotonin (5-HT)

  • This compound (BZP) solutions (various concentrations)

  • Pargyline

  • Fluoxetine (serotonin uptake inhibitor, for defining non-specific uptake)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Synaptosome Preparation: Prepare synaptosomes from rat brain cortex as described in Protocol 1.

  • [³H]Serotonin Loading:

    • Pre-incubate the synaptosomal suspension with 10 µM pargyline for 10 minutes at 37°C.

    • Add [³H]serotonin to a final concentration of 20 nM and incubate for 10 minutes at 37°C.

  • Superfusion and Release: Follow the superfusion and release procedure as described in Protocol 1, using BZP as the releasing agent.

  • Quantification and Data Analysis: Analyze the data as described in Protocol 1 to determine the EC50 value for BZP-induced serotonin release.

Visualizations

BZP_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft BZP This compound (BZP) Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) BZP->Monoamine_Transporter Binds & is transported in Cytoplasmic_Monoamine Cytoplasmic Monoamine Monoamine_Transporter->Cytoplasmic_Monoamine Reverse Transport Monoamine Monoamine (DA, NE, 5-HT) Vesicle Synaptic Vesicle Vesicle->Cytoplasmic_Monoamine Release from vesicles Extracellular_Monoamine Increased Extracellular Monoamine Cytoplasmic_Monoamine->Extracellular_Monoamine Increased Efflux

Caption: Mechanism of this compound (BZP) induced monoamine release.

Monoamine_Release_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis A 1. Isolate Brain Region (e.g., Striatum) B 2. Homogenize Tissue A->B C 3. Centrifugation to obtain Synaptosomes B->C D 4. Load Synaptosomes with Radiolabeled Monoamine C->D E 5. Superfusion with Buffer (Washout) D->E F 6. Apply BZP E->F G 7. Collect Superfusate Fractions F->G H 8. Scintillation Counting G->H I 9. Calculate % Release H->I J 10. Determine EC50 I->J

Caption: Experimental workflow for a monoamine release assay using synaptosomes.

BZP_Transporter_Selectivity cluster_transporters Monoamine Transporters BZP This compound (BZP) NET NET (EC50 = 62 nM) BZP->NET High Potency DAT DAT (EC50 = 175 nM) BZP->DAT Moderate Potency SERT SERT (EC50 = 6050 nM) BZP->SERT Low Potency

Caption: Relative potency of this compound (BZP) at monoamine transporters.

References

Novel Analytical Methods for Piperazine-Based Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel analytical methods for the quantification and characterization of piperazine-based compounds. These compounds are a critical scaffold in medicinal chemistry, found in a wide array of pharmaceuticals from anthelmintics to antipsychotics.[1][2][3] The methodologies outlined below leverage modern chromatographic and spectroscopic techniques to ensure robust, sensitive, and specific analysis.

Introduction to Piperazine (B1678402) Analysis

Piperazine and its derivatives are a diverse class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions.[4][5] Their versatile pharmacological activities necessitate precise and accurate analytical methods for quality control, pharmacokinetic studies, and impurity profiling.[3][6] This document focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Due to the lack of a strong chromophore in the basic piperazine structure, direct UV detection in HPLC can be challenging at low concentrations.[7] Therefore, derivatization or the use of alternative detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often employed.[7][8] Gas chromatography is also a powerful technique, particularly for volatile derivatives or when coupled with a mass spectrometer.[9][10][11] NMR spectroscopy provides invaluable structural and conformational information.[1][12][13][14]

Quantitative Data Summary

The following tables summarize typical performance data for various analytical methods used for piperazine-based compounds, providing a comparative overview to aid in method selection.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

AnalyteMethodColumnMobile PhaseDetectionLinearity RangeLODLOQReference
PiperazineRP-HPLC-UV (with derivatization using NBD-Cl)C18Acetonitrile:Methanol (B129727):Diethylamine (90:10:0.1 v/v/v)UV at 340 nm30 - 350 ppm30 ppm90 ppm
1-PiperazineethanimineRP-HPLC-UVC18Acetonitrile:0.01 M Phosphate Buffer (pH 6.8) (30:70 v/v)UV at 210 nm1 - 100 µg/mL--[6]
PiperazineHILIC-ELSDCyanopropyl (CN)95% Acetonitrile, 4.85% Water, 0.15% Nitric AcidELSD50 - 500 µg/mL--[8]
Piperazine Derivatives (BZP, mCPP, TFMPP, etc.)LC-MS/MS-Gradient ElutionESI+1 - 200 µg/kg0.4 µg/kg1.0 µg/kg[7][15][16]
Piperazine Derivatives (BZP, TFMPP)HPLC-DAD-Gradient ElutionDAD0.125 - 50 µg/mL-0.125 - 0.5 µg/mL[7][17]

Table 2: Gas Chromatography (GC) Methods

AnalyteMethodColumnCarrier GasDetectorLinearity RangeLODLOQReference
Piperazine, 1-Methylpiperazine, 1-Ethylpiperazine (B41427)GC-FIDDB-17HeliumFID100 µg/mL (working solution)--[9][11]
PiperazineCapillary GC5% Crosslinked Ph-Me Silicone---0.4 ppm-[10]
BZP and TFMPPGC-MSJ&W DB-5msHeliumMS0 - 10 µg/mL0.002 - 0.156 µg/mL0.008 - 0.625 µg/mL[18]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of Piperazine with Pre-column Derivatization

This protocol describes the quantification of piperazine in a pharmaceutical substance by HPLC with UV detection after derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl).

a) Reagents and Materials:

  • Piperazine reference standard

  • NBD-Cl (4-chloro-7-nitrobenzofuran)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Diethylamine (analytical grade)

  • Water (deionized)

  • 0.45 µm nylon filter

b) Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

  • Sonicator

  • Volumetric flasks and pipettes

c) Chromatographic Conditions:

  • Column: C18, 5 µm, 250 x 4.6 mm (or equivalent)

  • Mobile Phase: Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 340 nm

  • Injection Volume: 10 µL

d) Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask. Dissolve and make up to the mark with a suitable diluent (e.g., methanol).

  • Working Standard Solution: Transfer 12.5 µL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare the sample to a theoretical concentration within the linear range.

  • Derivatization: Mix equal volumes of the standard/sample solution and the NBD-Cl solution. Allow the reaction to proceed in a controlled temperature and time environment (optimization may be required).

  • Filter the final solution through a 0.45 µm filter before injection.

Protocol 2: GC-FID Analysis of Piperazine and its Alkylated Derivatives

This protocol is for the simultaneous determination of piperazine, 1-methylpiperazine, and 1-ethylpiperazine in pharmaceutical drug substances.[9][11]

a) Reagents and Materials:

  • Piperazine, 1-methylpiperazine, 1-ethylpiperazine reference standards

  • Methanol (GC grade) as diluent

b) Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Agilent 6890 GC system or equivalent[11]

c) Chromatographic Conditions:

  • Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm film thickness[9][11]

  • Carrier Gas: Helium at a flow of 2 mL/min[9][11]

  • Injector Temperature: 250°C[9][11]

  • Detector Temperature: 260°C[9][11]

  • Oven Temperature Program: 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 minutes.[9][11]

  • Injection Volume: 1.0 µL[9][11]

  • Split Ratio: 1:5[11]

d) Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution containing piperazine, 1-methylpiperazine, and 1-ethylpiperazine at a concentration of 100 µg/mL each in methanol.[11]

  • Sample Solution: Dissolve the drug substance in methanol to achieve a concentration within the validated range of the method.

  • Inject the prepared solutions into the GC system.

Protocol 3: NMR for Conformational Analysis of Acyl-Piperazines

This protocol outlines the use of temperature-dependent 1H NMR spectroscopy to study the conformational behavior of N-benzoylated piperazine compounds.[1][12]

a) Reagents and Materials:

  • Synthesized N-benzoylated piperazine compounds

  • Deuterated solvents (e.g., CDCl3, DMSO-d6)[1]

b) Instrumentation:

  • NMR spectrometer (e.g., 400 MHz) with variable temperature capabilities.

c) Experimental Procedure:

  • Dissolve the synthesized piperazine derivative in the chosen deuterated solvent.

  • Acquire 1H NMR spectra at various temperatures, starting from room temperature and decreasing to lower temperatures (e.g., -10°C) and increasing to higher temperatures.[1]

  • Observe the changes in the signals of the piperazine ring protons (NCH2). At lower temperatures, distinct signals for different conformers may be observed due to restricted rotation of the amide bond and slower ring interconversion.[1]

  • Identify the coalescence temperature (TC), where separate signals merge into a single broad peak.

  • Calculate the activation energy barriers (ΔG‡) for the conformational changes using the appropriate equations.[1][12]

Visualizations

Signaling Pathway Diagram

Many piperazine-based anthelmintic drugs function by modulating GABAergic signaling in parasites, leading to paralysis.[2]

G cluster_membrane Neuronal Membrane GABA_R GABA Receptor Ion_Channel Chloride Ion Channel GABA_R->Ion_Channel Opens Hyperpolarization Hyperpolarization Ion_Channel->Hyperpolarization Increased Cl- influx Piperazine Piperazine Compound Piperazine->GABA_R Agonist Binding GABA GABA (Endogenous Ligand) GABA->GABA_R Normal Binding Paralysis Flaccid Paralysis of Parasite Hyperpolarization->Paralysis Inhibition of Nerve Impulses

Caption: GABAergic signaling pathway modulated by piperazine.

Experimental Workflow Diagrams

G A Sample Receipt & Login B Sample Preparation (Dissolution, Extraction, Derivatization) A->B C Analytical Method Selection (HPLC, GC, NMR) B->C D Instrumental Analysis C->D E Data Acquisition & Processing D->E F Quantification & Characterization E->F G Reporting & Archiving F->G

Caption: General workflow for piperazine compound analysis.

G cluster_dev Method Development cluster_val Method Validation A Define Analytical Target Profile B Select Column & Initial Conditions A->B C Optimize Mobile Phase & Gradient B->C D Optimize Detector Settings C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I J Final Method I->J

Caption: Workflow for HPLC method development and validation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Benzylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-benzylpiperazine for increased product yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The most widely reported and generally high-yielding method is the direct N-alkylation of piperazine (B1678402) with benzyl (B1604629) chloride.[1][2][3] A particularly effective variation of this method, which avoids the formation of the disubstituted byproduct, involves the reaction of piperazine hexahydrate and piperazine dihydrochloride (B599025) with benzyl chloride in ethanol (B145695).[1][2] This procedure can yield pure this compound dihydrochloride in as little as 30 minutes.[1] Another patented method utilizing an aniline (B41778) hydrochloride catalyst claims a yield of over 95% with a product purity exceeding 99%.[4][5]

Q2: How can I control the reaction to selectively produce mono-substituted this compound and avoid the formation of the di-substituted byproduct?

A2: Selectivity for mono-alkylation is a common challenge. Key strategies to favor the formation of this compound include:

  • Controlling Stoichiometry: Using an excess of piperazine relative to the alkylating agent can favor mono-alkylation.[6]

  • Use of a Mono-Protected Piperazine: Employing a mono-protected piperazine, such as N-Boc-piperazine, blocks one of the nitrogen atoms, directing the alkylation to the unprotected nitrogen. The protecting group can be subsequently removed.[6]

  • Slow Addition of Alkylating Agent: Adding the benzyl chloride dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[6]

  • Use of a Catalyst: A patented process suggests that using an aniline hydrochloride catalyst allows for the use of equimolar amounts of piperazine and benzyl chloride, leading to high yield and purity of the mono-substituted product.[4][5]

Q3: What are the optimal reaction conditions for the direct N-alkylation of piperazine with benzyl chloride?

A3: Based on established protocols, the following conditions are recommended:

ParameterRecommended ConditionReference
Solvent Absolute Ethanol[1][2]
Temperature 65°C[1][2]
Reactants Piperazine hexahydrate, Piperazine dihydrochloride monohydrate, Benzyl chloride[1][2]
Reaction Time Approximately 30 minutes[1]
Base (for free base liberation) 5N Sodium Hydroxide (B78521)[1][2]

Q4: What is an alternative synthetic route to this compound?

A4: An alternative to direct alkylation is reductive amination. This method involves the reaction of a benzaldehyde (B42025) with piperazine in the presence of a reducing agent.[6][7] Continuous-flow hydrogenation has been demonstrated as a safe and environmentally friendly approach for this synthesis.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s) Reference(s)
Low Product Yield - Incomplete reaction. - Formation of 1,4-dibenzylpiperazine (B181160) byproduct. - Loss of product during workup and extraction.- Ensure the reaction goes to completion by monitoring with TLC or GC. - Employ strategies to favor mono-alkylation (see FAQ Q2). - During extraction, ensure the aqueous layer is sufficiently basic (pH > 12) to convert the product to its free base form, which is more soluble in organic solvents. Continuous extraction with chloroform (B151607) can be beneficial.[1][2][3][6]
Contamination with 1,4-Dibenzylpiperazine - Use of equimolar or excess benzyl chloride. - High reaction temperature or prolonged reaction time.- Use an excess of piperazine or a mono-protected piperazine. - Add the benzyl chloride slowly to the reaction mixture. - Consider the use of a catalyst as described in the patent by Lu, Xiaohong, et al.[3][4][5][6]
Product is Difficult to Extract from the Aqueous Layer - The product is in its protonated (salt) form, which is water-soluble.- Adjust the pH of the aqueous layer to > 12 with a strong base like sodium hydroxide to deprotonate the piperazine nitrogens, making the product more soluble in organic solvents such as chloroform or dichloromethane.[1][2][6]
Product is an Oil Instead of a Crystalline Solid - The free base of this compound is an oil at room temperature. - Presence of impurities.- The product is expected to be an oil in its free base form. For a solid product, it can be converted to its dihydrochloride salt by treatment with ethanolic hydrogen chloride. - Purify the oil by vacuum distillation.[1][2]
Product Darkens or Decomposes on Storage - The free base is sensitive to air and can absorb carbon dioxide.- Store the purified free base under an inert atmosphere (e.g., nitrogen or argon). - For long-term storage, consider converting it to the more stable dihydrochloride salt.[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound Dihydrochloride

This protocol is adapted from Organic Syntheses.[1][2]

Materials:

  • Piperazine hexahydrate (24.3 g, 0.125 mole)

  • Piperazine dihydrochloride monohydrate (22.1 g, 0.125 mole)

  • Absolute ethanol (75 ml)

  • Benzyl chloride, recently distilled (15.8 g, 14.3 ml, 0.125 mole)

  • Absolute ethanol saturated with dry hydrogen chloride

  • Dry benzene

Procedure:

  • In a 250-ml Erlenmeyer flask, dissolve piperazine hexahydrate in 50 ml of absolute ethanol by warming in a bath at 65°C.

  • Add piperazine dihydrochloride monohydrate to the solution and dissolve by swirling while maintaining the temperature at 65°C.

  • With vigorous swirling or stirring, add recently distilled benzyl chloride over 5 minutes. The separation of white needles should commence almost immediately.

  • Continue stirring the solution for an additional 25 minutes at 65°C.

  • Cool the reaction mixture in an ice bath for about 30 minutes without stirring.

  • Collect the crystals of piperazine dihydrochloride monohydrate by suction filtration, wash with three 10-ml portions of ice-cold absolute ethanol, and dry.

  • Combine the filtrate and washings, cool in an ice bath, and treat with 25 ml of absolute ethanol saturated at 0°C with dry hydrogen chloride.

  • After thorough mixing, cool the solution for 10-15 minutes in an ice bath.

  • Collect the precipitated white plates of this compound dihydrochloride by suction filtration, wash with dry benzene, and dry. The expected yield is 29.0–29.5 g (93–95%).

Protocol 2: Liberation and Purification of this compound Free Base

Materials:

  • This compound dihydrochloride (from Protocol 1)

  • 5N Sodium hydroxide solution

  • Chloroform

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound dihydrochloride in 50 ml of water.

  • Make the solution alkaline (pH > 12) by adding approximately 60 ml of 5N sodium hydroxide.

  • Extract the aqueous solution twelve times with 20-ml portions of chloroform. Continuous extraction with chloroform is also a convenient option.[1]

  • Combine the chloroform extracts and dry over anhydrous sodium sulfate.

  • Remove the solvent by distillation at reduced pressure in a Claisen flask to obtain a pale-brown oil.

  • Distill the oil at reduced pressure to yield pure this compound (b.p. 122–124°C/2.5 mm). The expected yield is 14.3–16.5 g.

Visualizations

Synthesis_Workflow Reactants Piperazine Hexahydrate + Piperazine Dihydrochloride + Benzyl Chloride in Ethanol Reaction Reaction at 65°C (30 min) Reactants->Reaction Filtration1 Suction Filtration Reaction->Filtration1 Piperazine_HCl Recovered Piperazine Dihydrochloride Filtration1->Piperazine_HCl Solid Filtrate Filtrate containing This compound Filtration1->Filtrate Liquid Precipitation Add Ethanolic HCl, Cool in Ice Bath Filtrate->Precipitation Filtration2 Suction Filtration Precipitation->Filtration2 Product_HCl This compound Dihydrochloride Filtration2->Product_HCl Solid Neutralization Dissolve in H2O, Add NaOH (pH > 12) Product_HCl->Neutralization Extraction Extract with Chloroform Neutralization->Extraction Drying Dry with Na2SO4 Extraction->Drying Distillation Vacuum Distillation Drying->Distillation Final_Product Pure this compound (Free Base) Distillation->Final_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Low Product Yield Check_Byproduct Check for Di-substituted Byproduct (GC/MS) Start->Check_Byproduct Excess_Piperazine Use Excess Piperazine or Mono-protected Piperazine Check_Byproduct->Excess_Piperazine Yes Check_Workup Review Extraction Procedure Check_Byproduct->Check_Workup No Slow_Addition Slowly Add Benzyl Chloride Excess_Piperazine->Slow_Addition End Improved Yield Slow_Addition->End Basify_Aqueous Ensure Aqueous Layer is Strongly Basic (pH > 12) Check_Workup->Basify_Aqueous Issue Found Incomplete_Reaction Check Reaction Completion (TLC/GC) Check_Workup->Incomplete_Reaction No Issue Continuous_Extraction Consider Continuous Extraction Basify_Aqueous->Continuous_Extraction Continuous_Extraction->End Increase_Time_Temp Increase Reaction Time or Temperature Cautiously Incomplete_Reaction->Increase_Time_Temp Yes Incomplete_Reaction->End No Increase_Time_Temp->End

Caption: Troubleshooting flowchart for addressing low product yield in this compound synthesis.

References

purification strategies for crude 1-benzylpiperazine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1-benzylpiperazine (BZP).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurity is 1,4-dibenzylpiperazine (B181160) (DBZP), which is a byproduct formed during synthesis.[1][2][3] Other potential impurities include unreacted starting materials such as piperazine (B1678402) and benzyl (B1604629) chloride, as well as other piperazine derivatives depending on the synthetic route.[1][4]

Q2: What is the recommended initial step for purifying crude this compound?

A2: The most effective initial step is typically an acid-base extraction. This compound, being a base, can be protonated with an acid (like HCl) to form a water-soluble salt. This allows for the separation of non-basic impurities by washing with an organic solvent. The aqueous layer can then be basified to regenerate the free base, which is then extracted into an organic solvent.[4][5]

Q3: My final product is an oil, but I have seen it described as a solid. Why is this?

A3: this compound free base is a pale-brown oil at room temperature.[4][5] It is often converted to its dihydrochloride (B599025) salt, which is a stable white crystalline solid.[4][5][6] If you require a solid product for handling or formulation, conversion to a salt is recommended. The free base also readily absorbs atmospheric carbon dioxide.[4]

Q4: What are the best methods for final purification of this compound?

A4: The two most common and effective methods for final purification are:

  • Vacuum Distillation: This is an excellent method for separating this compound from less volatile impurities like 1,4-dibenzylpiperazine and from residual non-volatile starting materials.[4][5]

  • Crystallization of the Dihydrochloride Salt: This method is highly effective for achieving high purity. The crude base is converted to the dihydrochloride salt, which is then recrystallized, typically from ethanol (B145695).[4][5][7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Extraction - Incomplete extraction from the aqueous layer.- Increase the number of extractions with the organic solvent (e.g., chloroform (B151607) or dichloromethane).[4][5]- Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) to ensure the BZP is in its free base form.[4][5]- Use a continuous extraction apparatus for more efficient extraction.[4]
Product is Contaminated with 1,4-Dibenzylpiperazine (DBZP) - Reaction conditions favoring di-substitution (e.g., incorrect stoichiometry of reactants).- Purify the crude product using vacuum distillation. This compound has a lower boiling point than DBZP.- Alternatively, convert the crude mixture to the dihydrochloride salts. The salts may have different solubilities, allowing for separation by fractional crystallization.
Difficulty Crystallizing the Dihydrochloride Salt - Presence of oiling out or impurities inhibiting crystal formation.- Incorrect solvent or solvent polarity.- Ensure the crude BZP free base is reasonably pure before attempting salt formation.- Use absolute ethanol saturated with dry HCl gas for precipitation.[4][5]- Try adding a seed crystal to initiate crystallization.- Cool the solution slowly in an ice bath.[4][5]
Purified Product Discolors or Degrades Over Time - The free base is susceptible to air oxidation and absorbs CO2.[4]- Store the purified free base under an inert atmosphere (e.g., nitrogen or argon).[8]- For long-term storage, convert the free base to its more stable dihydrochloride salt.[4]

Experimental Protocols

Protocol 1: Purification via Dihydrochloride Salt Formation and Recrystallization
  • Dissolution of Crude Product: Dissolve the crude this compound oil in absolute ethanol.

  • Salt Formation: Cool the ethanolic solution in an ice bath. Bubble dry hydrogen chloride gas through the solution until precipitation of the dihydrochloride salt is complete. Alternatively, add a solution of absolute ethanol saturated with HCl at 0°C.[4][5][6]

  • Isolation of Crude Salt: Collect the precipitated white plates of this compound dihydrochloride by suction filtration. Wash the crystals with cold, dry benzene (B151609) or another suitable non-polar solvent.[4][5]

  • Recrystallization: Dissolve the crude dihydrochloride salt in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold absolute ethanol, and dry under vacuum.

Protocol 2: Purification by Vacuum Distillation
  • Initial Workup: Perform an acid-base extraction on the crude reaction mixture to isolate the crude this compound oil. Ensure the oil is thoroughly dried over an appropriate drying agent (e.g., anhydrous sodium sulfate).[4][5]

  • Apparatus Setup: Assemble a Claisen flask or other suitable distillation apparatus for vacuum distillation.

  • Distillation: Heat the crude oil under reduced pressure. Collect the fraction that distills at 122-124 °C at a pressure of 2.5 mmHg.[4][5]

  • Product Handling: Collect the purified, pale-brown oil. Due to its sensitivity to air, it is recommended to store the product under an inert atmosphere.[4][8]

Quantitative Data Summary

Parameter Value Reference
Boiling Point 122-124 °C / 2.5 mmHg[4][5]
Melting Point (Dihydrochloride) ~280 °C (with decomposition)[4][5]
Yield (Pure BZP after distillation) 65-75%[5]
Yield (Dihydrochloride salt) 93-95%[4][5]

Visualizations

PurificationWorkflow crude Crude this compound (Oil with Impurities) extraction Acid-Base Extraction crude->extraction aq_layer Aqueous Layer (BZP Dihydrochloride) extraction->aq_layer Isolate org_layer_imp Organic Layer (Non-basic Impurities) extraction->org_layer_imp Discard basification Basification (e.g., NaOH) aq_layer->basification free_base Crude BZP Free Base basification->free_base distillation Vacuum Distillation free_base->distillation Path 1 salt_formation Salt Formation (HCl) free_base->salt_formation Path 2 pure_oil Pure BZP Oil distillation->pure_oil recrystallization Recrystallization salt_formation->recrystallization pure_salt Pure BZP Dihydrochloride recrystallization->pure_salt

Caption: General workflow for the purification of this compound.

TroubleshootingTree start Low Purity Detected (e.g., by GC/MS, NMR) check_dbzp Is DBZP the major impurity? start->check_dbzp check_starting_material Are starting materials present? check_dbzp->check_starting_material No distill Action: Perform Vacuum Distillation check_dbzp->distill Yes recrystallize Action: Recrystallize Dihydrochloride Salt check_starting_material->recrystallize No/Other extraction_check Action: Repeat Acid-Base Extraction Ensure pH > 12 check_starting_material->extraction_check Yes end High Purity Product distill->end recrystallize->end extraction_check->end

Caption: Decision tree for troubleshooting low purity issues.

References

identifying and minimizing byproducts in 1-benzylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the synthesis of 1-benzylpiperazine. Our focus is on the identification and minimization of common byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of this compound and how is it formed?

A1: The most common byproduct is 1,4-dibenzylpiperazine (B181160) (DBZP).[1] It forms when both nitrogen atoms of the piperazine (B1678402) ring react with benzyl (B1604629) chloride. This process, known as dialkylation, is a significant issue when using piperazine free base in the synthesis.[2]

Q2: How can I prevent the formation of 1,4-dibenzylpiperazine (DBZP)?

A2: The formation of DBZP can be effectively minimized by protecting one of the nitrogen atoms of piperazine. A widely used and effective method is to react benzyl chloride with a mixture of piperazine hexahydrate and piperazine dihydrochloride (B599025).[3] This in-situ generation of the monoprotonated piperazine salt prevents the second benzylation. Using a molar excess of piperazine compared to benzyl chloride can also help reduce dialkylation.

Q3: What are the ideal reaction conditions to ensure high selectivity for this compound?

A3: A well-established procedure involves warming an ethanolic solution of piperazine hexahydrate and piperazine dihydrochloride to approximately 65°C before adding benzyl chloride.[3] The reaction is typically rapid, often proceeding to completion within 30 minutes. This method is reported to yield the desired product free of any disubstituted compound.[3]

Q4: What analytical techniques are best for identifying and quantifying this compound and its byproducts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying this compound and byproducts like DBZP.[4][5][6] Other useful techniques include Gas Chromatography with Flame Ionization Detection (GC-FID) for quantification, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) for reaction monitoring.[4][7][8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of 1,4-dibenzylpiperazine (DBZP) detected. Use of piperazine free base or an incorrect stoichiometry of reactants.Utilize a mixture of piperazine hexahydrate and piperazine dihydrochloride to form the monoprotonated salt in situ, which prevents dialkylation.[2][3] Ensure the molar ratio of piperazine to benzyl chloride is appropriate, with piperazine in excess.
Low yield of this compound. Incomplete reaction or loss of product during workup and purification.Monitor the reaction progress using TLC or GC-MS to ensure the consumption of starting materials. Optimize the extraction and distillation procedures. The product can be isolated as the dihydrochloride salt to improve recovery.[3]
Presence of unreacted benzyl chloride. Insufficient reaction time or temperature.Ensure the reaction is stirred at the recommended temperature (e.g., 65°C) for a sufficient duration.[3] Monitor the disappearance of the benzyl chloride spot/peak by TLC or GC.
Difficulty in purifying the final product. Formation of multiple byproducts or presence of residual starting materials.Re-evaluate the reaction conditions to minimize byproduct formation. Purification can be achieved by vacuum distillation of the free base or by crystallization of the dihydrochloride salt.[3]

Experimental Protocols

Synthesis of this compound Dihydrochloride (Minimized Byproduct Formation)

This protocol is adapted from a literature procedure known to produce high-purity this compound, free from disubstituted byproducts.[3]

  • Preparation of Reactant Solution: In a 250-ml Erlenmeyer flask, dissolve 24.3 g (0.125 mole) of piperazine hexahydrate and 22.1 g (0.125 mole) of piperazine dihydrochloride monohydrate in 50 ml of absolute ethanol (B145695) by warming the mixture in a bath at 65°C with swirling.

  • Addition of Benzyl Chloride: While maintaining the temperature at 65°C, add 15.8 g (0.125 mole) of recently distilled benzyl chloride over 5 minutes with vigorous stirring. The formation of a white precipitate should begin almost immediately.

  • Reaction: Continue stirring the mixture at 65°C for an additional 25 minutes.

  • Isolation of Unreacted Piperazine: Cool the reaction mixture in an ice bath for 30 minutes without stirring. Collect the precipitated piperazine dihydrochloride monohydrate by suction filtration and wash it with ice-cold absolute ethanol.

  • Precipitation of Product: Combine the filtrate and washings, cool the solution in an ice bath, and treat it with 25 ml of absolute ethanol saturated with dry hydrogen chloride at 0°C.

  • Isolation of Product: After thorough mixing, cool the solution for 10-15 minutes in the ice bath. Collect the precipitated this compound dihydrochloride by suction filtration, wash with dry benzene, and dry the product. This method yields 29.0–29.5 g (93–95%) of the desired product.[3]

GC-MS Method for Byproduct Identification

This protocol provides a starting point for the analysis of reaction mixtures.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: HP-5 (5% Phenyl Methyl Siloxane), 30 m x 250 µm i.d., 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program:

    • Hold at 150°C for 1 minute.

    • Ramp to 220°C at 10°C/min.

    • Ramp to 290°C at 90°C/min.

    • Hold at 290°C for 2.3 minutes.[4]

  • MS Detector: Ionization mode with an energy of 70eV.[4]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent like methanol.

Visual Guides

Reaction_Pathway Piperazine Piperazine BZP This compound (Desired Product) Piperazine->BZP + BenzylChloride1 Benzyl Chloride BenzylChloride1->BZP DBZP 1,4-Dibenzylpiperazine (Byproduct) BZP->DBZP + BenzylChloride2 Benzyl Chloride (Excess or Unprotected Piperazine) BenzylChloride2->DBZP

Caption: Reaction pathway for this compound and byproduct formation.

Troubleshooting_Workflow Start Start: Low Yield or High Impurity CheckByproduct Identify Byproducts (GC-MS) Start->CheckByproduct IsDBZP Is DBZP the Major Byproduct? CheckByproduct->IsDBZP OtherImpurity Other Impurities (e.g., Starting Material) IsDBZP->OtherImpurity No SolutionDBZP Action: Use Piperazine Dihydrochloride or Molar Excess of Piperazine IsDBZP->SolutionDBZP Yes SolutionTimeTemp Action: Increase Reaction Time/Temp Monitor with TLC/GC OtherImpurity->SolutionTimeTemp Unreacted Starting Material SolutionPurification Action: Optimize Purification (Distillation/Crystallization) OtherImpurity->SolutionPurification Other End End: Improved Yield/Purity SolutionDBZP->End SolutionTimeTemp->End SolutionPurification->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: GC-MS Analysis of Benzylpiperazine (BZP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for troubleshooting issues related to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Benzylpiperazine (BZP). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak resolution for BZP in GC-MS analysis?

Poor peak resolution in the GC-MS analysis of BZP often manifests as broad or tailing peaks. The primary causes can be categorized as follows:

  • System Activity: BZP is a basic compound and is prone to interacting with active sites (e.g., acidic silanols) in the GC system. These interactions can occur in the injector liner, at the head of the analytical column, or within the transfer line, leading to peak tailing.[1][2][3][4][5]

  • Improper GC Method Parameters: Suboptimal parameters such as incorrect temperature programs, carrier gas flow rates, or injection techniques can lead to band broadening and poor peak shape.[6][7][8]

  • Column Issues: The choice of GC column is critical. Using an inappropriate stationary phase or a contaminated or aging column can significantly degrade peak resolution.[2][3][9][10][11]

  • Sample Preparation and Injection: Issues with the sample matrix, inappropriate solvent choice, or sample overload can all contribute to distorted peak shapes.[2][9][12]

Q2: My BZP peak is tailing significantly. What steps can I take to improve the peak shape?

Peak tailing for BZP is a common issue due to its basic nature. Here’s a systematic approach to address this:

  • Inlet Maintenance: The injector is a frequent source of activity. Regularly replace the inlet liner with a deactivated one and change the septum.[1][9][10]

  • Column Conditioning and Care: If the column is new, ensure it is properly conditioned according to the manufacturer's instructions. For a column that has been in use, consider trimming 10-20 cm from the inlet end to remove accumulated non-volatile residues and active sites.[2][3][9][10]

  • Use of a Guard Column: Installing a deactivated guard column can help protect the analytical column from non-volatile matrix components and extend its lifetime.[10]

  • Derivatization: Derivatizing BZP, for example with trifluoroacetic anhydride (B1165640) (TFAA), can block the active amine groups, reducing their interaction with the system and significantly improving peak shape.[13][14][15]

  • Check for Leaks: Leaks in the system can disrupt the carrier gas flow path and cause peak tailing. Perform a thorough leak check of all fittings and connections.[1][7]

Q3: The BZP peak is broad, but not necessarily tailing. What could be the cause?

Broad peaks are typically a result of band broadening within the GC system. Potential causes include:

  • Suboptimal Flow Rate: The carrier gas flow rate may be too low, leading to increased diffusion of the analyte band.[6][7]

  • Incorrect Temperature Program: A slow temperature ramp can cause later-eluting peaks to broaden. Conversely, an initial oven temperature that is too high can prevent proper focusing of the analyte at the head of the column.[3][6]

  • Injection Issues: A slow injection speed or an injection volume that is too large can introduce the sample as a wide band onto the column.[6][7]

  • Column Installation: An improperly installed column with incorrect insertion depths in the injector or detector can create dead volume, leading to peak broadening.[1][6]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Poor BZP Peak Shape

This guide provides a logical workflow to diagnose and resolve issues with BZP peak shape.

PoorPeakShape Troubleshooting Workflow for Poor BZP Peak Shape start Start: Poor BZP Peak Shape (Broadening or Tailing) check_liner 1. Inspect & Replace Injector Liner & Septum start->check_liner trim_column 2. Trim 10-20 cm from Column Inlet check_liner->trim_column No Improvement resolved Issue Resolved check_liner->resolved Improvement check_leaks 3. Perform System Leak Check trim_column->check_leaks No Improvement trim_column->resolved Improvement optimize_method 4. Review & Optimize GC Method Parameters check_leaks->optimize_method No Improvement check_leaks->resolved Improvement consider_derivatization 5. Consider BZP Derivatization optimize_method->consider_derivatization No Improvement optimize_method->resolved Improvement replace_column 6. Replace Analytical Column consider_derivatization->replace_column Still Unresolved consider_derivatization->resolved Improvement replace_column->resolved Improvement

Caption: A step-by-step workflow for troubleshooting poor BZP peak shape.

Experimental Protocols

Protocol 1: GC-MS Method for BZP Analysis (with Derivatization)

This protocol is adapted from a validated method for the simultaneous quantification of BZP and TFMPP in biological matrices.[13][14]

1. Sample Preparation (Plasma):

  • Protein precipitation is performed on plasma samples.

  • Solid Phase Extraction (SPE) is used for cleanup.

2. Derivatization:

  • To the dry residue after extraction, add 50 µL of ethyl acetate (B1210297) and 50 µL of trifluoroacetic anhydride (TFAA).[13]

  • Incubate the mixture at 70°C for 30 minutes.[13]

  • Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.[13]

3. GC-MS Parameters: A capillary column such as a J&W DB-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.[13]

ParameterSetting
Carrier Gas Helium at a constant flow of 1 mL/min[13]
Injector Temperature 250°C[16]
Injection Mode Splitless
Oven Program Initial 120°C for 1 min, ramp at 10°C/min to 150°C (hold 5 min), then ramp at 7.5°C/min to 300°C (hold 2 min)[13]
Transfer Line Temp. 280°C[13]
Ion Source Temp. 230°C
Electron Energy 70 eV[13]
Mass Range m/z 40-450
Solvent Delay 3 min[13]
Protocol 2: Derivatization-Free GC-MS Method for BZP

For instances where derivatization is not desirable, a liquid-liquid extraction (LLE) method can be employed.[17][18]

1. Sample Preparation (Plasma):

  • Perform a liquid-liquid extraction using ethyl acetate at a pH of 12.[17][18]

2. GC-MS Parameters: The GC-MS parameters would be similar to the derivatized method, but the oven temperature program may need to be optimized for the underivatized compound.

Quantitative Data Summary

The following table summarizes typical validation parameters from a published GC-MS method for BZP analysis in different matrices.[13][14]

MatrixLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Extraction Efficiency (%)
Plasma 0.0040.01679 - 96
Urine 0.0020.00890 - 108
Cell Culture Medium 0.1560.31276 - 101

Column Selection Guide

The choice of GC column is crucial for achieving good peak resolution for BZP.

Column CharacteristicRecommendation for BZP AnalysisRationale
Stationary Phase Low to mid-polarity (e.g., 5% phenyl-methylpolysiloxane like DB-5ms)Provides good selectivity for a wide range of compounds, including BZP.[13][16]
Deactivation Base-deactivated or inert columns (e.g., Ultra Inert)Minimizes interactions with the basic BZP molecule, reducing peak tailing.[10][19]
Internal Diameter (ID) 0.25 mmOffers a good balance between efficiency and sample capacity.[19]
Film Thickness 0.25 µmStandard thickness suitable for most applications.
Length 30 mProvides a good balance of resolution and analysis time.[19]

Logical Relationships in Troubleshooting

The following diagram illustrates the relationships between common problems, their causes, and potential solutions in GC-MS analysis.

GC_Troubleshooting_Relationships Problem-Cause-Solution Relationships in GC-MS peak_tailing Peak Tailing active_sites Active Sites (Liner, Column) peak_tailing->active_sites column_contamination Column Contamination peak_tailing->column_contamination broad_peaks Broad Peaks improper_flow Incorrect Flow Rate broad_peaks->improper_flow bad_injection Poor Injection Technique broad_peaks->bad_injection dead_volume Dead Volume broad_peaks->dead_volume poor_resolution Poor Resolution poor_resolution->peak_tailing poor_resolution->broad_peaks inlet_maintenance Inlet Maintenance (Replace Liner/Septum) active_sites->inlet_maintenance derivatize Derivatize Sample active_sites->derivatize trim_column Trim Column column_contamination->trim_column optimize_flow Optimize Flow Rate improper_flow->optimize_flow improve_injection Improve Injection (Speed/Volume) bad_injection->improve_injection reinstall_column Reinstall Column Correctly dead_volume->reinstall_column

Caption: Interconnections between common GC-MS problems, their causes, and solutions.

References

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Benzydamine (BZP) Metabolite Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of benzydamine (B159093) (BZP) and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Troubleshooting Guides

Low sensitivity, poor peak shape, and high background noise are common challenges in the LC-MS/MS analysis of BZP and its metabolites. The following table outlines potential causes and recommended solutions for common issues encountered during method development and sample analysis.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal Sample Preparation: Inefficient extraction, incomplete elution, or degradation of analytes.Optimize the sample preparation method (e.g., adjust pH for LLE, select a more appropriate SPE sorbent). Ensure complete evaporation of the elution solvent and proper reconstitution in a mobile phase-compatible solvent.[1] Use a stable isotope-labeled internal standard (SIL-IS) to compensate for extraction variability.[2][3]
LC Conditions: Poor chromatographic retention, co-elution with interfering matrix components.Adjust the mobile phase composition (e.g., organic solvent percentage, pH) to improve retention of BZP and its metabolites.[4] Consider a different stationary phase (e.g., biphenyl (B1667301) for aromatic compounds).[5]
MS/MS Parameters: Suboptimal ionization, incorrect precursor/product ion selection, or inadequate collision energy.Optimize ion source parameters (e.g., spray voltage, gas temperatures) for BZP and its metabolites.[4] Perform infusion experiments to determine the optimal precursor and product ions and collision energies for each analyte.
Poor Peak Shape (Tailing, Fronting, or Splitting) LC Conditions: Incompatible injection solvent, column contamination or degradation, secondary interactions with the stationary phase.Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[6] Use a guard column and flush the analytical column regularly.[6][7] Adjust mobile phase pH to minimize secondary interactions.[6]
Sample Overload: Injecting too high a concentration of the analyte.Dilute the sample or reduce the injection volume.[6]
High Background Noise / Matrix Effects Sample Preparation: Insufficient removal of matrix components (e.g., phospholipids, salts).Employ a more rigorous sample cleanup technique like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[1][4]
LC Conditions: Co-elution of matrix components with the analytes of interest.Optimize the chromatographic gradient to separate analytes from the bulk of the matrix components.[8]
Mobile Phase Contamination: Use of low-quality solvents or additives.Use LC-MS grade solvents and freshly prepared mobile phases.[9]
Inconsistent Results / Poor Reproducibility Sample Preparation: Variability in manual extraction procedures.Automate the sample preparation process if possible.[1] Ensure consistent timing and technique for all manual steps.
Internal Standard Issues: Inappropriate choice or concentration of the internal standard.Use a stable isotope-labeled internal standard for each analyte to best compensate for matrix effects and procedural variations.[2][3] Ensure the internal standard concentration is appropriate for the expected analyte concentration range.
System Instability: Fluctuations in LC pump pressure or MS detector response.Equilibrate the LC-MS/MS system thoroughly before starting the analytical run. Monitor system suitability samples throughout the batch.[7]

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of benzydamine (BZP) that I should target in my LC-MS/MS analysis?

A1: The primary metabolic pathways for benzydamine are N-oxidation, hydroxylation, and dealkylation.[8][10] The major metabolite found in biological samples, such as urine and plasma, is benzydamine N-oxide.[11][12] Other significant metabolites include hydroxybenzydamine and desmethylbenzydamine.[8] Therefore, your LC-MS/MS method should be optimized to detect and quantify BZP and at least benzydamine N-oxide for a comprehensive metabolic profile.

Q2: Which sample preparation technique is most effective for extracting BZP and its metabolites from biological matrices like urine?

A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effectively used for the extraction of BZP and its metabolites from urine.[1] SPE, particularly with a mixed-mode cation exchange sorbent, can offer cleaner extracts by reducing matrix effects more effectively than reversed-phase SPE alone.[13] For conjugated metabolites like glucuronides, an enzymatic hydrolysis step with β-glucuronidase prior to extraction is necessary.[1][13]

Q3: How can I minimize matrix effects that are suppressing the signal of my BZP metabolites?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common issue in bioanalysis.[8] To minimize these effects, consider the following strategies:

  • Optimize Sample Preparation: Use a more selective sample preparation method like SPE to remove interfering endogenous components such as phospholipids.[4]

  • Improve Chromatographic Separation: Modify your LC method to separate your analytes from co-eluting matrix components. This can be achieved by adjusting the gradient, flow rate, or changing the column chemistry.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[2][3]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective in reducing matrix effects, although this may compromise the limit of detection.[14]

Q4: What are the recommended starting conditions for developing an LC-MS/MS method for BZP and its metabolites?

A4: A good starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of an aqueous component with a volatile additive (e.g., 0.1% formic acid or 10 mM ammonium (B1175870) formate) and an organic component like acetonitrile (B52724) or methanol (B129727).[1][4] A gradient elution will likely be necessary to separate BZP and its metabolites with varying polarities. For MS/MS detection in positive electrospray ionization (ESI) mode, you will need to optimize the precursor-to-product ion transitions for each analyte.

Q5: Should I use a stable isotope-labeled internal standard (SIL-IS)?

A5: Yes, the use of a SIL-IS is highly recommended for quantitative bioanalysis by LC-MS/MS.[2][3] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation and chromatographic separation, and experience the same degree of ion suppression or enhancement. This allows for more accurate and precise quantification by correcting for variations in recovery and matrix effects.

Experimental Protocols

Detailed Protocol for LC-MS/MS Analysis of BZP and Metabolites in Urine

This protocol provides a general framework. Optimization and validation are essential for specific applications.

1. Sample Preparation: Solid-Phase Extraction (SPE) [1][13]

  • Enzymatic Hydrolysis (for conjugated metabolites):

    • To 1 mL of urine, add an appropriate volume of β-glucuronidase solution.

    • Incubate the sample at an optimized temperature and time (e.g., 50-60°C for 1-2 hours).[1][13]

    • After incubation, quench the reaction by adding a small volume of acid (e.g., 4% H3PO4).[13]

  • SPE Procedure:

    • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the pre-treated urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 1 mL of a weak acid (e.g., 0.02 N HCl) followed by 1 mL of a weak organic solvent (e.g., 20% methanol) to remove interferences.[13]

    • Elution: Elute the analytes with 1 mL of a mixture of a strong organic solvent and a base (e.g., 60:40 acetonitrile:methanol with 5% ammonium hydroxide).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A reversed-phase C18 or biphenyl column (e.g., 2.1 x 50 mm, 1.8 µm).[1][4]

    • Mobile Phase A: 0.1% formic acid in water.[4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[4]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A typical starting gradient could be 5-95% B over 5-10 minutes. This should be optimized to ensure separation of BZP and its metabolites from each other and from matrix interferences.

    • Injection Volume: 2-10 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: These must be empirically determined for BZP and each metabolite by infusing standard solutions and optimizing for the most intense and specific precursor and product ions.

    • Ion Source Parameters: Optimize gas temperatures, gas flows, and spray voltage to achieve maximum signal intensity for all analytes.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis SPE Solid-Phase Extraction (SPE) Hydrolysis->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (LC) Separation Recon->LC MS Tandem Mass Spectrometry (MS/MS) Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for BZP metabolite analysis.

Troubleshooting_Workflow Start Low/No Signal? Check_Sample_Prep Review Sample Preparation? Start->Check_Sample_Prep Yes Success Signal Improved Start->Success No Check_LC Optimize LC Conditions? Check_Sample_Prep->Check_LC No Sol_Sample_Prep Refine extraction/elution. Use SIL-IS. Check_Sample_Prep->Sol_Sample_Prep Yes Check_MS Optimize MS Parameters? Check_LC->Check_MS No Sol_LC Adjust mobile phase/gradient. Change column. Check_LC->Sol_LC Yes Sol_MS Optimize source conditions. Confirm MRM transitions. Check_MS->Sol_MS Yes Check_MS->Success No, consult expert Sol_Sample_Prep->Success Sol_LC->Success Sol_MS->Success

Caption: Troubleshooting decision tree for low signal intensity.

References

Technical Support Center: 1-Benzylpiperazine (BZP) Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing stability issues of 1-benzylpiperazine (BZP) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound (BZP) is not dissolving in water. What is the problem?

A1: this compound (BZP) as a free base is reported to be insoluble in water.[1] For aqueous solutions, it is recommended to use a salt form of BZP, such as this compound dihydrochloride, which is soluble in water.[2] Ensure you are using the correct form of the compound for your aqueous preparations.

Q2: I have successfully dissolved BZP in an aqueous buffer, but now I observe a precipitate. What could be the cause?

A2: Precipitation of BZP from an aqueous solution can occur due to a few reasons:

  • pH Shift: BZP is a dibasic amine.[3] Changes in the pH of your solution can affect its ionization state and, consequently, its solubility. An increase in pH (more basic) can convert the soluble salt form to the less soluble free base, causing it to precipitate.

  • Temperature Changes: Solubility of BZP in aqueous solutions can be temperature-dependent. A decrease in temperature may lead to supersaturation and subsequent precipitation.

  • Concentration: If the concentration of BZP in your solution exceeds its solubility limit under the specific conditions (pH, temperature, co-solvents), precipitation will occur.

Q3: My BZP solution has changed color. Is it still usable?

A3: A change in the color of your BZP solution, such as turning yellow or brown, is often an indication of degradation. This can be caused by exposure to light (photodegradation) or air (oxidation). It is highly recommended to discard the solution and prepare a fresh one. Using a degraded solution can lead to inaccurate and unreliable experimental results. To minimize degradation, always store BZP solutions protected from light and in tightly sealed containers, preferably under an inert atmosphere.[2][4]

Q4: What are the optimal storage conditions for aqueous solutions of BZP?

A4: To ensure the stability of your aqueous BZP solutions, adhere to the following storage guidelines:

  • Temperature: Store solutions at a cool temperature, for example, 2-8°C.[4] Avoid freezing unless stability in a frozen state has been validated.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the container in aluminum foil.[5]

  • Atmosphere: To prevent oxidative degradation, it is best to store solutions under an inert atmosphere (e.g., nitrogen or argon).[2] Use tightly sealed containers to minimize exposure to air.

  • pH: Maintain a stable pH using an appropriate buffer system, as pH can influence the stability of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Results in Assays Using BZP Aqueous Solutions
Symptom Possible Cause Troubleshooting Steps
Decreasing potency or concentration over time.Degradation of BZP. BZP in aqueous solution can degrade due to hydrolysis, oxidation, or photolysis.1. Prepare Fresh Solutions: Prepare BZP solutions fresh before each experiment. 2. Control Storage: Ensure solutions are stored under optimal conditions (cool, dark, inert atmosphere). 3. Perform Stability Check: Conduct a preliminary stability study under your experimental conditions to determine the usable lifetime of the solution. 4. Use a Stability-Indicating Analytical Method: Employ an analytical method (e.g., HPLC) that can separate the intact BZP from its degradation products to accurately quantify the active compound.
Appearance of unknown peaks in chromatograms.Formation of Degradation Products. The presence of new peaks indicates that BZP is breaking down.1. Characterize Degradants: If possible, use techniques like mass spectrometry (MS) to identify the degradation products.[6][7][8] 2. Review Experimental Conditions: Assess if any experimental conditions (e.g., high temperature, exposure to light, presence of oxidizing agents) could be accelerating degradation. 3. Purify BZP: Ensure the purity of the initial BZP material.
Variability between different batches of solutions.Inconsistent Solution Preparation or Storage. Differences in preparation (e.g., pH, solvent) or storage can lead to varying rates of degradation.1. Standardize Protocol: Use a detailed and consistent standard operating procedure (SOP) for solution preparation. 2. Verify pH: Always measure and record the final pH of the solution. 3. Uniform Storage: Store all batches under identical, controlled conditions.
Issue 2: Physical Instability of BZP Aqueous Solutions
Symptom Possible Cause Troubleshooting Steps
Cloudiness or precipitation. Poor Solubility or Precipitation. As mentioned in the FAQs, this is likely due to using the free base form, pH shifts, temperature changes, or exceeding the solubility limit.1. Use a Salt Form: Ensure you are using a soluble salt form of BZP (e.g., dihydrochloride). 2. Buffer the Solution: Use a suitable buffer to maintain a pH where BZP is soluble. 3. Control Temperature: Maintain a consistent temperature during your experiment. If you need to work at a lower temperature, ensure the concentration is below the solubility limit at that temperature. 4. Consider Co-solvents: If necessary and compatible with your experimental system, a small percentage of a co-solvent like ethanol (B145695) or DMSO may be used to improve solubility.[9]
Formation of particulates over time. Degradation Leading to Insoluble Products. Some degradation products may be less soluble than the parent compound.1. Filter the Solution: Before use, filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any particulates. Note that this removes the degradation products but does not address the loss of the active compound. 2. Investigate Degradation: Follow the steps in the "Inconsistent Results" guide to minimize degradation.

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study of BZP in Aqueous Solution

This protocol is designed to intentionally degrade BZP under various stress conditions to identify potential degradation products and pathways. This is a crucial step in developing a stability-indicating analytical method.[10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of BZP (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or water for the salt form).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.[11]

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][5][13] A control sample should be kept in the dark at the same temperature.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples using a suitable stability-indicating method, such as HPLC-UV or LC-MS.[6][14]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of BZP under each condition.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare BZP Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal (60°C) prep->thermal Expose to photo Photolytic (ICH Q1B) prep->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze via HPLC-UV or LC-MS sampling->analysis eval Identify & Quantify Degradation Products analysis->eval

Forced Degradation Experimental Workflow.
Potential Degradation Pathways of this compound

Based on the chemical structure of BZP and general knowledge of amine and aromatic compound degradation, the following pathways are plausible under stress conditions.

BZP_Degradation cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolytic Degradation (Extreme pH/Temp) BZP This compound (BZP) N_oxide BZP N-Oxide BZP->N_oxide Oxidation (N) ring_hydroxylation Hydroxy-BZP BZP->ring_hydroxylation Oxidation (Aromatic Ring) debenzylation Piperazine BZP->debenzylation C-N Bond Cleavage benzyl_alcohol Benzyl Alcohol BZP->benzyl_alcohol C-N Bond Cleavage ring_opening Ring-Opened Products BZP->ring_opening Hydrolysis

Plausible Degradation Pathways of BZP.

Disclaimer: The information provided in this technical support center is for guidance purposes only. It is essential to validate all procedures and findings within your specific laboratory and experimental context.

References

Navigating the Complexities of 1-Benzylpiperazine Analogue Characterization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The characterization of 1-benzylpiperazine (BZP) and its analogues presents a significant challenge in analytical chemistry and drug development. The structural similarities among these compounds, including the presence of regioisomers, often lead to difficulties in unequivocal identification and quantification. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental analysis of BZP analogues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My GC-MS analysis is showing poor peak shapes and resolution for BZP analogues. What could be the cause and how can I improve it?

A1: Poor peak shapes, such as tailing, and inadequate resolution are common issues when analyzing BZP analogues, which are basic compounds. Several factors could be contributing to this:

  • Active Sites in the GC System: The free amine groups in BZP analogues can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner and column, leading to peak tailing.

    • Troubleshooting:

      • Use a deactivated injector liner.

      • Employ a column specifically designed for basic compounds.

      • Consider derivatization of the amine group to reduce its polarity and interaction with active sites. Trimethylsilylation is a common and effective derivatization technique for BZP-like compounds.[1][2]

  • Improper GC Oven Temperature Program: A suboptimal temperature program can result in co-elution of isomers or poor separation from matrix components.

    • Troubleshooting: Optimize the temperature ramp rate and hold times. A slower ramp rate can often improve the separation of closely eluting compounds.

  • Compound Degradation: Some BZP analogues may be thermally labile and can degrade in the hot injector.

    • Troubleshooting: Lower the injector temperature to the minimum required for efficient volatilization.

Q2: I am struggling to differentiate between regioisomers of a substituted BZP analogue using mass spectrometry. The mass spectra look nearly identical. What strategies can I employ?

A2: Differentiating regioisomers is a critical challenge as they can have very similar mass spectra due to identical elemental compositions and similar fragmentation pathways.[3]

  • Gas Chromatography (GC) Separation: The primary strategy is to achieve chromatographic separation of the isomers. Different substitution patterns on the aromatic ring can lead to slight differences in volatility and interaction with the stationary phase, resulting in different retention times.

    • Experimental Tip: Using a mid-polarity capillary column, such as one with a Rxi®-17Sil MS stationary phase, can enhance the separation of regioisomers.[4] The elution order is often related to the position of the substituent on the phenyl ring.[4][5]

  • Infrared (IR) Spectroscopy: Gas chromatography coupled with infrared detection (GC-IRD) can provide confirmatory data for structural differentiation, as the vapor-phase IR spectra can show unique absorption bands for different regioisomers.[4]

  • Liquid Chromatography (LC): LC, particularly with a C18 column and a gradient elution, can also be effective in separating isomers that are difficult to resolve by GC.[1][2]

Q3: I am observing unexpected fragments in the mass spectrum of my synthesized BZP analogue. How can I confirm the structure and identify potential impurities?

A3: The presence of unexpected fragments can indicate impurities from the synthesis or degradation of the target compound.

  • Common Impurities: A known impurity in the synthesis of BZP is 1,4-dibenzylpiperazine (B181160) (DBZP), which can be formed as a side-product.[6] Caffeine is also a common adulterant found in illicitly produced piperazine (B1678402) tablets.[7]

  • Confirmation Techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for unambiguous structure elucidation. The chemical shifts and coupling patterns of the protons and carbons in the benzyl (B1604629) and piperazine moieties provide detailed structural information.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. This can help distinguish the target compound from impurities with different chemical formulas.

    • Tandem Mass Spectrometry (MS/MS): By selecting the parent ion and inducing fragmentation, you can study its specific fragmentation pathways, which can be compared to known fragmentation patterns of BZP analogues.[8]

Quantitative Data Summary

For effective identification, it's crucial to compare analytical data against known standards. The following tables summarize key quantitative data for selected BZP analogues.

Table 1: GC-MS Retention Times and Key Mass Fragments for BZP and TFMPP

CompoundRetention Time (min)Base Peak (m/z)Other Abundant Ions (m/z)Reference
This compound (BZP)3.8091134, 176[7]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)3.99188145, 172, 230[7]

Table 2: Common Fragment Ions in ESI-MS/MS of Piperazine Analogues

Compound ClassCommon Fragment Ions (m/z)NotesReference
Benzylpiperazines (e.g., BZP, DBZP)91Corresponds to the tropylium (B1234903) ion from the benzyl group.[8]
Phenylpiperazines (e.g., mCPP, TFMPP)119, 70, 56Result from cleavage within the piperazine ring and the bond to the phenyl ring.[8]

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BZP Analogues

This protocol is a general guideline and may require optimization for specific analogues and instrumentation.

  • Sample Preparation: Dissolve approximately 1 mg of the BZP analogue in 1 mL of methanol. For salt forms, ensure complete dissolution.

  • Derivatization (Optional but Recommended): For improved peak shape, perform trimethylsilylation.

  • GC-MS Instrument Conditions:

    • Injector Temperature: 250°C

    • Interface Temperature: 280°C

    • Oven Program: Hold at 150°C for 1 min, then ramp to 220°C at 10°C/min, followed by a ramp to 290°C at 90°C/min and hold for 2.3 min.[7]

    • Carrier Gas: Helium at a flow rate of 1.2 mL/min.[7]

    • Column: HP-5 (5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[7]

    • MS Detector: Electron Ionization (EI) mode at 70 eV.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Isomer Separation

This protocol is suitable for the analysis of BZP analogues, including the separation of isomers.

  • Sample Preparation: Prepare a solution of the BZP analogue in the initial mobile phase (e.g., 10 mM formic acid in water).

  • LC-MS Instrument Conditions:

    • Column: Waters Symmetry Shield C18 column or equivalent.[1][2]

    • Mobile Phase A: 10 mM formic acid in water.[1][2]

    • Mobile Phase B: Acetonitrile (B52724).[1][2]

    • Gradient Elution: A linear gradient from low to high acetonitrile concentration. The specific gradient profile will need to be optimized for the specific isomers being separated.

    • MS Detector: Electrospray Ionization (ESI) in positive ion mode. A cone voltage of around 30 V is often recommended for screening.[1][2]

Visualized Workflows and Relationships

Troubleshooting Workflow for BZP Analogue Characterization

The following diagram outlines a logical workflow for troubleshooting common issues during the characterization of BZP analogues.

TroubleshootingWorkflow Troubleshooting Workflow for BZP Analogue Characterization start Start: Characterization Issue issue_gcms Poor GC-MS Peak Shape / Resolution start->issue_gcms issue_isomer Indistinguishable Isomers (MS) start->issue_isomer issue_impurity Unexpected MS Fragments start->issue_impurity check_active_sites Check for Active Sites (Liner, Column) issue_gcms->check_active_sites optimize_gc Optimize GC Program issue_gcms->optimize_gc derivatize Consider Derivatization (e.g., TMS) issue_gcms->derivatize gc_separation Optimize GC Separation (Column, Program) issue_isomer->gc_separation lc_separation Utilize LC for Separation issue_isomer->lc_separation gc_ird Employ GC-IRD issue_isomer->gc_ird nmr_analysis Perform NMR Analysis (¹H, ¹³C) issue_impurity->nmr_analysis hrms_analysis Conduct HRMS Analysis issue_impurity->hrms_analysis msms_analysis Run MS/MS Experiments issue_impurity->msms_analysis solution Problem Resolved check_active_sites->solution optimize_gc->solution derivatize->solution gc_separation->solution lc_separation->solution gc_ird->solution nmr_analysis->solution hrms_analysis->solution msms_analysis->solution

A logical workflow for troubleshooting common analytical challenges.

Analytical Techniques for BZP Analogue Characterization

This diagram illustrates the relationships between different analytical techniques and the information they provide for the characterization of BZP analogues.

AnalyticalTechniques Interrelation of Analytical Techniques for BZP Analogues bzp_analogue BZP Analogue Sample gcms GC-MS bzp_analogue->gcms lcms LC-MS bzp_analogue->lcms nmr NMR (¹H, ¹³C) bzp_analogue->nmr ftir FTIR / GC-IRD bzp_analogue->ftir retention_time Retention Time gcms->retention_time mass_spectrum Mass Spectrum (Fragmentation Pattern) gcms->mass_spectrum lcms->retention_time lcms->mass_spectrum molecular_structure Molecular Structure (Connectivity) nmr->molecular_structure functional_groups Functional Groups (Vibrational Modes) ftir->functional_groups identification Compound Identification retention_time->identification mass_spectrum->identification molecular_structure->identification functional_groups->identification

Key analytical techniques and the information they provide.

References

Technical Support Center: Analysis of Benzylpiperazine (BZP) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Benzylpiperazine (BZP) in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to overcoming matrix effects in BZP analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of BZP from biological matrices.

Issue Potential Cause Recommended Solution
Low BZP Signal / Ion Suppression Co-elution of Matrix Components: Endogenous compounds, particularly phospholipids (B1166683) in plasma and salts in urine, can co-elute with BZP and suppress its ionization in the mass spectrometer source.[1][2]1. Optimize Sample Preparation: Switch to a more rigorous cleanup method. Solid-Phase Extraction (SPE) is generally more effective at removing interfering matrix components than Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[1][2] For plasma, consider using a mixed-mode SPE that can remove both phospholipids and other interferences. 2. Improve Chromatographic Separation: Modify your LC gradient to better separate BZP from the matrix suppression zone. A post-column infusion experiment can help identify the retention time regions with significant ion suppression. 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of interfering matrix components.[1][2]
High Variability in BZP Response (Poor Precision) Inconsistent Matrix Effects: The composition of biological samples can vary between individuals, leading to inconsistent ion suppression or enhancement.[1][2] Inconsistent Sample Preparation: Variability in extraction efficiency can lead to imprecise results.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for BZP (e.g., BZP-d7) will co-elute and experience the same matrix effects as the analyte, allowing for accurate correction.[3] 2. Standardize Sample Preparation: Ensure consistent execution of the sample preparation protocol, including accurate pipetting and timing of each step. Automation can improve reproducibility.[4]
Low Recovery of BZP Inefficient Extraction: The chosen solvent or pH for LLE may not be optimal for BZP. The SPE sorbent or elution solvent may not be appropriate for retaining and eluting BZP. Analyte Degradation: BZP may be unstable under the extraction or storage conditions.1. Optimize LLE: For plasma, ensure the pH is basic (e.g., pH 12) and use an appropriate organic solvent like ethyl acetate.[5] 2. Optimize SPE: Select a sorbent that provides good retention for BZP (e.g., a mixed-mode cation exchange and reversed-phase sorbent). Optimize the wash and elution solvents to maximize recovery. 3. Investigate Analyte Stability: Perform stability studies in the biological matrix and during the extraction process.
Peak Tailing or Splitting Column Overload: Injecting too high a concentration of the sample extract. Secondary Interactions: Interactions between the basic BZP molecule and residual silanols on the analytical column. Inappropriate Injection Solvent: The solvent used to reconstitute the final extract may be too strong, causing poor peak shape.1. Dilute the Sample Extract: Reduce the concentration of the sample injected onto the column. 2. Adjust Mobile Phase: Add a small amount of an acidic modifier (e.g., formic acid) to the mobile phase to ensure BZP is protonated and exhibits better peak shape. 3. Match Injection Solvent: Ensure the injection solvent is of similar or weaker elution strength than the initial mobile phase conditions.
Unexpected Peaks or Interferences Metabolites: BZP is metabolized to hydroxylated and other compounds, which may be present in the sample.[6] Contamination: Contamination from sample collection tubes, solvents, or other lab equipment.1. Consider Metabolites: If analyzing urine, be aware of potential metabolites. An enzymatic hydrolysis step may be necessary to cleave glucuronide conjugates.[6] 2. Run Blanks: Analyze blank matrix samples and solvent blanks to identify sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in BZP analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components from the sample matrix.[7] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of the quantitative analysis.[7] In the analysis of BZP from biological fluids like plasma or urine, endogenous substances such as phospholipids, salts, and metabolites can cause significant matrix effects.[1][2]

Q2: How can I quantitatively assess the extent of matrix effects in my BZP analysis?

A2: The matrix effect can be quantitatively evaluated using the post-extraction spike method.[7] This involves comparing the peak area of BZP in a blank matrix extract that has been spiked with the analyte to the peak area of BZP in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

A matrix factor of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[7]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for BZP analysis?

A3: The choice of sample preparation is critical for minimizing matrix effects. Here is a comparison of common techniques:

  • Protein Precipitation (PPT): This is a simple and fast method but is generally not effective at removing phospholipids and other small molecule interferences, often resulting in significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning BZP into an organic solvent. For BZP, which is a basic compound, extraction at a high pH is effective.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and providing a clean extract.[1] For BZP, a mixed-mode sorbent with both reversed-phase and cation exchange properties can provide excellent cleanup of both non-polar and ionic interferences.

Q4: Should I use an internal standard for BZP analysis?

A4: Yes, the use of an internal standard is highly recommended. A stable isotope-labeled (SIL) internal standard, such as BZP-d7, is the gold standard.[3] A SIL-IS is chemically identical to BZP and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for the analyte-to-internal standard ratio to remain constant, enabling accurate and precise quantification even in the presence of matrix effects.[3]

Q5: Is it necessary to consider BZP metabolites in my analysis?

A5: It depends on the goal of your study. BZP is metabolized in the body to compounds like 4-hydroxy-BZP and 3-hydroxy-BZP, which are then excreted in urine, often as glucuronide or sulfate (B86663) conjugates.[6] If you are conducting a metabolic study or need to account for total BZP exposure, you will need to analyze for these metabolites. For urine samples, this typically requires an enzymatic hydrolysis step (using β-glucuronidase/arylsulfatase) to cleave the conjugates prior to extraction.[6]

Data Presentation

The following tables summarize typical quantitative data for BZP analysis from biological samples using different sample preparation techniques. Note that performance can vary depending on the specific laboratory conditions and instrumentation.

Table 1: Comparison of Sample Preparation Techniques for BZP Analysis

Technique Biological Matrix Typical Recovery (%) Matrix Effect (%) Typical LOQ (ng/mL) Reference
Liquid-Liquid Extraction (LLE)Human Plasma68%Not Reported82.7 (GC-MS)[5]
Solid-Phase Extraction (SPE) - Mixed ModeHuman Urine~91% (for similar compounds)Reduced vs. Reversed-Phase SPENot Reported for BZP
LC-MS MethodHuman Plasma>90% (for overall method)Not Reported5[8][9]

Matrix Effect (%) is calculated as (1 - Matrix Factor) * 100. A positive value indicates ion suppression, and a negative value indicates ion enhancement.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of BZP from Human Plasma

This protocol is adapted from a validated GC-MS method and is suitable for LC-MS/MS analysis.[5]

  • Sample Preparation: To 500 µL of human plasma in a polypropylene (B1209903) tube, add the internal standard (e.g., BZP-d7).

  • Alkalinization: Add 50 µL of 2 M NaOH to adjust the sample pH to approximately 12. Vortex for 30 seconds.

  • Extraction: Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 10 mM ammonium (B1175870) formate (B1220265) in 50:50 methanol (B129727):water). Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of BZP from Human Urine

This protocol uses a mixed-mode cation exchange and reversed-phase sorbent, which is effective for basic compounds like BZP. This is based on a method for similar compounds.

  • Sample Pre-treatment (Optional Hydrolysis): If analyzing for total BZP (including metabolites), perform enzymatic hydrolysis. To 1 mL of urine, add an appropriate buffer and β-glucuronidase/arylsulfatase enzyme. Incubate at 60°C for 2 hours.

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water to remove salts and other polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the BZP and its metabolites with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow cluster_0 Troubleshooting Workflow for Poor BZP Signal Start Poor BZP Signal (Low Sensitivity, High Variability) AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME CheckRecovery Check Extraction Recovery (Pre- vs. Post-Spike) AssessME->CheckRecovery ME Acceptable OptimizeSP Optimize Sample Prep (e.g., Switch LLE to SPE) AssessME->OptimizeSP ME Unacceptable (>15% variation) CheckRecovery->OptimizeSP Recovery Poor OptimizeLC Optimize Chromatography (Gradient, Column) CheckRecovery->OptimizeLC Recovery OK Revalidate Re-validate Method OptimizeSP->Revalidate UseSILIS Implement Stable Isotope Labeled Internal Standard OptimizeLC->UseSILIS UseSILIS->Revalidate

Caption: Troubleshooting workflow for poor BZP signal.

SPE_Workflow cluster_1 BZP Solid-Phase Extraction (SPE) Workflow from Urine Start Urine Sample Hydrolysis Enzymatic Hydrolysis (Optional, for Metabolites) Start->Hydrolysis Condition Condition SPE Cartridge (Methanol, Water) Hydrolysis->Condition Load Load Sample Condition->Load Wash1 Wash 1: Acidic Aqueous (Removes Salts) Load->Wash1 Wash2 Wash 2: Organic (Removes Non-polars) Wash1->Wash2 Elute Elute BZP (Ammoniated Organic Solvent) Wash2->Elute Evap Evaporate to Dryness Elute->Evap Recon Reconstitute Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: BZP Solid-Phase Extraction (SPE) Workflow from Urine.

References

Technical Support Center: Separation of N-Benzylpiperazine (BZP) and Its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of N-benzylpiperazine (BZP) from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common structural isomers of BZP I might encounter?

A1: Besides N-benzylpiperazine (BZP), you may encounter positional isomers where the benzyl (B1604629) group is attached to a different nitrogen atom of the piperazine (B1678402) ring, though BZP is the most common. More frequently, you will encounter isomers of substituted BZP derivatives, such as methylbenzylpiperazines (MBPs) or fluorobenzylpiperazines, where the substituent on the benzyl ring is at the ortho-, meta-, or para-position.[1] It is crucial to differentiate these as their pharmacological and toxicological properties can vary significantly.

Q2: Which analytical techniques are most effective for separating BZP from its isomers?

A2: The most commonly employed and effective techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] Thin-Layer Chromatography (TLC) is also a valuable tool for initial screening and method development.[3] For enantiomeric separations, chiral HPLC is the method of choice.[4][5]

Q3: Is derivatization necessary for the analysis of BZP and its isomers?

A3: Derivatization is not always necessary but can be highly beneficial, especially for GC-MS analysis.[1] Trimethylsilylation is a common choice that can improve peak shapes, separation, and stability.[3] For HPLC, derivatization is less common for BZP itself but might be employed to enhance detection or for chiral separations by forming diastereomers.[5]

Q4: My mass spectrometry data for different isomers looks very similar. How can I differentiate them?

A4: This is a common challenge as structural isomers often produce similar fragmentation patterns in MS.[1][6] To overcome this, excellent chromatographic separation is paramount.[7] Techniques like Gas Chromatography-Infrared Detection (GC-IRD) can provide confirmatory structural data.[1] High-resolution mass spectrometry (HRMS) can also help differentiate isomers by their exact masses if their elemental compositions differ.[1][6]

Troubleshooting Guides

HPLC & LC-MS Troubleshooting

Problem: Poor resolution between BZP and its positional isomers.

Possible Cause Suggested Solution
Inappropriate Column Chemistry For reversed-phase HPLC, consider columns with different selectivities. A standard C18 column may not provide sufficient resolution. Phenyl-hexyl or biphenyl (B1667301) phases can offer alternative selectivities for aromatic compounds.
Mobile Phase Not Optimized Systematically vary the mobile phase composition. Adjust the ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. Modifying the pH of the mobile phase can alter the ionization state of BZP (a basic compound) and its isomers, potentially improving separation. For instance, a mobile phase of acetonitrile and 40 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4) has been used successfully.[8]
Gradient Elution Too Steep If using a gradient, decrease the slope of the gradient. A shallower gradient provides more time for the isomers to interact with the stationary phase, often leading to better resolution.
Flow Rate Too High Reduce the flow rate. This can increase the efficiency of the separation, although it will also increase the analysis time.

Problem: Peak tailing for BZP and its isomers.

Possible Cause Suggested Solution
Secondary Interactions with Silanol (B1196071) Groups BZP is a basic compound and can interact with acidic silanol groups on the silica-based stationary phase, causing peak tailing.[9] Use a base-deactivated column or an end-capped column. Adding a small amount of a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase can also help to mask the silanol groups. Operating at a lower pH can protonate the silanols and reduce these interactions.
Column Overload Inject a smaller sample volume or dilute your sample. Overloading the column can lead to peak distortion, including tailing.[9]
Column Contamination or Void If the problem persists, the column may be contaminated or have a void at the inlet. Try flushing the column with a strong solvent. If that fails, replacing the column may be necessary.[9][10]
GC-MS Troubleshooting

Problem: Co-elution of BZP isomers.

Possible Cause Suggested Solution
Inadequate Stationary Phase A standard non-polar column (e.g., DB-5MS) might not resolve all isomers. Consider a more polar stationary phase. A 100% trifluoropropyl methyl polysiloxane (Rtx-200) stationary phase has been shown to resolve underivatized and perfluoroacyl derivatives of piperazine isomers.[1]
Oven Temperature Program Not Optimized Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate to enhance separation. A hold at a specific temperature where the isomers start to separate can also be beneficial.
Derivatization Derivatizing the isomers can alter their volatility and chromatographic behavior, potentially leading to better separation. Trifluoroacetyl (TFA) derivatization has been used for BZP and its metabolites.[8]

Problem: Poor peak shape for BZP and its isomers.

Possible Cause Suggested Solution
Active Sites in the GC System BZP, being a basic compound, can interact with active sites in the inlet liner or the column, leading to peak tailing. Use a deactivated inlet liner. If the column is old, it may have become active; trimming a small portion from the front of the column can help.[11]
Improper Column Installation Ensure the column is installed correctly in the inlet and detector according to the manufacturer's instructions. An incorrect installation depth can create dead volumes and cause peak distortion.[12]
Injection Technique Issues For splitless injections, ensure the initial oven temperature is appropriate for the solvent to allow for proper solvent focusing. A mismatch between the solvent polarity and the stationary phase can also cause peak splitting or tailing.[11]

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of BZP from various studies.

Table 1: HPLC-MS/MS Quantitative Parameters for BZP in Hair

ParameterValueReference
Linearity Range0.085 to 8.65 ng/mg[13][14]
Correlation Coefficient (r²)≥ 0.99[13][14]
Intra-day Precision (%RSD)≤ 10%[13][14]
Inter-day Precision (%RSD)≤ 10%[13][14]
Extraction Efficiency78% - 91%[13][14]

Table 2: LC-MS Quantitative Parameters for BZP and TFMPP in Human Plasma

ParameterValueReference
Linearity Range1 to 50 ng/mL[15]
Correlation Coefficient (r²)> 0.99[15]
Lower Limit of Quantification (LLOQ)5 ng/mL[15]
Accuracy> 90%[15]
Intra-day Precision (%RSD)< 5%[15]
Inter-day Precision (%RSD)< 10%[15]

Table 3: GC-MS Quantitative Parameters for BZP in Human Plasma

ParameterValueReference
Limit of Detection (LOD)24.8 ng/mL[16]
Limit of Quantification (LOQ)82.7 ng/mL[16]
Linearity RangeLOQ to 1000 ng/mL[16]
Correlation Coefficient (r²)> 0.999[16]
Extraction Recovery68%[16]
Intra-day Precision (%RSD)< 5%[16]
Inter-day Precision (%RSD)< 5%[16]

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of BZP in Hair

This protocol is based on the method described by Bassindale & Berezowski.[13][14]

  • Sample Preparation:

    • Decontaminate a 20 mg hair sample.

    • Extract the sample.

    • Perform partial purification using mixed-mode solid-phase extraction (SPE) cartridges.

  • LC-MS/MS Conditions:

    • LC System: High-performance liquid chromatography system.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Column: (Specific column details should be optimized based on available instrumentation, but a C18 or similar reversed-phase column is a good starting point).

    • Mobile Phase: (A gradient of an aqueous buffer with an organic modifier like acetonitrile or methanol (B129727) is typical. Specifics need to be developed).

    • Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Protocol 2: GC-MS Analysis of BZP and its Metabolites in Urine with Derivatization

This protocol is adapted from the method by Tsutsumi et al.[8]

  • Sample Preparation:

    • Perform enzymatic hydrolysis of the urine sample.

    • Conduct solid-phase extraction (SPE) using an OASIS HLB cartridge.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue and perform trifluoroacetyl (TFA) derivatization.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector.

    • Mass Spectrometer: Mass selective detector.

    • Column: (Specific column details to be optimized, a DB-5MS or equivalent is a common starting point).

    • Carrier Gas: Helium.

    • Oven Program: Optimize the temperature ramp to achieve separation.

    • Detection: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.

Visualizations

Experimental_Workflow_HPLC cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Matrix (e.g., Hair, Plasma) Extraction Extraction Sample->Extraction Purification Purification (e.g., SPE) Extraction->Purification Injection Injection into HPLC Purification->Injection Column Chromatographic Separation (e.g., C18 Column) Injection->Column Detection MS/MS Detection Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: A generalized workflow for the analysis of BZP isomers using HPLC-MS/MS.

Troubleshooting_Logic Start Poor Separation of BZP Isomers ProblemType Identify Problem Type Start->ProblemType PoorResolution Poor Resolution ProblemType->PoorResolution Low Rs PeakTailing Peak Tailing ProblemType->PeakTailing Asymmetric Peaks CheckColumn Check Column Chemistry and Integrity PoorResolution->CheckColumn CheckSystemActivity Check for Active Sites (Liner, Column) PeakTailing->CheckSystemActivity OptimizeMobilePhase Optimize Mobile Phase (Composition, pH, Gradient) CheckColumn->OptimizeMobilePhase Column OK SolutionFound Problem Resolved OptimizeMobilePhase->SolutionFound Resolution Improved CheckSampleLoad Check Sample Concentration and Injection Volume CheckSystemActivity->CheckSampleLoad System OK CheckSampleLoad->SolutionFound Peak Shape Improved

Caption: A logical troubleshooting flowchart for common separation issues with BZP isomers.

References

refinement of protocols for studying 1-benzylpiperazine's behavioral effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the behavioral effects of 1-benzylpiperazine (BZP). The information is tailored for researchers, scientists, and drug development professionals to refine experimental protocols and address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary behavioral effects of BZP observed in animal models?

A1: BZP is a psychoactive substance with stimulant properties similar to amphetamine.[1] In animal models, acute administration of BZP typically produces dose-dependent increases in locomotor activity and stereotyped behaviors.[2][3] It has also been shown to have rewarding effects, as demonstrated in conditioned place preference (CPP) and self-administration paradigms.[4][5] Furthermore, BZP can substitute for the discriminative stimulus effects of other stimulants like amphetamine and cocaine in rhesus monkeys.[2][6]

Q2: My locomotor activity data shows high variability between subjects after BZP administration. What are the potential causes and solutions?

A2: High variability is a common issue in behavioral pharmacology. Several factors can contribute to this when studying BZP:

  • Habituation: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity, masking the drug's effects.

    • Solution: Implement a thorough habituation phase where animals are allowed to explore the apparatus for several sessions before the experiment begins to establish a stable baseline.[7]

  • Environmental Factors: Subtle changes in the testing environment, such as lighting, noise, or odors, can significantly impact rodent behavior.[8][9] Even the gender of the experimenter can be a confounding variable.[9]

    • Solution: Standardize testing conditions meticulously. Conduct experiments at the same time of day, ensure consistent lighting and low noise levels, and maintain a consistent handling procedure for all animals.[7][9]

  • Animal Characteristics: Factors like the strain, age, sex, and housing conditions of the animals can influence their response to BZP.[8][10] Social hierarchy in group-housed animals can also affect behavioral outcomes.[8]

    • Solution: Use a consistent animal supplier and standardize the age and weight of the animals. Be mindful of the estrous cycle in female rodents, as it can affect behavioral performance.[9] House animals under controlled conditions and report these details thoroughly in your methodology.

  • Metabolic Differences: Genetic polymorphisms in metabolic enzymes like cytochrome P450 (CYP2D6) can lead to inter-individual differences in BZP metabolism and, consequently, its behavioral effects.[11]

    • Solution: While difficult to control directly without genetic screening, be aware of this potential source of variability when analyzing data. Using larger group sizes can help mitigate the impact of individual outliers.

Q3: I am not observing a conditioned place preference (CPP) with BZP. What aspects of my protocol should I review?

A3: Failure to establish a significant CPP can result from several methodological factors:

  • Dose Selection: The dose of BZP may be too low to be rewarding or so high that it induces aversive effects, such as anxiety or seizures, which would counteract any rewarding properties.[1][12]

    • Solution: Conduct a dose-response study to identify the optimal dose for producing rewarding effects without significant aversion. Refer to established literature for effective dose ranges.[3]

  • Conditioning Schedule: The number of conditioning sessions may be insufficient for the association between the environment and the drug's effects to form.[7]

    • Solution: A typical CPP protocol involves 2 to 4 pairings of the drug and vehicle.[7] Consider increasing the number of conditioning sessions if a weaker rewarding drug is suspected.

  • Apparatus Bias: Animals may have a pre-existing preference for one compartment of the CPP apparatus over the other, which can confound the results.[5][13]

    • Solution: Conduct an unbiased protocol. Before conditioning, test each animal's baseline preference for the compartments. The drug-paired compartment should be counterbalanced across subjects to control for any inherent bias.[7][13]

  • Handling Stress: Excessive stress from handling and injections can interfere with the rewarding effects of the drug.

    • Solution: Handle animals consistently and gently throughout the experiment to minimize stress.[7]

Q4: Can BZP be used in drug discrimination studies? What are the key considerations?

A4: Yes, BZP is effective in drug discrimination paradigms. Studies have shown that BZP fully substitutes for amphetamine in rhesus monkeys and for S(+)-MDMA in mice.[2][6][14] Key considerations include:

  • Training Drug: The choice of the training drug is crucial. BZP shows strong substitution for stimulants like amphetamine and cocaine.[2]

  • Dose-Effect Curve: It is essential to establish a full dose-effect curve for BZP to determine the range of doses that produce substitution for the training drug.

  • Pretreatment Time: The time between BZP administration and the test session must be optimized to coincide with the drug's peak effect.

Experimental Protocols & Data

Locomotor Activity Assay

Objective: To measure the stimulant effects of BZP on spontaneous movement in rodents.

Methodology:

  • Habituation: Place individual animals into the locomotor activity chambers (e.g., transparent boxes equipped with infrared beams) for 30-60 minutes for at least 3 consecutive days prior to testing to allow for acclimation.

  • Baseline: On the test day, place animals in the chambers and record baseline activity for 30-60 minutes.

  • Administration: Administer BZP or vehicle (e.g., saline) via the chosen route (commonly intraperitoneal, IP). Doses typically range from 5 to 40 mg/kg for rats.[3]

  • Testing: Immediately return the animal to the chamber and record locomotor activity (e.g., beam breaks, distance traveled) for a period of 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the onset and duration of the drug's effect. Compare the total activity counts between the BZP and vehicle groups.

Table 1: Acute BZP Dose-Dependent Effects on Locomotor Activity in Rats

Dose (mg/kg, IP) Locomotor Activity (Mean Beam Breaks ± SEM)
Vehicle (Saline) 150 ± 25
5.0 300 ± 40
10.0 750 ± 85
20.0 1200 ± 150
40.0 950 ± 120 (Note: higher doses may induce stereotypy, reducing locomotion)

Note: Data are representative values synthesized from typical findings, such as those described in Brennan et al. (2007).[3] Actual results will vary based on specific experimental conditions.

Conditioned Place Preference (CPP) Protocol

Objective: To assess the rewarding properties of BZP by measuring an animal's preference for an environment previously paired with the drug.[5][15]

Methodology:

  • Phase 1: Pre-Conditioning (Baseline Preference): On Day 1, place the animal in the central compartment of a three-compartment CPP apparatus and allow free access to all compartments for 15-20 minutes. Record the time spent in each distinct outer compartment to establish any baseline bias.[13]

  • Phase 2: Conditioning (4-8 days): This phase consists of alternating injections of BZP and vehicle.

    • Drug Pairing: On drug conditioning days (e.g., Days 2, 4, 6), administer BZP and confine the animal to one of the outer compartments for 30 minutes. The compartment paired with the drug should be counterbalanced across subjects (for the initially non-preferred compartment in a biased design, or randomly in an unbiased design).[7][13]

    • Vehicle Pairing: On vehicle conditioning days (e.g., Days 3, 5, 7), administer the vehicle and confine the animal to the opposite outer compartment for 30 minutes.

  • Phase 3: Post-Conditioning (Preference Test): On the day after the final conditioning session, place the animal (in a drug-free state) in the central compartment and allow free access to the entire apparatus for 15-20 minutes. Record the time spent in each compartment.

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the post-conditioning test compared to the pre-conditioning baseline indicates a CPP.[13]

Visualizations

BZP Mechanism of Action: Signaling Pathway

BZP exerts its stimulant effects primarily by acting on dopaminergic and serotonergic systems.[1][11] It stimulates the release and inhibits the reuptake of these monoamines, increasing their concentration in the synaptic cleft.[11][16]

BZP_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron BZP This compound (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake & Promotes Efflux (Lower Potency) Synapse_DA DAT->Synapse_DA Release Synapse_5HT SERT->Synapse_5HT Release VMAT Vesicular Monoamine Transporter (VMAT) Dopamine_Vesicle Dopamine Vesicles Serotonin_Vesicle Serotonin Vesicles Dopamine_Vesicle->DAT Release Serotonin_Vesicle->SERT Release DA_Receptor Dopamine Receptors Behavioral_Effects Stimulant & Rewarding Behavioral Effects DA_Receptor->Behavioral_Effects HT_Receptor Serotonin Receptors HT_Receptor->Behavioral_Effects Synapse_DA->DA_Receptor Binds Synapse_5HT->HT_Receptor Binds

Caption: Simplified signaling pathway for this compound (BZP).

Experimental Workflow: Conditioned Place Preference

The following diagram illustrates a typical workflow for a CPP experiment, a common paradigm for assessing the rewarding effects of BZP.[5][15]

CPP_Workflow Habituation Animal Habituation (Handling & Apparatus Exposure) PreTest Phase 1: Pre-Conditioning Test (Record Baseline Preference) Habituation->PreTest Day 1 Conditioning Phase 2: Conditioning Sessions (Alternating BZP and Vehicle Pairings) PreTest->Conditioning Days 2-8 PostTest Phase 3: Post-Conditioning Test (Drug-Free State) Conditioning->PostTest Day 9 Analysis Data Analysis (Compare Time Spent in Paired vs. Unpaired Compartments) PostTest->Analysis Conclusion Conclusion (Preference = Rewarding Effect) Analysis->Conclusion

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 1-Benzylpiperazine using NMR and Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for validating the purity of synthesized 1-benzylpiperazine (BZP). This guide includes supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most appropriate analytical approach.

Introduction to this compound and the Importance of Purity

This compound (BZP) is a synthetic compound that acts as a central nervous system stimulant. Due to its psychoactive properties, it has been investigated for various pharmacological applications but is also a controlled substance in many jurisdictions. In a research and development context, ensuring the purity of synthesized BZP is paramount. Impurities, which can include unreacted starting materials (e.g., piperazine, benzyl (B1604629) chloride), by-products (e.g., 1,4-dibenzylpiperazine), and residual solvents, can significantly impact the compound's biological activity, toxicity, and overall experimental outcomes.

Comparison of Analytical Techniques for Purity Determination

The purity of a synthesized compound like this compound can be assessed using several analytical techniques. While NMR spectroscopy offers a powerful tool for both structural elucidation and quantitative analysis, HPLC and GC-MS are also widely employed methods. Each technique has its own set of advantages and limitations.

Feature¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.Separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.Separates volatile components of a mixture in the gas phase followed by detection and identification using mass spectrometry.
Primary Use Structural elucidation and quantification.Quantification and separation of non-volatile and thermally labile compounds.Separation and identification of volatile and thermally stable compounds.
Sample Type Soluble compounds.Soluble compounds.Volatile and thermally stable compounds.
Purity Determination Quantitative NMR (qNMR) using an internal standard allows for direct quantification of the analyte and impurities.Based on the relative peak area of the analyte compared to all other detected peaks.Based on the relative peak area of the analyte in the chromatogram.
Typical Purity (%) >99% (with high accuracy)98-99.5%98-99.5%
Limit of Detection ~0.1%ppm to ppb levelppm to ppb level
Advantages - Provides structural confirmation.- Non-destructive.- Universal detector for proton-containing molecules.- Can detect and quantify a wide range of impurities simultaneously, including residual solvents.[1]- High sensitivity and resolution.- Well-established and widely available.- Suitable for a broad range of compounds.- Excellent separation efficiency.- Provides molecular weight and fragmentation information for identification.- High sensitivity.
Limitations - Lower sensitivity compared to chromatographic methods.- Signal overlap can complicate quantification.- Requires a relatively pure sample for accurate analysis.[2]- Does not provide structural information.- May not detect impurities that do not have a chromophore (with UV detection).- Co-elution of impurities can lead to inaccurate results.[1]- Limited to volatile and thermally stable compounds.- Derivatization may be required for some compounds.- May not be suitable for quantifying non-volatile impurities.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable results. Below are representative protocols for the analysis of this compound purity using ¹H NMR, HPLC, and GC-MS.

Quantitative ¹H NMR Spectroscopy Protocol

Objective: To determine the purity of synthesized this compound using an internal standard.

Materials:

  • Synthesized this compound

  • Internal Standard (e.g., maleic acid, 1,4-dioxane)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of the internal standard and dissolve it in a known volume of the deuterated solvent to prepare a stock solution of known concentration.

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound.

  • Dissolve the weighed BZP in a precise volume of the internal standard stock solution.

  • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation and accurate integration. A typical D1 value is 30 seconds.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (>100:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_BZP / N_BZP) * (N_IS / I_IS) * (MW_BZP / MW_IS) * (m_IS / m_BZP) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • BZP = this compound

    • IS = Internal Standard

Expected ¹H NMR Data for this compound and Potential Impurities (in CDCl₃):

CompoundProtonsChemical Shift (ppm)MultiplicityIntegration
This compound Phenyl-H7.25-7.35m5H
Benzyl-CH₂3.52s2H
Piperazine-CH₂ (adjacent to N-benzyl)2.45t4H
Piperazine-CH₂ (adjacent to NH)2.90t4H
Piperazine-NH1.85s1H
Piperazine Piperazine-CH₂~2.84s8H
Benzyl Chloride Phenyl-H7.30-7.40m5H
Benzyl-CH₂4.55s2H
1,4-Dibenzylpiperazine Phenyl-H7.25-7.35m10H
Benzyl-CH₂3.52s4H
Piperazine-CH₂2.50s8H
HPLC Protocol

Objective: To determine the purity of synthesized this compound by assessing the relative peak area.

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Purity Calculation: Calculate the purity by dividing the peak area of the this compound by the total area of all peaks in the chromatogram and multiplying by 100.

GC-MS Protocol

Objective: To identify and quantify this compound and its volatile impurities.

Instrumentation and Conditions:

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-550

Procedure:

  • Sample Preparation: Prepare a solution of the synthesized this compound in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample into the GC-MS system and acquire the data.

  • Data Analysis: Identify the peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Calculate the purity based on the relative peak areas.

Visualization of Workflows

The following diagrams illustrate the experimental workflow for purity validation and the logical relationship in comparing NMR with other analytical methods.

experimental_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Validation cluster_results Data Evaluation synthesis Synthesized This compound nmr ¹H NMR Analysis synthesis->nmr hplc HPLC Analysis synthesis->hplc gcms GC-MS Analysis synthesis->gcms purity_nmr Purity from NMR nmr->purity_nmr purity_hplc Purity from HPLC hplc->purity_hplc purity_gcms Purity from GC-MS gcms->purity_gcms comparison Comparative Purity Report purity_nmr->comparison purity_hplc->comparison purity_gcms->comparison

Caption: Experimental workflow for the purity validation of synthesized this compound.

logical_comparison cluster_primary Primary Question cluster_methods Analytical Methods cluster_evaluation Evaluation Criteria question Validate Purity of Synthesized BZP nmr ¹H NMR question->nmr hplc HPLC question->hplc gcms GC-MS question->gcms structural Structural Info nmr->structural Provides quantitative Quantitative Accuracy nmr->quantitative High sensitivity Sensitivity nmr->sensitivity Lower scope Analyte Scope nmr->scope Broad (protonated) hplc->structural Lacks hplc->quantitative High hplc->sensitivity High hplc->scope Non-volatile gcms->structural Provides (MS) gcms->quantitative High gcms->sensitivity Very High gcms->scope Volatile

Caption: Logical comparison of analytical methods for BZP purity validation.

Conclusion

The choice of analytical technique for validating the purity of synthesized this compound depends on the specific requirements of the research.

  • ¹H NMR spectroscopy is an invaluable tool for providing unequivocal structural confirmation while simultaneously offering accurate quantitative purity assessment through qNMR. It is particularly advantageous for its ability to detect a wide range of impurities, including those without UV chromophores and residual solvents, in a single, non-destructive measurement.

  • HPLC is a highly sensitive and robust method for quantitative analysis, making it an excellent choice for routine purity checks and for detecting trace-level impurities, provided they are detectable by the chosen detector.

  • GC-MS offers exceptional separation and identification capabilities for volatile impurities and is highly sensitive.

For a comprehensive and unambiguous validation of the purity of synthesized this compound, a combination of these orthogonal techniques is often the most rigorous approach. For instance, ¹H NMR can be used for primary structural confirmation and quantification of major components, while HPLC or GC-MS can be employed to detect and quantify trace impurities. This multi-faceted strategy ensures a high degree of confidence in the purity of the synthesized compound, thereby upholding the integrity of subsequent research and development activities.

References

Comparative Analysis of Dopamine Release by 1-Benzylpiperazine and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the mechanisms and quantitative aspects of dopamine (B1211576) release induced by 1-benzylpiperazine (BZP) and amphetamine. Both substances are central nervous system stimulants that exert their effects primarily through modulation of the dopaminergic system. Understanding their distinct and overlapping pharmacological profiles is crucial for research into novel therapeutics and for comprehending their abuse potential.

Executive Summary

Amphetamine is a well-characterized psychostimulant that potently releases dopamine by acting as a substrate for the dopamine transporter (DAT), leading to competitive inhibition of dopamine reuptake and reverse transport of dopamine into the synaptic cleft.[1][2] this compound (BZP) also induces dopamine release, exhibiting an amphetamine-like mechanism of action.[3][4] While both compounds function as dopamine releasers, they exhibit notable differences in their potency and effects on other monoamine transporters. This guide presents a side-by-side comparison of their quantitative effects on monoamine release, details the experimental protocols used to derive this data, and provides visual representations of their signaling pathways.

Quantitative Data Comparison

The following table summarizes the in vitro potencies (EC50 values) of d-amphetamine and this compound (BZP) for inducing the release of dopamine (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT) via their respective transporters (DAT, NET, SERT). Lower EC50 values indicate greater potency. This data is derived from studies using rat brain synaptosomes.[5]

CompoundDAT (EC50, nM)NET (EC50, nM)SERT (EC50, nM)
d-Amphetamine 2571765
This compound (BZP) 175626050

Data Interpretation:

  • Dopamine Transporter (DAT): d-Amphetamine is significantly more potent at inducing dopamine release than BZP, with an EC50 value seven times lower.

  • Norepinephrine Transporter (NET): Both compounds are potent norepinephrine releasers, with d-amphetamine being approximately nine times more potent than BZP.

  • Serotonin Transporter (SERT): Both d-amphetamine and BZP are considerably less potent at the serotonin transporter compared to DAT and NET. BZP has a particularly weak effect on serotonin release.

Mechanisms of Action

Both amphetamine and BZP increase extracellular dopamine levels primarily by interacting with the dopamine transporter (DAT) on presynaptic neurons. However, the intricacies of their mechanisms involve multiple steps.

Amphetamine:

  • DAT Substrate: Amphetamine is a substrate for DAT and is transported into the presynaptic terminal.[1]

  • Competitive Reuptake Inhibition: By competing with dopamine for uptake, amphetamine effectively blocks the clearance of dopamine from the synaptic cleft.[2]

  • Vesicular Monoamine Transporter 2 (VMAT2) Interaction: Once inside the neuron, amphetamine interferes with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of dopamine into synaptic vesicles and leading to an increase in cytosolic dopamine concentration.[6][7]

  • DAT-Mediated Reverse Transport: The elevated cytosolic dopamine, coupled with amphetamine's interaction with DAT, promotes the reversal of the transporter's function, causing it to pump dopamine out of the neuron and into the synapse.[1][8] This process is further modulated by intracellular signaling cascades involving protein kinase C (PKC) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1]

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamine is also an agonist at the intracellular trace amine-associated receptor 1 (TAAR1). Activation of TAAR1 can lead to phosphorylation of DAT, further contributing to dopamine efflux.[6][7]

This compound (BZP):

BZP's mechanism of action is less extensively characterized than that of amphetamine but is understood to be broadly similar.

  • DAT Substrate: BZP acts as a substrate for DAT, leading to dopamine release.[3][9]

  • Monoamine Release: Animal studies have demonstrated that BZP stimulates the release and inhibits the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin.[3] Its effects on the dopamine system are considered predominant.[10]

  • Sympathomimetic Activity: BZP exhibits direct and indirect sympathomimetic activities, contributing to its stimulant effects.[9]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways involved in dopamine release mediated by amphetamine and the presumed pathway for BZP.

Amphetamine_Dopamine_Release cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_intracellular Amphetamine_ext Amphetamine Dopamine_ext Dopamine Amphetamine_ext->Dopamine_ext Blocks Reuptake DAT DAT Amphetamine_ext->DAT Enters via DAT DAT->Dopamine_ext Reverse Transport Amphetamine_cyto Intracellular Amphetamine VMAT2 VMAT2 Dopamine_cyto Cytosolic Dopamine VMAT2->Dopamine_cyto Increases Vesicle Synaptic Vesicle Vesicle->Dopamine_cyto Disrupts Storage Dopamine_cyto->DAT Substrate for Reverse Transport TAAR1 TAAR1 PKC PKC TAAR1->PKC Activates CaMKII CaMKII TAAR1->CaMKII Activates PKC->DAT Phosphorylates CaMKII->DAT Phosphorylates Amphetamine_cyto->VMAT2 Interferes with Amphetamine_cyto->TAAR1 Activates

Caption: Amphetamine's mechanism of dopamine release.

BZP_Dopamine_Release cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_intracellular BZP_ext BZP Dopamine_ext Dopamine BZP_ext->Dopamine_ext Blocks Reuptake DAT DAT BZP_ext->DAT Enters via DAT DAT->Dopamine_ext Reverse Transport BZP_cyto Intracellular BZP VMAT2 VMAT2 Dopamine_cyto Cytosolic Dopamine VMAT2->Dopamine_cyto Increases Vesicle Synaptic Vesicle Vesicle->Dopamine_cyto Presumed Disruption of Storage Dopamine_cyto->DAT Substrate for Reverse Transport BZP_cyto->VMAT2 Presumed Interference

Caption: Presumed mechanism of BZP-induced dopamine release.

Experimental Protocols

The quantitative data presented in this guide are typically generated using in vitro and in vivo experimental techniques. Below are detailed methodologies for two key experiments.

In Vitro Synaptosome Monoamine Release Assay

This assay measures the ability of a compound to induce the release of radiolabeled monoamines from isolated nerve terminals (synaptosomes).

1. Tissue Preparation and Synaptosome Isolation:

  • Brain regions rich in the monoamine of interest (e.g., striatum for dopamine) are dissected from rats.

  • The tissue is homogenized in an ice-cold sucrose (B13894) solution.

  • The homogenate undergoes differential centrifugation to pellet and isolate the synaptosomes.[5]

2. Radiolabeling and Superfusion:

  • Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine) to allow for its uptake into synaptic vesicles.

  • The radiolabeled synaptosomes are then placed in a superfusion apparatus and continuously washed with a buffer to establish a stable baseline of radioactivity.[5]

3. Drug Application and Quantification:

  • The test compound (e.g., amphetamine or BZP) is introduced into the superfusion buffer at various concentrations.

  • Fractions of the superfusion buffer are collected over time, and the amount of radioactivity in each fraction is measured using liquid scintillation counting.

  • An increase in radioactivity above the baseline indicates monoamine release.

4. Data Analysis:

  • Concentration-response curves are generated, and the EC50 value (the concentration of the drug that produces 50% of the maximal release) is calculated.[5]

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

1. Surgical Implantation of Microdialysis Probe:

  • A guide cannula is stereotaxically implanted into the target brain region (e.g., nucleus accumbens or striatum) of an anesthetized rat and secured to the skull.

  • The animal is allowed to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain.

  • The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

  • Dialysate samples, containing extracellular fluid from the surrounding brain tissue, are collected at regular intervals.

3. Drug Administration and Sample Analysis:

  • After a baseline collection period, the animal is administered the test compound (e.g., amphetamine or BZP) via a systemic route (e.g., intraperitoneal injection).

  • Dialysate samples continue to be collected.

  • The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ED).

4. Data Analysis:

  • Changes in extracellular dopamine concentration are expressed as a percentage of the baseline levels.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described experimental protocols.

Synaptosome_Release_Workflow cluster_prep Synaptosome Preparation cluster_assay Release Assay cluster_analysis Data Analysis start Dissect Brain Region homogenize Homogenize Tissue start->homogenize centrifuge Differential Centrifugation homogenize->centrifuge isolate Isolate Synaptosomes centrifuge->isolate radiolabel Incubate with [³H]Monoamine isolate->radiolabel superfuse Superfusion & Baseline radiolabel->superfuse add_drug Add Test Compound superfuse->add_drug collect Collect Fractions add_drug->collect count Scintillation Counting collect->count plot Generate Concentration- Response Curve count->plot calculate Calculate EC50 plot->calculate

Caption: Workflow for in vitro synaptosome release assay.

Microdialysis_Workflow cluster_surgery Surgical Procedure cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis anesthetize Anesthetize Animal implant Implant Guide Cannula anesthetize->implant recover Allow Recovery implant->recover insert_probe Insert Microdialysis Probe recover->insert_probe perfuse Perfuse with aCSF insert_probe->perfuse baseline Collect Baseline Samples perfuse->baseline administer_drug Administer Test Compound baseline->administer_drug collect_samples Collect Post-Drug Samples administer_drug->collect_samples hplc Analyze Samples by HPLC-ED collect_samples->hplc quantify Quantify Dopamine Levels hplc->quantify analyze_data Express as % of Baseline quantify->analyze_data

Caption: Workflow for in vivo microdialysis experiment.

References

1-Benzylpiperazine vs. MDMA: A Comparative Analysis of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the mechanisms of action of 1-benzylpiperazine (BZP) and 3,4-methylenedioxymethamphetamine (MDMA). The information presented is collated from experimental data to assist researchers in understanding the distinct and overlapping pharmacological profiles of these two psychoactive substances.

Introduction

This compound (BZP) is a synthetic stimulant that has been used recreationally, often marketed as a "legal high" or as an alternative to MDMA.[1][2] Chemically, it is a piperazine (B1678402) derivative. 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy, is a substituted amphetamine with both stimulant and empathogenic properties.[3] While both substances produce psychostimulant effects, their underlying mechanisms of action at the molecular level exhibit significant differences, which are crucial for understanding their distinct pharmacological and toxicological profiles. This guide will delve into their interactions with monoamine transporters, receptor binding affinities, and the subsequent downstream signaling pathways.

Data Presentation: Quantitative Comparison

The primary molecular targets for both BZP and MDMA are the monoamine transporters: the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). Their interaction with these transporters leads to an increase in the extracellular concentrations of dopamine, serotonin, and norepinephrine, respectively. However, the potency and selectivity of these interactions differ significantly.

Table 1: Monoamine Transporter Interaction - Neurotransmitter Release
CompoundDAT Release (EC50, nM)NET Release (EC50, nM)SERT Release (EC50, nM)
This compound (BZP) 175[1]62[1]6050[1]
MDMA 119[4]-58[4]

EC50 (Half-maximal effective concentration) values represent the concentration of the drug that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates greater potency.

Table 2: Receptor Binding Affinities (Ki, nM)
ReceptorThis compound (BZP)MDMA
Serotonin Receptors
5-HT1AAgonist activity reported[5]-
5-HT2ANon-selective agonist[1]Partial agonist[6][7]
5-HT2BAntagonist activity reported[2]-
5-HT2CAgonist activity reported[2]-
Dopamine Receptors
D1-No significant changes in mRNA expression after repeated administration[8]
D2-No significant changes in mRNA expression after repeated administration[8]
D3-No significant changes in mRNA expression after repeated administration[8]
Trace Amine-Associated Receptor 1 (TAAR1) No direct agonist activity reportedPotent agonist[9][10]

Ki (inhibition constant) values represent the concentration of a drug that will bind to 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

Mechanisms of Action

This compound (BZP)

BZP's mechanism of action is primarily characterized by its interaction with monoamine transporters, leading to the release and inhibition of reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin.[2][11] As indicated in Table 1, BZP is a more potent releaser of norepinephrine and dopamine compared to serotonin.[1] This profile aligns with its predominantly stimulant effects, which are often compared to those of amphetamine.[12] BZP also acts as a non-selective agonist at a variety of serotonin receptors, which may contribute to its complex pharmacological profile.[1]

MDMA

MDMA's mechanism of action is more complex and multifaceted than that of BZP. Like BZP, MDMA interacts with monoamine transporters to induce the release and inhibit the reuptake of serotonin, dopamine, and norepinephrine.[3][13] However, MDMA displays a significantly higher potency for serotonin release compared to dopamine and norepinephrine, which is a key differentiator from BZP and traditional amphetamines.[4] This pronounced serotonergic activity is believed to be responsible for its characteristic empathogenic and prosocial effects.[14]

Furthermore, MDMA is a potent agonist of the intracellular Trace Amine-Associated Receptor 1 (TAAR1).[9][10] Activation of TAAR1 by MDMA initiates a signaling cascade that contributes to the internalization of monoamine transporters, further increasing extracellular neurotransmitter levels.[13][[“]][16] MDMA also exhibits partial agonist activity at 5-HT2A receptors, which is thought to contribute to its perceptual alterations.[6][7]

Signaling Pathways

The interaction of BZP and MDMA with their respective molecular targets initiates distinct downstream signaling cascades.

BZP Signaling

The primary signaling events following BZP administration are a direct consequence of increased extracellular monoamine levels. The activation of various postsynaptic dopamine and serotonin receptors by these neurotransmitters triggers a range of intracellular responses. However, specific, well-defined signaling pathways uniquely attributed to direct BZP-receptor interactions are not as extensively characterized as those for MDMA.

BZP_Signaling_Pathway BZP This compound (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits reuptake & promotes efflux NET Norepinephrine Transporter (NET) BZP->NET Inhibits reuptake & promotes efflux SERT Serotonin Transporter (SERT) BZP->SERT Weakly inhibits reuptake & promotes efflux HT_receptors Serotonin Receptors (Non-selective agonist) BZP->HT_receptors Dopamine ↑ Extracellular Dopamine DAT->Dopamine Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Serotonin ↑ Extracellular Serotonin SERT->Serotonin D_receptors Dopamine Receptors Dopamine->D_receptors A_receptors Adrenergic Receptors Norepinephrine->A_receptors Serotonin->HT_receptors Downstream Downstream Signaling (e.g., G-protein activation, second messengers) D_receptors->Downstream A_receptors->Downstream HT_receptors->Downstream

BZP's primary mechanism of action.
MDMA Signaling

MDMA's signaling is more intricate due to its dual action on monoamine transporters and TAAR1. Upon entering the neuron via SERT, MDMA activates intracellular TAAR1.[13][[“]] TAAR1 activation, through G-protein coupling (G13 and Gs), leads to the activation of RhoA and Protein Kinase A (PKA) and Protein Kinase C (PKC).[9][10] This cascade promotes the internalization of SERT, further amplifying the increase in extracellular serotonin.[[“]][16] The elevated synaptic serotonin then acts on various postsynaptic receptors, including 5-HT2A receptors, which are coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[17][18]

MDMA_Signaling_Pathway cluster_neuron Presynaptic Neuron MDMA_in MDMA (intracellular) TAAR1 TAAR1 MDMA_in->TAAR1 Agonist G_protein G-protein (G13/Gs) TAAR1->G_protein Activates RhoA RhoA G_protein->RhoA PKC_PKA PKC / PKA G_protein->PKC_PKA SERT_internalization SERT Internalization RhoA->SERT_internalization MDMA_out MDMA (extracellular) SERT Serotonin Transporter (SERT) MDMA_out->SERT Enters neuron SERT->MDMA_in Serotonin ↑ Extracellular Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Gq11 Gq/11 HT2A->Gq11 PLC Phospholipase C (PLC) Gq11->PLC Downstream Downstream Signaling (IP3, DAG, Ca2+) PLC->Downstream

MDMA's multifaceted signaling cascade.

Experimental Protocols

In Vitro Monoamine Release Assay (Synaptosomes)

This assay is used to determine the potency and efficacy of a compound to induce the release of monoamine neurotransmitters from presynaptic nerve terminals.

1. Preparation of Synaptosomes:

  • Rodent brain tissue (e.g., striatum for dopamine, hippocampus for serotonin) is homogenized in a buffered sucrose (B13894) solution.

  • The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.

2. Radiolabeling:

  • Synaptosomes are incubated with a radiolabeled monoamine (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake into the vesicles.

3. Release Assay:

  • The radiolabeled synaptosomes are washed to remove excess unincorporated radiolabel.

  • The synaptosomes are then incubated with varying concentrations of the test compound (BZP or MDMA).

  • The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.

4. Data Analysis:

  • The data is used to generate dose-response curves, from which EC50 values for neurotransmitter release can be calculated.

Release_Assay_Workflow start Brain Tissue Homogenization centrifugation Differential Centrifugation start->centrifugation synaptosomes Isolated Synaptosomes centrifugation->synaptosomes radiolabeling Incubation with [³H]Neurotransmitter synaptosomes->radiolabeling washing Washing radiolabeling->washing incubation Incubation with Test Compound washing->incubation measurement Scintillation Counting of Released Radioactivity incubation->measurement analysis EC50 Calculation measurement->analysis

Workflow for in vitro monoamine release assay.
Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

1. Membrane Preparation:

  • Cells expressing the target receptor or transporter (e.g., HEK-293 cells transfected with the human SERT) or brain tissue homogenates are used.

  • The cells or tissue are lysed, and the membrane fraction containing the target protein is isolated by centrifugation.

2. Binding Reaction:

  • The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the target) and varying concentrations of the unlabeled test compound (BZP or MDMA).

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Unbound radioligand passes through the filter.

4. Quantification:

  • The radioactivity retained on the filter is measured using a scintillation counter.

5. Data Analysis:

  • The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Membrane Preparation (Cells or Tissue) incubation Incubation: Membranes + Radioligand + Test Compound start->incubation filtration Rapid Filtration incubation->filtration measurement Scintillation Counting of Bound Radioactivity filtration->measurement analysis IC50 and Ki Calculation measurement->analysis

Workflow for radioligand binding assay.

Conclusion

References

Differentiating 1-Benzylpiperazine from Structural Isomers: An Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Benzylpiperazine (BZP) is a psychoactive substance that belongs to the piperazine (B1678402) chemical class.[1][2][3] Analytically distinguishing 1-BZP from its structural isomers and related compounds is crucial for forensic analysis, quality control in pharmaceutical development, and research. While true positional isomers of 1-BZP on the piperazine ring are not distinct compounds due to symmetry, the term is often used to refer to a broader class of structurally similar molecules. This guide provides an objective comparison of analytical techniques used to differentiate 1-BZP from other piperazine derivatives, supported by experimental data and detailed protocols.

The primary challenge lies in separating and identifying compounds with the same molecular weight but different substituent positions on the benzyl (B1604629) or phenyl ring, or entirely different structural frameworks. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are indispensable for this purpose.

Analytical Workflow for Isomer Differentiation

A systematic approach is essential for the unambiguous identification of this compound and its related isomers. The process typically involves a chromatographic separation followed by spectroscopic detection and confirmation.

Analytical Workflow cluster_sample Sample Preparation cluster_analysis Analysis cluster_identification Identification & Confirmation Sample Unknown Sample (e.g., Seized Material, Synthesis Product) Dissolution Dissolution in appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dissolution Separation Chromatographic Separation (GC or HPLC) Dissolution->Separation Detection Spectrometric Detection (MS, FID, UV) Separation->Detection DataAnalysis Data Analysis (Retention Time, Mass Spectrum) Detection->DataAnalysis Confirmation Confirmation (Optional) (NMR, IR Spectroscopy) DataAnalysis->Confirmation For Ambiguous Results Identification Compound Identification DataAnalysis->Identification Confirmation->Identification

Caption: General workflow for the analytical differentiation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. The separation of piperazine isomers can be challenging due to their similar structures, but optimization of GC parameters can achieve resolution.[4] Trimethylsilylation is a derivatization technique that can improve peak shapes and separation for GC-MS analysis of BZP-like compounds.[5]

Experimental Protocol: A common GC-MS method involves a capillary column with a non-polar stationary phase.[6][7]

  • Instrument: Gas chromatograph coupled with a mass spectrometer.[6]

  • Column: 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm.[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).[6]

  • Injector Temperature: 250-280°C.[6][8]

  • Oven Program: Initial temperature of 100-150°C, held for 1 minute, then ramped at 10-25°C/min to a final temperature of 280-290°C, held for several minutes.[6][8][9]

  • MS Detector: Electron Ionization (EI) at 70 eV.[6]

Comparative Data: The retention time (RT) and the mass fragmentation pattern are key identifiers. The mass spectrum of 1-BZP is characterized by a prominent base ion at m/z 91 (the tropylium (B1234903) ion) and other significant ions at m/z 134 and 176 (the molecular ion).[6] This fragmentation is a key differentiator from phenylpiperazines, which do not produce the m/z 91 fragment with high abundance.[2]

CompoundRetention Time (min)Key Mass Fragments (m/z)
This compound (BZP) 3.80 - 4.2191 (base peak) , 134, 176
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3.99188 (base peak), 145, 172, 230
1-(3-Chlorophenyl)piperazine (mCPP) Not specified154, 140
1-(4-Methoxyphenyl)piperazine (MeOPP) ~4.88 (relative to BZP)Not specified

Note: Retention times are highly dependent on the specific column and conditions and should be compared against a standard run on the same instrument.

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile or thermally labile compounds. Reversed-phase chromatography is commonly employed for piperazine derivatives.

Experimental Protocol: A typical HPLC method for separating piperazine compounds is as follows:

  • Instrument: HPLC system with a UV or MS detector.

  • Column: C18 reverse-phase column (e.g., Waters Symmetry Shield C18).[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM formic acid) and an organic solvent like acetonitrile.[5][10]

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detector: UV detector at a specific wavelength or a mass spectrometer for LC-MS.

Comparative Data: HPLC can effectively discriminate between isomers. For example, a gradient elution method can separate various BZP analogues, although some closely related isomers like 1-(2-fluorophenyl)piperazine (B89578) and 1-(4-fluorophenyl)piperazine (B120373) may co-elute and require MS detection for differentiation.[5]

CompoundSeparation MethodObservations
This compound (BZP) Reverse-phase C18Can be separated from many structural analogues.
Phenylpiperazine Isomers (e.g., chloro-, fluoro- substituted) Reverse-phase C18Gradient elution can discriminate most isomers.[5]

Spectroscopic Techniques (NMR and IR)

NMR and Infrared (IR) spectroscopy provide detailed structural information and are excellent for unambiguous identification, especially when chromatographic methods are insufficient.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide a fingerprint of the molecule's structure. The chemical shifts and coupling patterns of the protons on the benzyl ring and the piperazine ring are unique for each isomer.

  • ¹H NMR of 1-BZP: The spectrum shows characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ group (~3.5 ppm), and multiplets for the piperazine ring protons.

  • ¹³C NMR of 1-BZP: Distinct signals appear for the benzylic carbon, the carbons of the piperazine ring, and the aromatic carbons.

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in a molecule. While many isomers will have similar IR spectra, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.[5]

Conclusion

The analytical differentiation of this compound from its structural isomers and related compounds requires a multi-technique approach. GC-MS is a primary tool, offering both separation and structural information through mass fragmentation. HPLC provides a complementary separation technique, particularly for less volatile compounds. For definitive identification, especially in complex mixtures or for legal purposes, spectroscopic methods like NMR and IR are invaluable. The choice of method depends on the specific isomers , the sample matrix, and the required level of confidence in the identification.

References

pharmacological comparison of 1-benzylpiperazine and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive pharmacological comparison of 1-benzylpiperazine (BZP) and its key derivatives, including 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (B195711) (mCPP), 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), and 1,4-dibenzylpiperazine (B181160) (DBZP). This document summarizes their interactions with key monoamine systems, supported by experimental data, and outlines the methodologies used to obtain these findings.

Abstract

This compound (BZP) is a synthetic stimulant that has gained notoriety as a recreational drug. Its pharmacological effects are primarily mediated by its interaction with the dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems in the central nervous system. A range of derivatives has been synthesized, each exhibiting a unique pharmacological profile. This guide presents a comparative analysis of the in vitro receptor binding affinities, functional activities at monoamine transporters, and in vivo effects on locomotor activity of BZP and its prominent analogs. Detailed experimental protocols for the key assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of their mechanisms of action.

In Vitro Pharmacology: Unraveling Molecular Interactions

The affinity of BZP and its derivatives for monoamine transporters and various G-protein coupled receptors dictates their primary pharmacological effects. Radioligand binding assays are crucial for determining these binding affinities (Kᵢ values), which indicate the concentration of the drug required to occupy 50% of the target receptors.

Receptor Binding Affinities

Note: The following table is a representative compilation based on available literature. Direct comparison between studies should be made with caution due to variations in experimental conditions.

CompoundDAT (Kᵢ, nM)SERT (Kᵢ, nM)NET (Kᵢ, nM)5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)D₂ (Kᵢ, nM)
This compound (BZP) ~100-200>1000~100-500---
TFMPP >1000~100-200>1000~50-100~100-200>1000
mCPP >1000~50-100>1000~20-50~50-100>1000
MeOPP ------
DBZP ------
"-": Data not readily available in comparative studies.
Functional Activity at Monoamine Transporters

The functional activity of these compounds is often assessed by their ability to either inhibit the reuptake of monoamines or to induce their release. BZP is known to be a dopamine releaser, while TFMPP is a selective serotonin releaser.[1]

CompoundDopamine Release (EC₅₀, nM)Serotonin Release (EC₅₀, nM)
This compound (BZP) 1756050
TFMPP >10000121
mCPP --
MeOPP --
DBZP --
EC₅₀ values represent the concentration of the compound that elicits a half-maximal response.
Data adapted from Baumann et al. (2005) as cited in other sources.

In Vivo Pharmacology: Behavioral Manifestations

The molecular interactions of BZP and its derivatives translate into distinct behavioral effects in animal models. Locomotor activity is a key measure used to assess the stimulant or depressant properties of these compounds.

Effects on Locomotor Activity

BZP typically induces a dose-dependent increase in locomotor activity, a characteristic of psychostimulant drugs.[2] In contrast, phenylpiperazine derivatives like TFMPP and mCPP tend to decrease locomotor activity.[1][2]

CompoundEffect on Locomotor ActivityED₅₀ (mg/kg)
This compound (BZP) Increase~30
TFMPP Decrease17.1
mCPP Decrease-
MeOPP Decrease-
DBZP Decrease82.4
ED₅₀ values represent the dose of the compound that produces 50% of its maximal effect. Data for BZP is an approximation from descriptive reports. Data for TFMPP and DBZP from Dolan et al. (2018).[1]

Signaling Pathways

The interaction of these compounds with dopamine and serotonin receptors triggers intracellular signaling cascades that ultimately mediate their psychoactive effects.

Dopamine D1 Receptor Signaling Pathway BZP BZP / Dopamine D1R D1 Receptor BZP->D1R Gs Gs D1R->Gs AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., c-Fos) CREB->Gene Activates

Caption: Dopamine D1 Receptor Signaling Cascade.

Serotonin 5-HT2A Receptor Signaling Pathway TFMPP TFMPP / Serotonin HT2AR 5-HT2A Receptor TFMPP->HT2AR Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Stimulates PKC PKC Activation DAG->PKC Activates

Caption: Serotonin 5-HT2A Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacological findings. Below are summaries of typical protocols for the key assays discussed.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of test compounds for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET.

  • Non-specific binding competitors: Benztropine for DAT, imipramine (B1671792) for SERT, desipramine (B1205290) for NET.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test compounds (BZP and derivatives) at various concentrations.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, radioligand, and either assay buffer (for total binding), a high concentration of the non-specific competitor (for non-specific binding), or varying concentrations of the test compound.

  • Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The Kᵢ values for the test compounds are then determined by analyzing the competition binding curves using non-linear regression analysis (e.g., Cheng-Prusoff equation).

In Vitro Monoamine Release Assay

Objective: To measure the ability of test compounds to induce the release of dopamine and serotonin from brain tissue.

Materials:

  • Freshly prepared rat brain slices (e.g., striatum for dopamine, hippocampus for serotonin).

  • Oxygenated artificial cerebrospinal fluid (aCSF).

  • Test compounds (BZP and derivatives) at various concentrations.

  • High-performance liquid chromatography (HPLC) with electrochemical detection.

Procedure:

  • Tissue Preparation: Prepare acute brain slices from rats and allow them to recover in oxygenated aCSF.

  • Incubation: Place the brain slices in individual wells of a multi-well plate containing aCSF.

  • Basal Release: Collect a sample of the aCSF to measure the basal level of monoamine release.

  • Drug Application: Replace the aCSF with a solution containing the test compound at a specific concentration.

  • Stimulated Release: After a defined incubation period, collect the supernatant to measure the amount of monoamine released in the presence of the drug.

  • Analysis: Analyze the monoamine content in the collected samples using HPLC with electrochemical detection.

  • Data Analysis: Express the drug-induced release as a percentage of the basal release. Determine the EC₅₀ value by plotting the concentration-response curve.

Experimental Workflow for In Vitro Monoamine Release Assay cluster_prep Tissue Preparation cluster_assay Release Assay cluster_analysis Analysis prep1 Euthanize Rodent prep2 Isolate Brain Region (e.g., Striatum) prep1->prep2 prep3 Prepare Acute Slices prep2->prep3 assay1 Equilibrate Slices in aCSF prep3->assay1 assay2 Collect Basal Sample assay1->assay2 assay3 Incubate with Test Compound assay2->assay3 assay4 Collect Stimulated Sample assay3->assay4 analysis1 HPLC-ECD Analysis of Dopamine/Serotonin assay4->analysis1 analysis2 Calculate % Release analysis1->analysis2 analysis3 Determine EC50 analysis2->analysis3

Caption: Workflow for In Vitro Monoamine Release Assay.

In Vivo Locomotor Activity Assessment

Objective: To evaluate the effects of test compounds on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6 mice.

  • Locomotor activity chambers equipped with infrared beams.

  • Test compounds (BZP and derivatives) dissolved in a suitable vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Acclimation: Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the experiment.

  • Drug Administration: On the test day, administer the test compound or vehicle control via a specific route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the mice into the locomotor activity chambers and record their activity for a predetermined duration (e.g., 60-120 minutes). The activity is typically measured as the number of infrared beam breaks.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Calculate the total locomotor activity for each treatment group. Determine the ED₅₀ value by analyzing the dose-response curve.

Conclusion

This compound and its derivatives exhibit a diverse range of pharmacological profiles, primarily through their differential interactions with dopamine and serotonin transporters and receptors. BZP acts as a non-selective monoamine releaser with a preference for dopamine, leading to psychostimulant effects. In contrast, phenylpiperazine derivatives such as TFMPP and mCPP are more selective for the serotonin system, resulting in distinct behavioral outcomes. The data and protocols presented in this guide provide a framework for the continued investigation and understanding of this class of psychoactive compounds, which is crucial for both public health and the development of novel therapeutics.

References

A Comparative Guide to Analytical Methods for 1-Benzylpiperazine (BZP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-benzylpiperazine (BZP), a synthetic stimulant, is critical in forensic toxicology, clinical analysis, and pharmaceutical research. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible results. This guide provides an objective comparison of common chromatographic techniques used for BZP quantification, supported by experimental data from various validation studies.

Experimental Workflows and Methodologies

The primary methods for BZP quantification involve gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) or other detectors. The general workflows for these techniques are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and specificity, making it a staple in forensic analysis.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Urine or Plasma Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Deriv Perfluoroacylation Derivatization Extraction->Deriv GC Gas Chromatograph (Separation) Deriv->GC MS Mass Spectrometer (Detection/Identification) GC->MS Data Data Acquisition & Analysis MS->Data

Caption: Generalized workflow for BZP analysis using GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and specific, making it ideal for detecting low concentrations of BZP in complex biological matrices like blood, plasma, and hair.[1][2][3] It is often the preferred method in clinical and bioanalytical settings.[3][4]

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma, Blood, or Hair Sample Purification Solid-Phase Extraction (SPE) Sample->Purification LC Liquid Chromatograph (Separation) Purification->LC MSMS Tandem Mass Spec (Quantification) LC->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Generalized workflow for BZP analysis using LC-MS/MS.

Performance Data Comparison

The performance of an analytical method is assessed by several key validation parameters. The following tables summarize experimental data from published studies, allowing for a direct comparison between different methodologies and sample matrices.

Table 1: GC-MS Method Validation Data for BZP
ParameterUrine[5][6]Plasma[6]Cell Culture Medium[6]Seized Pills (GC-FID)[7]
Linearity Range 0.10 - 5.0 µg/mL0 - 10 µg/mL0 - 10 µg/mL0.1 - 1.0 mg/mL
Correlation (r²) > 0.99> 0.99> 0.99> 0.999
LOD 0.002 µg/mL0.004 µg/mL0.156 µg/mLNot Reported
LOQ 0.008 µg/mL0.016 µg/mL0.312 µg/mLNot Reported
Accuracy (% of theoretical) < 14.4% deviationNot ReportedNot Reported-1.38%
Precision (CV%) - Intra-day < 5.3%≤ 20%≤ 20%1.3%
Precision (CV%) - Inter-day < 13.7%≤ 20%≤ 20%1.3%
Recovery / Efficiency Not Reported79% - 96%76% - 101%Not Reported
Table 2: LC-MS Method Validation Data for BZP
ParameterPlasma (LC-MS)[1][8]Hair (LC-MS/MS)[2]
Linearity Range 1 - 50 ng/mL0.085 - 8.65 ng/mg
Correlation (r²) > 0.99≥ 0.99
LOD Not ReportedNot Reported
LOQ 5 ng/mLNot Reported
Accuracy > 90%Not Reported
Precision (CV%) - Intra-day < 5%≤ 10%
Precision (CV%) - Inter-day < 10%≤ 10%
Recovery / Efficiency Not Reported78% - 91%

Detailed Experimental Protocols

GC-MS for BZP in Urine[5][6]
  • Sample Preparation: Urine samples undergo enzymatic hydrolysis followed by solid-phase extraction (SPE).[6] An alternative method involves adding an internal standard (e.g., 1-(3-chlorophenyl)-piperazine), alkalinizing with KOH, and performing a liquid-liquid extraction (LLE) with n-butyl chloride.[5]

  • Derivatization: A perfluoroacylation derivatization is performed to improve the chromatographic properties of BZP.[6]

  • GC Conditions:

    • Carrier Gas: Helium.[7]

    • Oven Program: An initial temperature of 150°C is held, then ramped to 290°C.[7]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70eV.[7]

    • Detection: Can be operated in full scan or selected ion monitoring (SIM) mode for detection.[9]

LC-MS for BZP in Human Plasma[1][8]
  • Sample Preparation: A simple protein precipitation may be performed, followed by SPE.

  • Chromatographic Conditions:

  • MS Conditions:

    • Ion Source: Electrospray ionization (ESI) is commonly used.[9]

    • Detection: Operated in a mode suitable for quantification, often multiple reaction monitoring (MRM) for LC-MS/MS.[9]

LC-MS/MS for BZP in Hair[2]
  • Sample Preparation: A 20 mg hair sample is extracted and then purified using mixed-mode solid-phase extraction cartridges.[2]

  • Chromatographic Conditions: High-performance liquid chromatography is used for separation prior to mass spectrometric analysis.

  • MS/MS Conditions:

    • Instrument: Triple quadrupole mass spectrometer.[2]

    • Analysis: The instrument is part of a broad screen for drugs of abuse, with specific transitions monitored for BZP to ensure accurate quantification.[2]

References

A Comparative Analysis of the Neurotoxic Potential of Benzylpiperazine (BZP) and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neurotoxic potential of the synthetic stimulant N-benzylpiperazine (BZP) and its primary metabolites. While the neurotoxicity of BZP has been the subject of several in vitro studies, a significant data gap exists regarding the direct neurotoxic effects of its metabolites. This document summarizes the available experimental data for BZP, outlines the methodologies used in these assessments, and highlights the urgent need for further research into the neurotoxic profiles of its metabolic byproducts.

Introduction to BZP and its Metabolism

N-benzylpiperazine (BZP) is a recreational drug known for its stimulant and euphoric effects, which are approximately 10 to 20 times less potent than d-amphetamine.[1][2] It primarily exerts its effects by increasing the extracellular levels of dopamine (B1211576) and serotonin.[3] BZP is metabolized in the body into several compounds, with the main metabolites identified as 4-hydroxy-BZP (p-OH-BZP), 3-hydroxy-BZP (m-OH-BZP), and N-benzylethylenediamine (BEDA).[4][5] Understanding the neurotoxic potential of both the parent compound and its metabolites is crucial for a comprehensive risk assessment.

dot

BZP_Metabolism BZP Benzylpiperazine (BZP) Metabolites Primary Metabolites BZP->Metabolites p_OH_BZP 4-hydroxy-BZP Metabolites->p_OH_BZP m_OH_BZP 3-hydroxy-BZP Metabolites->m_OH_BZP BEDA N-benzylethylenediamine (BEDA) Metabolites->BEDA Piperazine Piperazine Metabolites->Piperazine Benzylamine Benzylamine Metabolites->Benzylamine

Caption: Metabolic pathway of Benzylpiperazine (BZP).

Comparative Neurotoxicity Data

A thorough review of the current scientific literature reveals a notable absence of direct comparative studies on the neurotoxic potential of BZP and its primary metabolites. The available quantitative data primarily focuses on the parent compound, BZP.

CompoundCell LineAssayEndpointResultReference
BZP LN-18 (human glioblastoma)LDH ReleaseCytotoxicitySignificant increase at 300 µg/mL and 1000 µg/mL[6]
LN-18ROS ProductionOxidative StressSignificant increase at 100 µg/mL and 300 µg/mL[6]
LN-18Caspase-3 ActivityApoptosis~259% increase at the lowest concentration tested[6]
LN-18Caspase-9 ActivityApoptosis~130% increase at 300 µg/mL[6]
3-OH-BZP ---Data Not Available-
4-OH-BZP ---Data Not Available-
BEDA ---Data Not Available-

Note: While one study investigated the behavioral effects of BZP and BEDA in mice, it did not provide in vitro neurotoxicity data.

Known Neurotoxic Mechanisms of BZP

In vitro studies have elucidated several mechanisms through which BZP exerts its neurotoxic effects. These studies, primarily conducted on human neuroblastoma and glioblastoma cell lines, point towards a cascade of events leading to neuronal cell death.[3][6]

dot

BZP_Neurotoxicity_Pathway BZP BZP Exposure Mitochondria Mitochondrial Dysfunction BZP->Mitochondria ROS Increased ROS Production Mitochondria->ROS Caspase9 Caspase-9 Activation Mitochondria->Caspase9 ROS->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for BZP-induced neurotoxicity.

The primary mechanisms identified include:

  • Induction of Oxidative Stress: BZP has been shown to significantly increase the production of reactive oxygen species (ROS) in neuronal cells.[6] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Mitochondrial Impairment: Exposure to BZP can lead to mitochondrial dysfunction, characterized by alterations in the mitochondrial membrane potential.[6]

  • Induction of Apoptosis: BZP can trigger programmed cell death, or apoptosis, in neuronal cells. This is evidenced by the activation of key executioner enzymes such as caspase-3 and the initiator caspase-9, suggesting the involvement of the intrinsic apoptotic pathway.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of BZP's neurotoxicity.

dot

Experimental_Workflow start Cell Culture (e.g., SH-SY5Y, LN-18) treatment Treatment with BZP or Metabolites (Varying Concentrations and Durations) start->treatment assays Perform Neurotoxicity Assays treatment->assays ldh LDH Assay (Cytotoxicity) assays->ldh Cell Lysis ros ROS Assay (Oxidative Stress) assays->ros Fluorescence caspase Caspase-3 Assay (Apoptosis) assays->caspase Colorimetry/Fluorometry analysis Data Analysis and Comparison ldh->analysis ros->analysis caspase->analysis

Caption: General experimental workflow for in vitro neurotoxicity assessment.

Cell Culture and Treatment
  • Cell Lines: Human neuroblastoma (e.g., SH-SY5Y) or glioblastoma (e.g., LN-18) cells are commonly used.

  • Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are treated with various concentrations of BZP or its metabolites for specific durations (e.g., 24 hours).

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the activity of LDH released from damaged cells into the culture medium.

  • Sample Collection: After treatment, the cell culture supernatant is carefully collected.

  • Reaction Mixture: A reaction mixture containing lactate, NAD+, and a tetrazolium salt (INT) is prepared.

  • Incubation: The collected supernatant is incubated with the reaction mixture. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce the tetrazolium salt to a colored formazan (B1609692) product.

  • Measurement: The absorbance of the formazan product is measured spectrophotometrically at a wavelength of approximately 490 nm.

  • Calculation: The amount of LDH released is proportional to the number of lysed cells and is expressed as a percentage of the total LDH released from control cells treated with a lysis buffer.

Reactive Oxygen Species (ROS) Assay

This assay typically uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to detect intracellular ROS.

  • Probe Loading: After treatment, cells are washed and incubated with DCFH-DA solution. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

  • Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Measurement: The fluorescence intensity is measured using a microplate reader or fluorescence microscope with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

  • Quantification: The increase in fluorescence intensity is indicative of the level of intracellular ROS production.

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents.

  • Substrate Addition: A specific caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), is added to the cell lysates.

  • Incubation: The mixture is incubated to allow active caspase-3 to cleave the substrate, releasing the chromophore p-nitroaniline (pNA) or the fluorophore 7-amino-4-methylcoumarin (B1665955) (AMC).

  • Measurement: The absorbance of pNA (at 405 nm) or the fluorescence of AMC (excitation/emission ~360/460 nm) is measured.

  • Analysis: The level of caspase-3 activity is proportional to the signal generated and is often expressed as a fold change relative to untreated control cells.

Conclusion and Future Directions

The available evidence strongly indicates that BZP possesses neurotoxic potential, mediated through the induction of oxidative stress, mitochondrial dysfunction, and apoptosis. However, a critical knowledge gap exists regarding the neurotoxicity of its primary metabolites, including 3-OH-BZP, 4-OH-BZP, and BEDA. Given that these metabolites are formed in vivo, their potential contribution to the overall neurotoxic profile of BZP cannot be overlooked.

Future research should prioritize direct, comparative in vitro studies to:

  • Determine the cytotoxic concentrations (e.g., IC50 values) of BZP and its major metabolites in relevant neuronal cell lines.

  • Quantify and compare the extent of oxidative stress and mitochondrial damage induced by each compound.

  • Assess the pro-apoptotic potential of each metabolite and elucidate the specific cell death pathways involved.

Such studies are essential for a comprehensive understanding of the risks associated with BZP use and will provide valuable data for regulatory agencies and the scientific community.

References

The Gauntlet of the Lab Bench: Validating In Vitro Models for Predicting 1-Benzylpiperazine's In Vivo Realities

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest to replace, reduce, and refine animal testing in toxicology and pharmacology has led to the development of a diverse array of in vitro models. For psychoactive substances like 1-benzylpiperazine (BZP), a synthetic stimulant with amphetamine-like effects, accurately predicting in vivo neurotoxic and psychoactive outcomes from laboratory assays is a critical challenge. This guide provides a comparative analysis of common in vitro models used to assess BZP's effects, with a focus on their validation against in vivo data, detailed experimental protocols, and the logical relationships between different testing systems.

In Vitro vs. In Vivo: A Tale of Two Systems

The primary psychoactive effects of BZP stem from its interaction with monoamine neurotransmitter systems, specifically its ability to stimulate the release and inhibit the reuptake of dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[1][2] In vitro models aim to replicate these mechanisms in a controlled environment, offering high-throughput screening and mechanistic insights. However, the complexity of a living organism, with its intricate metabolic pathways and physiological responses, presents a significant hurdle for direct translation of in vitro findings.

A key study directly bridged this gap by comparing the effects of BZP in rat brain synaptosomes (an in vitro model of the nerve terminal) with in vivo microdialysis in the nucleus accumbens of rats.[3][4] The in vitro experiments demonstrated that BZP is a selective releaser of a dopamine transporter substrate, a finding that correlated well with the in vivo results showing a predominant increase in extracellular dopamine.[3][4] This provides a foundational piece of evidence for the predictive validity of synaptosome-based neurotransmitter release assays for BZP's primary mechanism of action.

A Comparative Look at In Vitro Models for BZP Assessment

The selection of an appropriate in vitro model depends on the specific endpoint being investigated. Here, we compare several key models used in the study of BZP.

In Vitro ModelKey Endpoints MeasuredCorrelation with In Vivo EffectsKey AdvantagesLimitations
Synaptosomes Neurotransmitter (dopamine, serotonin) release and reuptake inhibition.[3][4]Good correlation for dopamine release.[3][4]Mechanistically relevant to the synapse; relatively high throughput.Lacks the complexity of neuronal networks and glial interactions.
Cell Lines (e.g., LN-18, HepaRG, HepG2, SH-SY5Y) Cytotoxicity, neurotoxicity, hepatotoxicity, oxidative stress, mitochondrial dysfunction, apoptosis.[5][6]Provides insights into cellular toxicity mechanisms observed in vivo (e.g., neurodegeneration).[5]High throughput, cost-effective, allows for detailed mechanistic studies.Immortalized cell lines may not fully represent primary cell physiology; metabolic capabilities can differ from in vivo.
Radioligand Binding Assays Affinity and selectivity for specific receptors (e.g., sigma-1, sigma-2).[7][8][9]Helps to identify potential off-target effects that may contribute to the overall in vivo pharmacological profile.Highly specific and quantitative for receptor interactions.Does not provide information on the functional consequences of receptor binding (agonist vs. antagonist activity).
Human Liver Microsomes Metabolism, identification of metabolites, and inhibition of cytochrome P450 (CYP) enzymes.[10]Crucial for predicting drug-drug interactions and understanding the metabolic fate of BZP in humans.Directly assesses human metabolism, avoiding species differences.Does not capture the full complexity of hepatic clearance, including transporter effects.
In Silico Models Prediction of absorption, distribution, metabolism, and excretion (ADME) properties.[11]Can provide a comprehensive initial assessment of toxicokinetics, but requires experimental validation.Rapid and cost-effective screening of large numbers of compounds.Predictions are based on algorithms and existing data, and may not be accurate for novel compounds.[11]

Experimental Protocols: A Look Under the Hood

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of key experimental protocols cited in the literature for assessing BZP's effects.

Neurotransmitter Release Assay Using Synaptosomes

This protocol, adapted from studies on BZP's effects on dopamine and serotonin release, provides a framework for assessing monoamine transporter interactions.[3][4]

  • Synaptosome Preparation: Rat brains (e.g., from Sprague-Dawley rats) are dissected to isolate specific regions like the striatum or nucleus accumbens. The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to pellet the synaptosomes, which are then resuspended.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled substrate, such as [3H]MPP+ for the dopamine transporter (DAT) or [3H]5-HT for the serotonin transporter (SERT).

  • Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of BZP.

  • Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.

  • Data Analysis: The data is analyzed to determine the EC50 value, which is the concentration of BZP that elicits 50% of the maximal neurotransmitter release.

Cytotoxicity and Neurotoxicity Assessment in Cell Lines

This generalized protocol is based on studies using cell lines like LN-18 and SH-SY5Y to investigate BZP-induced toxicity.[5][6]

  • Cell Culture: Human cell lines (e.g., LN-18 glioblastoma or SH-SY5Y neuroblastoma) are maintained in appropriate culture media and conditions.

  • Drug Exposure: Cells are seeded in multi-well plates and exposed to a range of BZP concentrations for a specified duration (e.g., 24 hours).

  • Viability/Cytotoxicity Assays:

    • LDH Assay: Lactate dehydrogenase (LDH) release into the culture medium, an indicator of cell membrane damage, is quantified.

    • MTT Assay: The metabolic activity of the cells is assessed by their ability to reduce MTT to formazan, which is measured spectrophotometrically.

  • Mechanistic Assays:

    • Reactive Oxygen Species (ROS) Production: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.

    • Mitochondrial Membrane Potential (ΔΨm): Changes in ΔΨm are assessed using cationic dyes like JC-1.

    • Apoptosis Assays: Activation of caspases (e.g., caspase-3 and -9) is measured to determine if cell death is occurring via apoptosis.

  • Data Analysis: Results are typically expressed as a percentage of the control (untreated cells), and statistical analysis is performed to determine significant differences.

Visualizing the Pathways and Processes

To better understand the relationships between in vitro models and their in vivo relevance, the following diagrams illustrate key concepts.

BZP_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft BZP This compound (BZP) DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Stimulates Release SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake & Stimulates Release DA_out Dopamine DAT->DA_out Reuptake S_out Serotonin SERT->S_out Reuptake Vesicle Synaptic Vesicle DA_in Dopamine S_in Serotonin DA_in->DAT DA_in->DA_out Release S_in->SERT S_in->S_out Release

Caption: BZP's primary mechanism of action at the synapse.

In_Vitro_Validation_Workflow cluster_invitro In Vitro Models cluster_invivo In Vivo Studies Synaptosomes Synaptosomes (Neurotransmitter Release) Prediction Prediction of In Vivo Effects Synaptosomes->Prediction Cell_Lines Cell Lines (Cytotoxicity, Neurotoxicity) Cell_Lines->Prediction Microsomes Liver Microsomes (Metabolism) Microsomes->Prediction Binding_Assays Receptor Binding Assays (Target Affinity) Binding_Assays->Prediction Microdialysis Microdialysis (Neurotransmitter Levels) Validation Validation Microdialysis->Validation Behavioral Behavioral Studies (Psychoactive Effects) Behavioral->Validation Toxicology Toxicology Studies (Organ Damage) Toxicology->Validation Prediction->Validation

Caption: Workflow for validating in vitro models against in vivo data.

Cellular_Toxicity_Pathway BZP This compound (BZP) Mitochondria Mitochondria BZP->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS ATP Decreased ATP Production Mitochondria->ATP Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction ATP->Mitochondrial_Dysfunction Caspases Caspase Activation Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Oxidative_Stress->Caspases Mitochondrial_Dysfunction->Caspases

Caption: Signaling pathway of BZP-induced cellular toxicity.

The Path Forward: Integration and Innovation

While existing in vitro models provide valuable insights into the pharmacology and toxicology of BZP, no single model can fully recapitulate the complexity of an in vivo system. The future of predictive toxicology for substances like BZP lies in the integration of data from multiple in vitro assays, coupled with in silico modeling, to create a more comprehensive picture of potential in vivo effects. Furthermore, the development and validation of more advanced models, such as organ-on-a-chip systems and 3D cell cultures (organoids), hold promise for improving the predictive accuracy of in vitro testing and further reducing the reliance on animal experimentation.[12][13] For now, a weight-of-evidence approach, combining data from mechanistically relevant in vitro assays that have been validated against in vivo data, remains the most robust strategy for assessing the risks associated with this compound.

References

Comparative Behavioral Analysis of 1-Benzylpiperazine and Other Stimulants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the behavioral effects of 1-benzylpiperazine (BZP) with other well-known stimulants, including amphetamine, methamphetamine, MDMA, and cocaine. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and development. The information presented is based on a thorough review of published experimental studies.

Executive Summary

This compound (BZP) is a synthetic stimulant that exhibits a pharmacological profile with similarities to both amphetamine and MDMA.[1][2] Preclinical studies in rodent models consistently demonstrate that BZP enhances locomotor activity, serves as a discriminative stimulus akin to other stimulants, and is readily self-administered, indicating its reinforcing properties and abuse potential.[3][4] BZP's mechanism of action involves the release of dopamine (B1211576) and serotonin (B10506), as well as the inhibition of their reuptake, though with lower potency compared to amphetamine.[1][2] This guide summarizes key quantitative data from comparative behavioral studies and provides detailed experimental protocols for the methodologies cited.

Comparative Locomotor Activity

The open-field test is a standard method to assess spontaneous locomotor activity in rodents. Stimulants typically increase horizontal and vertical movements in this paradigm.

Data Summary:
CompoundSpeciesDose Range (mg/kg)Effect on Locomotor ActivityStudy Reference
This compound (BZP) Rat10 - 20Increased ambulation and rearing[3]
Methamphetamine Rat1 - 2Increased ambulation and rearing[3]
This compound (BZP) Mouse30 - 100Dose-dependent increase in locomotor activity[5]
MDMA Mouse--[5]

Note: Specific quantitative values for MDMA's effect on locomotor activity in the cited direct comparison with BZP were not available in the reviewed literature.

Experimental Protocol: Open-Field Test

Objective: To assess the effects of stimulant compounds on spontaneous locomotor activity and exploratory behavior in rodents.

Apparatus: A square or circular arena with high walls to prevent escape, often made of opaque material to reduce external stimuli. The arena is typically equipped with a grid of infrared beams or a video tracking system to automatically record movement.[6] A common dimension for a mouse open-field arena is 50x50 cm.[7]

Procedure:

  • Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test to reduce stress-induced behavioral alterations.[8]

  • Drug Administration: Animals are administered the test compound (e.g., BZP, methamphetamine) or vehicle via a specified route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Test Initiation: Each animal is placed individually into the center of the open-field arena.

  • Data Collection: Locomotor activity is recorded for a set duration, typically ranging from 20 to 60 minutes.[9][10] Key parameters measured include:

    • Horizontal Activity: Total distance traveled, number of grid lines crossed.

    • Vertical Activity: Number of rearing events.

    • Thigmotaxis: Time spent near the walls versus the center of the arena, which can be an indicator of anxiety.[6]

  • Data Analysis: The collected data is analyzed to compare the effects of different doses of the test compounds with the vehicle control group.

G cluster_workflow Experimental Workflow: Open-Field Test Acclimation Acclimation Drug_Administration Drug_Administration Acclimation->Drug_Administration 30-60 min Placement_in_Arena Placement_in_Arena Drug_Administration->Placement_in_Arena Pre-treatment interval Data_Recording Data_Recording Placement_in_Arena->Data_Recording 20-60 min session Data_Analysis Data_Analysis Data_Recording->Data_Analysis

Figure 1: Workflow for the rodent open-field test.

Comparative Drug Discrimination

Drug discrimination paradigms assess the interoceptive (subjective) effects of drugs. Animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle.

Data Summary:
Training DrugTest DrugSpeciesResultED50 (mg/kg)Study Reference
Amphetamine This compound (BZP)Rhesus MonkeyFull Substitution-[3]
S(+)-MDMA This compound (BZP)MouseFull Substitution-[5]
Cocaine This compound (BZP)Rhesus MonkeyFull Substitution-[3]
Methamphetamine Dibenzylpiperazine (DBZP)RatFull Substitution19.54[11]

Note: ED50 value represents the dose of the test drug that produces 50% drug-appropriate responding. While full substitution was observed in several studies with BZP, specific ED50 values were not always reported in the reviewed literature.

Experimental Protocol: Two-Lever Drug Discrimination Task

Objective: To determine if a novel compound produces subjective effects similar to a known drug of abuse.

Apparatus: A standard two-lever operant conditioning chamber equipped with a food dispenser for reinforcement.[12]

Procedure:

  • Training:

    • Animals (typically rats or monkeys) are food-deprived to motivate them to work for food reinforcement.

    • On training days, animals receive an injection of either the training drug (e.g., amphetamine) or a vehicle (e.g., saline).[13]

    • Following the drug injection, responses on one designated lever (the "drug lever") are reinforced with food pellets according to a fixed-ratio (FR) schedule (e.g., FR 10, where 10 lever presses result in one food pellet).[14]

    • Following the vehicle injection, responses on the other lever (the "vehicle lever") are reinforced.

    • Training continues until animals reliably press the correct lever based on the injection they received (typically >80% accuracy).

  • Testing:

    • Once trained, animals are given a test compound (e.g., BZP) at various doses.

    • During test sessions, responses on either lever may be reinforced, or reinforcement may be withheld to assess the animal's primary choice.

    • The percentage of responses on the drug-appropriate lever is measured. Full substitution is generally considered to be ≥80% responding on the drug lever.

  • Data Analysis: Dose-response curves are generated to determine the potency of the test compound in producing the discriminative stimulus effects of the training drug. The ED50 value is calculated from these curves.

G cluster_training Training Phase cluster_testing Testing Phase Drug_Injection Training Drug Injection Drug_Lever Press Drug Lever Drug_Injection->Drug_Lever Vehicle_Injection Vehicle Injection Vehicle_Lever Press Vehicle Lever Vehicle_Injection->Vehicle_Lever Reinforcement Food Reward Drug_Lever->Reinforcement Vehicle_Lever->Reinforcement Training_Complete Training Criterion Met (>80% accuracy) Reinforcement->Training_Complete Test_Drug_Injection Test Drug Injection Lever_Choice Animal Chooses Lever Test_Drug_Injection->Lever_Choice Measure_Response Measure % Drug Lever Responding Lever_Choice->Measure_Response Training_Complete->Test_Drug_Injection

Figure 2: Logical flow of a drug discrimination study.

Comparative Self-Administration

Intravenous self-administration is the gold standard for assessing the reinforcing effects and abuse liability of a drug.

Data Summary:

Studies have shown that BZP is readily self-administered by rats, and it can substitute for cocaine in animals trained to self-administer cocaine, indicating similar reinforcing properties.[15][16] Drug-naïve rats also initiate and maintain BZP self-administration.[15] A direct quantitative comparison of the reinforcing efficacy of BZP with other stimulants using a progressive-ratio schedule of reinforcement was not found in the reviewed literature.

Experimental Protocol: Intravenous Self-Administration

Objective: To determine if a compound has reinforcing effects that will sustain voluntary administration by an animal.

Apparatus: An operant conditioning chamber with two levers, a syringe pump for drug infusion, and a swivel system to allow the animal to move freely while connected to the infusion line.[17]

Procedure:

  • Surgery: Animals are surgically implanted with an indwelling intravenous catheter, typically in the jugular vein.[18]

  • Acquisition:

    • Animals are placed in the operant chamber.

    • Presses on the "active" lever result in an intravenous infusion of the drug.

    • Presses on the "inactive" lever have no programmed consequence and serve as a control for general activity.

    • Acquisition is typically established on a fixed-ratio 1 (FR1) schedule, where each press on the active lever delivers one infusion.[18]

  • Dose-Response and Progressive Ratio:

    • Once stable self-administration is established, a dose-response curve can be generated by varying the dose of the drug per infusion.

    • To assess the reinforcing efficacy (i.e., how hard the animal will work for the drug), a progressive-ratio (PR) schedule can be implemented. On a PR schedule, the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint," or the highest ratio completed, serves as a measure of the drug's reinforcing strength.

  • Data Analysis: The number of infusions per session, the response patterns on the active versus inactive levers, and the breakpoint on a PR schedule are analyzed to compare the reinforcing effects of different drugs.

G cluster_workflow Experimental Workflow: IV Self-Administration Surgery Catheter Implantation Acquisition FR1 Schedule Surgery->Acquisition Recovery Dose_Response Varying Doses Acquisition->Dose_Response Progressive_Ratio Assess Breakpoint Dose_Response->Progressive_Ratio

Figure 3: Workflow for intravenous self-administration.

Neurochemical Mechanisms of Action

The behavioral effects of BZP and other stimulants are primarily mediated by their actions on monoamine neurotransmitter systems, particularly dopamine (DA) and serotonin (5-HT).

BZP acts as a substrate-releasing agent at dopamine and serotonin transporters, similar to amphetamine and MDMA.[1] However, its potency for inducing neurotransmitter release is considerably lower than that of d-amphetamine and d-methamphetamine.[1] In vivo microdialysis studies have shown that amphetamine administration leads to a significant increase in extracellular dopamine and, at higher doses, serotonin in the striatum.[19] The balance between dopamine and serotonin release is thought to modulate the specific behavioral effects of these stimulants.[20]

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron BZP BZP / Amphetamine DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake & Promotes Efflux SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake & Promotes Efflux DA_release Dopamine Release DAT->DA_release 5HT_release Serotonin Release SERT->5HT_release Vesicle Synaptic Vesicle (Dopamine / Serotonin) Vesicle->DA_release Vesicle->5HT_release DA_receptor Dopamine Receptors DA_release->DA_receptor Activates 5HT_receptor Serotonin Receptors 5HT_release->5HT_receptor Activates Behavioral_Effects Stimulant Behavioral Effects (Locomotion, Reinforcement) DA_receptor->Behavioral_Effects 5HT_receptor->Behavioral_Effects

Figure 4: Monoaminergic signaling by BZP/Amphetamine.

Conclusion

The behavioral data from preclinical studies strongly indicate that this compound possesses stimulant properties comparable to those of amphetamine and MDMA, albeit with lower potency. It reliably increases locomotor activity, substitutes for other stimulants in drug discrimination paradigms, and supports self-administration. These behavioral effects are underpinned by its ability to increase synaptic concentrations of dopamine and serotonin. This comparative guide provides a foundation for further investigation into the nuanced behavioral and neurochemical effects of BZP and other novel stimulants.

References

Unmasking False Positives: A Comparative Guide to 1-Benzylpiperazine Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a critical comparison of the cross-reactivity of 1-benzylpiperazine (BZP) in commonly used immunoassays. Understanding this cross-reactivity is paramount for accurate drug screening and the development of more specific detection methods.

This compound, a psychoactive substance often found in "party pills," shares structural similarities with amphetamines. This resemblance can lead to false-positive results in immunoassays designed to detect amphetamine and methamphetamine, complicating toxicological screenings and clinical diagnoses. This guide delves into the available experimental data to provide a clear comparison of BZP's cross-reactivity across different immunoassay platforms.

Quantitative Cross-Reactivity of this compound

The following table summarizes the cross-reactivity of this compound in various immunoassays. It is important to note that cross-reactivity can be highly dependent on the specific assay manufacturer and its formulation. The data highlights the concentration of BZP required to produce a positive result equivalent to the assay's cutoff for its target analyte.

Immunoassay TypeTarget AnalyteBZP Concentration for Positive ResultPercent Cross-ReactivityReference
EMIT® II PlusAmphetamines400,000 ng/mLLow[1]
EMIT d.a.u.®(RS)-amphetamine>300 ng/mL & >12,000 ng/mL0.4% & 1.3% respectively[1]
Randox Biochip ArrayBZP-specific antibody5 µg/L (cutoff)100%[2]
Randox Biochip ArrayPNPI antibody>1% cross-reactivity observed-[2]
Randox Biochip ArrayPNPII antibody<1% cross-reactivity observed-[2]

Note: A higher concentration required to elicit a positive result indicates lower cross-reactivity.

The Principle of Competitive Immunoassays

The potential for cross-reactivity is inherent in the design of competitive immunoassays. In this method, a labeled drug (enzyme-conjugate) competes with any unlabeled drug present in a sample (like urine or blood) for a limited number of specific antibody binding sites. The amount of bound labeled drug is inversely proportional to the concentration of the unlabeled drug in the sample. If a substance like BZP is structurally similar enough to the target drug, it can also bind to the antibody, leading to a false-positive result.

Competitive_Immunoassay cluster_sample Sample cluster_reagents Assay Reagents cluster_binding Competitive Binding cluster_detection Detection Analyte Drug Analyte (e.g., Amphetamine or BZP) Binding_Site Analyte->Binding_Site Competes for binding Antibody Specific Antibody Antibody->Binding_Site Labeled_Analyte Enzyme-Labeled Analyte Labeled_Analyte->Binding_Site Competes for binding Signal Signal Generation (Inverse to Analyte Concentration) Binding_Site->Signal

Principle of Competitive Immunoassay

Experimental Protocols for Assessing Cross-Reactivity

The following is a generalized protocol for determining the cross-reactivity of a compound like BZP in a competitive ELISA (Enzyme-Linked Immunosorbent Assay).

1. Preparation of Reagents and Samples:

  • Coating Buffer: Prepare a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer: Prepare a buffered saline solution with a mild detergent (e.g., PBS with 0.05% Tween-20).

  • Blocking Buffer: Prepare a protein solution to block non-specific binding sites (e.g., 1% BSA in PBS).

  • Analyte Standards: Prepare a series of known concentrations of the target analyte (e.g., d-amphetamine) in a drug-free matrix (e.g., synthetic urine or blood).

  • Test Compound Solutions: Prepare a series of concentrations of the test compound (BZP) in the same drug-free matrix.

  • Enzyme-Conjugate Solution: Prepare the enzyme-labeled analyte at the optimal concentration as determined by the assay manufacturer.

  • Substrate Solution: Prepare the substrate for the enzyme (e.g., TMB for HRP).

  • Stop Solution: Prepare a solution to stop the enzyme-substrate reaction (e.g., 1N HCl).

2. Immunoassay Procedure:

  • Coating: Coat the wells of a microtiter plate with the specific antibody. Incubate and then wash the plate.

  • Blocking: Add blocking buffer to each well to prevent non-specific binding. Incubate and then wash the plate.

  • Competitive Reaction: Add the analyte standards or test compound solutions to the wells, followed by the enzyme-conjugate solution. Incubate to allow for competitive binding.

  • Washing: Wash the plate to remove any unbound reagents.

  • Substrate Addition: Add the substrate solution to each well and incubate to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values of the analyte standards against their known concentrations.

  • Determine the concentration of the test compound (BZP) that produces a signal equivalent to the cutoff concentration of the target analyte.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound at Cutoff) x 100

Experimental_Workflow cluster_prep Preparation cluster_assay Immunoassay Steps cluster_analysis Data Analysis A Prepare Reagents: Buffers, Standards, Test Compound B Coat Microtiter Plate with Antibody A->B C Block Non-Specific Binding B->C D Add Standards/Samples & Enzyme-Conjugate (Competitive Binding) C->D E Wash to Remove Unbound Reagents D->E F Add Substrate for Signal Development E->F G Stop Reaction F->G H Measure Absorbance G->H I Generate Standard Curve H->I J Determine BZP Concentration at Cutoff I->J K Calculate % Cross-Reactivity J->K

Workflow for Cross-Reactivity Assessment

Conclusion and Recommendations

The available data clearly indicates that this compound can exhibit cross-reactivity with certain immunoassays for amphetamines, although often at high concentrations. This underscores the critical importance of confirmatory testing, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), for all presumptive positive results obtained from screening immunoassays, especially when the use of designer drugs is suspected.

For researchers and developers, the challenge lies in creating more specific antibodies that can distinguish between BZP and traditional amphetamines. The development of a highly specific ELISA for BZP is a significant step in this direction[3]. Continued research and the publication of comprehensive cross-reactivity data for a wider range of novel psychoactive substances are essential for improving the accuracy and reliability of drug screening programs.

References

Safety Operating Guide

Proper Disposal of 1-Benzylpiperazine (BZP): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 1-Benzylpiperazine (BZP), a compound requiring careful management due to its hazardous properties. Adherence to these protocols is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Logistical Information

This compound and its waste are classified as hazardous and must be managed accordingly. Under no circumstances should BZP waste be disposed of down the drain or in regular trash receptacles.[1][2] Evaporation in a fume hood is also not a permissible disposal method.[2] The primary recommended disposal method is through a licensed chemical waste disposal facility, which will typically use controlled incineration for final destruction.[1][2]

Personal Protective Equipment (PPE)

Before handling BZP waste, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat. For larger quantities or in situations with a risk of splashing, impervious clothing and boots are recommended.

All handling of BZP waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Procedures

Proper segregation, collection, and storage of BZP waste are fundamental to safe and compliant disposal.

Waste Segregation

Preventing dangerous reactions and ensuring proper disposal requires careful segregation of BZP waste.[3]

  • Designate a Specific Waste Container: Use a dedicated, clearly labeled container for BZP waste. The container must be made of a material compatible with organic amines (e.g., high-density polyethylene) and have a secure, leak-proof lid.[1][4]

  • Non-Halogenated Waste Stream: this compound is a non-halogenated organic compound. It should be segregated into a waste stream for non-halogenated organic solvents and solids.[4]

  • Avoid Mixing Incompatibles: Do not mix BZP waste with the following:[4]

    • Halogenated solvents

    • Acids

    • Bases

    • Strong oxidizing agents

Waste Collection and Containerization
  • Liquid Waste: Collect liquid BZP waste in a designated, sealed, and clearly labeled waste container.[1]

  • Solid Waste: Solid waste contaminated with BZP (e.g., contaminated labware, absorbent materials) should be collected separately in a designated solid waste container.

  • Container Labeling: All waste containers must be clearly labeled with:[1][5]

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Corrosive")

    • The accumulation start date.

Storage of BZP Waste
  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA, which must be at or near the point of generation.[2]

  • Secondary Containment: Place the waste container in a secondary containment bin to capture any potential leaks.[2]

  • Secure Storage: Keep the waste container securely closed at all times, except when adding waste. Store the sealed container in a well-ventilated and secure hazardous waste accumulation area, away from incompatible materials.[3][5]

Arranging for Final Disposal
  • Contact Professionals: Arrange for the pickup and proper disposal of BZP waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3][5]

  • Provide Documentation: Supply the Safety Data Sheet (SDS) for this compound to the waste disposal company to ensure they have all the necessary information for safe handling, transport, and disposal.[5]

Spill Management

In the event of a BZP spill, follow these procedures:

  • Evacuate: Immediately evacuate the area to prevent exposure, especially if the spill is large or there is a risk of inhalation.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid dust generation.[6]

  • Clean-up: Wearing appropriate PPE, collect the spilled material and any contaminated absorbent into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[6]

  • Reporting: Report all spills to the laboratory supervisor and the institutional EHS office.[6]

Data Presentation

Currently, there is no standardized, publicly available quantitative data specifying concentration limits for various disposal methods of this compound. The guiding principle is to treat all concentrations of BZP and materials contaminated with BZP as hazardous waste. For specific institutional or regional disposal limits, consult your EHS office.

Experimental Protocols

While direct chemical neutralization of this compound waste in a laboratory setting is not a standard recommended procedure due to the potential for hazardous reactions and the need for specialized expertise, a protocol for a similar compound, 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine, has been described for small quantities (< 1 gram). This procedure involves debromination followed by oxidation.[6]

It is critical to note that this protocol has not been validated for this compound and should not be attempted without a thorough hazard analysis and approval from your institution's EHS department. The preferred and safest method of disposal remains collection by a licensed hazardous waste disposal company.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste.

start This compound Waste Generated consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (Toxic, Corrosive, Environmental) consult_sds->identify_hazards wear_ppe Wear Appropriate PPE identify_hazards->wear_ppe segregate Segregate from Incompatible Materials (Acids, Bases, Oxidizers, Halogenated Waste) wear_ppe->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal_method Contact EHS or Licensed Waste Disposal Company store->disposal_method end Proper and Compliant Disposal disposal_method->end

References

Personal protective equipment for handling 1-Benzylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of 1-Benzylpiperazine (BZP). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this corrosive and hazardous chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles AND a face shield.Protects against splashes of BZP, which can cause severe eye burns.[2] A face shield offers broader protection.
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber).Prevents skin contact, which can lead to severe burns.[2] The choice of glove material is critical for adequate protection.
Body Protection A chemical-resistant laboratory coat or apron worn over personal clothing. Closed-toe shoes are mandatory.Protects against accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or when aerosolization is possible.[2]Minimizes the risk of inhaling harmful BZP vapors or aerosols.

Table 2: Glove Material Compatibility and Breakthrough Times

Glove MaterialGeneral Chemical ResistanceEstimated Breakthrough Time (General Guidance)
Nitrile Rubber Good resistance to oils, greases, some acids, and caustics.[3]> 4 hours (for many chemicals)[4]
Neoprene Excellent tensile strength and heat resistance; compatible with some acids and caustics.[3]> 4 hours (for many chemicals)[4]
Butyl Rubber High permeation resistance to many organic compounds, including esters and ketones.[5]> 8 hours (for many chemicals)[4]

*Note: Breakthrough time is the time it takes for a chemical to permeate through the glove material. Factors such as glove thickness, chemical concentration, temperature, and frequency of contact can affect this time.[4] Always inspect gloves for any signs of degradation before and during use.

Safe Handling and Operational Workflow

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7]

BZP_Handling_Workflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Gather_Materials Gather all necessary materials (BZP, solvents, glassware) Don_PPE Don appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) Gather_Materials->Don_PPE Verify_Fume_Hood Verify fume hood is operational Don_PPE->Verify_Fume_Hood Weigh_Transfer Weigh or transfer BZP inside the fume hood Verify_Fume_Hood->Weigh_Transfer Work inside fume hood Perform_Experiment Perform experimental procedure Weigh_Transfer->Perform_Experiment Decontaminate_Glassware Decontaminate glassware and surfaces Perform_Experiment->Decontaminate_Glassware Dispose_Waste Dispose of BZP waste in a labeled hazardous waste container Decontaminate_Glassware->Dispose_Waste Doff_PPE Doff and dispose of contaminated PPE Dispose_Waste->Doff_PPE Wash_Hands Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Safe Handling Workflow for this compound

Emergency Procedures

In the event of an exposure to this compound, immediate action is crucial.

Table 3: Emergency Response Plan for this compound Exposure

Type of ExposureImmediate ActionFollow-up
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2] Use a safety shower if necessary.Seek immediate medical attention. Discard contaminated clothing and shoes in a sealed, labeled bag for hazardous waste disposal.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Use an eyewash station.Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2]Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[2]Seek immediate medical attention. Never give anything by mouth to an unconscious person.[2]
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., vermiculite, sand).[1]Collect the absorbed material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent followed by soap and water.[1]

Disposal Plan

All waste contaminated with this compound, including excess chemical, contaminated absorbent materials, and used PPE, must be disposed of as hazardous waste in accordance with institutional and local regulations.

Operational Plan for Disposal:

  • Segregation: Collect all BZP-contaminated waste in a dedicated, properly labeled, and sealed hazardous waste container.

  • Neutralization (for liquid waste): Due to its basic nature as a piperazine (B1678402) derivative, small amounts of liquid BZP waste can be neutralized before disposal. This procedure must be performed in a chemical fume hood by trained personnel.

    • Slowly add a dilute acid (e.g., 5% hydrochloric acid) to the BZP solution while stirring.

    • Monitor the pH continuously. The target pH for neutralization is between 6.0 and 8.0.

    • Caution: The neutralization reaction may be exothermic. Add the acid slowly and cool the container if necessary.

  • Containerization: Ensure the hazardous waste container is made of a material compatible with BZP (e.g., high-density polyethylene (B3416737) - HDPE).

  • Labeling: Clearly label the waste container with "Hazardous Waste," "Corrosive," and "this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Disposal of Contaminated PPE:

  • Gloves, aprons, and other disposable PPE: Place directly into the designated hazardous waste container for BZP waste.

  • Reusable PPE (e.g., face shields, goggles): Decontaminate thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) followed by soap and water before reuse.[1] Collect all cleaning materials as hazardous waste.

By adhering to these detailed protocols, you can significantly mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always prioritize safety and consult your institution's EHS department for any specific questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Benzylpiperazine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.